molecular formula C12H16N2OS2 B8637087 Aprim

Aprim

Numéro de catalogue: B8637087
Poids moléculaire: 268.4 g/mol
Clé InChI: GKEMHVLBZNVZOI-SJKOYZFVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Aprim is a useful research compound. Its molecular formula is C12H16N2OS2 and its molecular weight is 268.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C12H16N2OS2

Poids moléculaire

268.4 g/mol

Nom IUPAC

(1R,2R)-N-methyl-1-oxo-2-pyridin-3-ylthiane-2-carbothioamide

InChI

InChI=1S/C12H16N2OS2/c1-13-11(16)12(6-2-3-8-17(12)15)10-5-4-7-14-9-10/h4-5,7,9H,2-3,6,8H2,1H3,(H,13,16)/t12-,17-/m1/s1

Clé InChI

GKEMHVLBZNVZOI-SJKOYZFVSA-N

SMILES isomérique

CNC(=S)[C@@]1(CCCC[S@]1=O)C2=CN=CC=C2

SMILES canonique

CNC(=S)C1(CCCCS1=O)C2=CN=CC=C2

Origine du produit

United States

Foundational & Exploratory

The Core Mechanism of Action of Apramycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apramycin (B1230331) is a unique aminoglycoside antibiotic belonging to the 2-deoxystreptamine (B1221613) class, utilized in veterinary medicine.[1] Produced by Streptomyces tenebrarius, it exhibits a broad spectrum of activity against Gram-negative bacteria and some Gram-positive organisms.[1][2] Its distinctive structural features, including a bicyclic sugar moiety and a monosubstituted deoxystreptamine, render it less susceptible to common aminoglycoside resistance mechanisms.[3] This guide provides an in-depth exploration of the molecular mechanisms through which apramycin exerts its antibacterial effects, supported by quantitative data, experimental methodologies, and visual representations of the key processes.

Primary Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Apramycin's bactericidal activity stems from its ability to disrupt protein synthesis in bacteria.[2][4] This is achieved by binding with high affinity to the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into protein.[2][4]

Molecular Target: The 30S Ribosomal Subunit

The primary molecular target of apramycin is the 30S ribosomal subunit, specifically the A-site on the 16S ribosomal RNA.[2][4] The A-site, or aminoacyl-tRNA site, is crucial for the decoding of mRNA codons during translation. By binding to this site, apramycin interferes with the fidelity and efficiency of this process.[2][5]

Dual Inhibitory Effects

Traditionally, aminoglycosides were thought to primarily cause misreading of the mRNA, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[1] While apramycin does induce such translation errors, its mechanism is now understood to be twofold:

  • Inhibition of Translocation: A primary effect of apramycin is the inhibition of the translocation step of protein synthesis.[6][7] Translocation is the process by which the ribosome moves one codon down the mRNA, a critical step for the elongation of the polypeptide chain. By blocking this movement, apramycin effectively stalls protein synthesis.[5][6]

  • Induction of mRNA Miscoding: In addition to blocking translocation, apramycin also causes misreading of the genetic code.[1][4] This leads to the synthesis of aberrant, non-functional proteins, which can be toxic to the bacterial cell.

This dual action of not only reducing the accuracy but also significantly slowing down the rate of protein synthesis contributes to the potent bactericidal properties of apramycin.[1]

Structural Basis of Action

The interaction between apramycin and the ribosomal A-site has been elucidated through structural studies, such as X-ray crystallography and NMR spectroscopy.[5][8] Apramycin binds in the deep groove of the ribosomal RNA.[6] This binding is stabilized by interactions between the drug and specific nucleotide residues within the A-site, including A1408, G1419, and G1494 of the 16S rRNA.[9] The unique structure of apramycin allows for the formation of pseudo base pairs and triples with the rRNA, contributing to its high-affinity binding.[10]

Quantitative Data

The following tables summarize key quantitative data related to the activity and binding of apramycin.

Table 1: Minimum Inhibitory Concentrations (MICs) of Apramycin
Bacterial SpeciesMIC Range (μg/mL)
Escherichia coli1 - >512[1]
Klebsiella pneumoniae2 - >256[1]
Pseudomonas aeruginosa4[1]

Note: The wide range for E. coli and K. pneumoniae may be indicative of resistant strains.

Table 2: Binding Affinity and Pharmacokinetic Parameters
ParameterValueSpecies/System
Binding Affinity (Kd)
18S rRNA500 ± 50 nMEukaryotic (Human)[11]
16S rRNA~4-fold weaker than 18SProkaryotic[11]
Pharmacokinetics
Unbound fraction (fu) in plasma91.5%Human[12]
Target fAUC/MIC for stasis34.5Murine thigh infection model (E. coli)[12]
Target fAUC/MIC for 1 log10 kill76.2Murine thigh infection model (E. coli)[12]

Experimental Protocols

The elucidation of apramycin's mechanism of action has been made possible through a variety of experimental techniques. Below are descriptions of the key methodologies employed.

Cell-Free Translation Assays

Objective: To determine the effect of apramycin on protein synthesis in a controlled in vitro environment.

Methodology:

  • Preparation of a cell-free extract from bacteria (e.g., E. coli) containing all the necessary components for translation (ribosomes, tRNAs, amino acids, enzymes, and energy sources).

  • Addition of a specific mRNA template, often a synthetic polynucleotide like poly(U), to the system.

  • Introduction of radiolabeled amino acids to monitor the rate of protein synthesis.

  • Incubation of the reaction mixtures with varying concentrations of apramycin.

  • Quantification of the incorporation of radiolabeled amino acids into polypeptides to measure the extent of protein synthesis inhibition.

  • To assess miscoding, the incorporation of an incorrect amino acid (e.g., leucine (B10760876) or isoleucine in a poly(U) system that should only code for phenylalanine) is measured.[7]

Mass Spectrometry for Binding Analysis

Objective: To quantitatively assess the binding affinity of apramycin to its ribosomal RNA target.

Methodology:

  • Synthesis of short RNA oligonucleotides corresponding to the ribosomal A-site of both prokaryotic (16S) and eukaryotic (18S) ribosomes.

  • Incubation of the RNA targets with a mixture of aminoglycosides, including apramycin.

  • Analysis of the resulting complexes using high-resolution mass spectrometry (e.g., ESI-FT-ICR MS).

  • The mass spectrometer detects the noncovalent complexes between the RNA and the bound aminoglycoside.

  • By measuring the relative abundance of the free and bound RNA species at different concentrations of the drug, the dissociation constant (Kd) can be determined, providing a measure of binding affinity.[11]

X-ray Crystallography

Objective: To determine the three-dimensional structure of apramycin in complex with its RNA target.

Methodology:

  • Crystallization of the RNA oligonucleotide representing the ribosomal decoding site in the presence of apramycin.

  • Exposure of the resulting crystals to a beam of X-rays.

  • The diffraction pattern of the X-rays is recorded and used to calculate the electron density map of the molecule.

  • A detailed atomic model of the apramycin-RNA complex is built into the electron density map, revealing the precise molecular interactions.[5]

Visualizations

Signaling Pathway: Inhibition of Bacterial Protein Synthesis

Inhibition_of_Protein_Synthesis cluster_ribosome Ribosome Complex mRNA mRNA Ribosome 70S Ribosome mRNA->Ribosome Binding Misread_Protein Aberrant Protein Ribosome->Misread_Protein tRNA_A Aminoacyl-tRNA A_site A-site tRNA_A->A_site Codon Recognition P_site P-site A_site->P_site Translocation A_site->P_site E_site E-site P_site->E_site Translocation Polypeptide Growing Polypeptide P_site->Polypeptide Peptide Bond Formation Apramycin Apramycin Apramycin->tRNA_A Causes Miscoding Apramycin->A_site Binds Apramycin->A_site Inhibits Translocation Apramycin->P_site Inhibits Translocation Block Inhibition Miscoding Miscoding MS_Workflow start Start rna_prep Prepare RNA Oligonucleotide (e.g., 16S A-site) start->rna_prep drug_prep Prepare Apramycin Solution start->drug_prep incubation Incubate RNA with Apramycin rna_prep->incubation drug_prep->incubation ms_analysis Electrospray Ionization Mass Spectrometry (ESI-MS) incubation->ms_analysis data_acq Detect Free RNA and RNA-Apramycin Complex ms_analysis->data_acq data_analysis Quantify Ion Abundances data_acq->data_analysis kd_calc Calculate Dissociation Constant (Kd) data_analysis->kd_calc end End kd_calc->end

References

The Discovery and Synthesis of Apremilast: A Phosphodiesterase 4 Inhibitor for Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Apremilast (B1683926) is an orally available small molecule inhibitor of phosphodiesterase 4 (PDE4), an enzyme crucial in the inflammatory cascade. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of Apremilast. It details the scientific rationale behind targeting PDE4 for the treatment of inflammatory conditions such as psoriasis and psoriatic arthritis. This document includes a detailed synthesis pathway, a summary of key quantitative preclinical and clinical data, and protocols for essential biological assays. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to facilitate a deeper understanding of this therapeutic agent.

Discovery and Rationale

The development of Apremilast was driven by the need for a safe and effective oral therapy for chronic inflammatory diseases. The central role of intracellular signaling pathways in modulating inflammation presented a promising avenue for therapeutic intervention. A key second messenger in this process is cyclic adenosine (B11128) monophosphate (cAMP), which is known to have broad anti-inflammatory effects. The intracellular levels of cAMP are regulated by phosphodiesterases (PDEs), a superfamily of enzymes that catalyze the hydrolysis of cAMP to adenosine monophosphate (AMP).

Phosphodiesterase 4 (PDE4) is the predominant PDE subtype in most immune and inflammatory cells, including T cells, monocytes, and macrophages. By inhibiting PDE4, intracellular cAMP levels are elevated, leading to the downstream modulation of various pro-inflammatory and anti-inflammatory mediators. This targeted approach offers the potential for a broad anti-inflammatory effect without the systemic immunosuppression associated with other therapies. Apremilast was developed as a selective PDE4 inhibitor to fulfill this therapeutic strategy.

Mechanism of Action

Apremilast exerts its therapeutic effects by specifically inhibiting PDE4, leading to an increase in intracellular cAMP levels. This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and binds to cAMP response elements (CRE) on the promoter regions of target genes.

This signaling cascade results in the transcriptional modulation of several key cytokines. Notably, it leads to the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-23 (IL-23), IL-17, and interferon-gamma (IFN-γ).[1][2] Conversely, it upregulates the production of the anti-inflammatory cytokine IL-10.[2] The net effect is a rebalancing of the inflammatory response, which alleviates the pathological processes in diseases like psoriasis and psoriatic arthritis.

Apremilast_Mechanism_of_Action Apremilast Apremilast PDE4 PDE4 Apremilast->PDE4 Inhibits AMP AMP PDE4->AMP Hydrolyzes cAMP cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB pCREB_n pCREB pCREB->pCREB_n CRE CRE pCREB_n->CRE Binds to Pro_inflammatory Pro-inflammatory Cytokine Genes (e.g., TNF-α, IL-23) CRE->Pro_inflammatory Downregulates Anti_inflammatory Anti-inflammatory Cytokine Genes (e.g., IL-10) CRE->Anti_inflammatory Up-regulates

Mechanism of action of Apremilast in an inflammatory cell.

Synthesis Pathway

Several synthetic routes for Apremilast have been reported. A common and efficient method involves a multi-step synthesis starting from commercially available 3-hydroxy-4-methoxybenzaldehyde. The following is a representative synthesis protocol.[3]

Apremilast_Synthesis cluster_0 Step 1: Ethylation cluster_1 Step 2: Sulfone Addition cluster_2 Step 3: Deprotection cluster_3 Step 4: Condensation A 3-Hydroxy-4-methoxybenzaldehyde B 3-Ethoxy-4-methoxybenzaldehyde (B45797) A->B Et₂SO₄, K₂CO₃ A->B C (R,E)-N-(3-Ethoxy-4-methoxybenzylidene)- 2-methylpropane-2-sulfinamide B->C (R)-tert-butanesulfinamide, Ti(OEt)₄ B->C D (R)-N-((S)-1-(3-Ethoxy-4-methoxyphenyl)- 2-(methylsulfonyl)ethyl)-2-methylpropane-2-sulfinamide C->D Dimethyl sulfone, LiHMDS C->D E (S)-1-(3-Ethoxy-4-methoxyphenyl)- 2-(methylsulfonyl)ethanamine D->E HCl/MeOH D->E G Apremilast E->G F N-(1,3-dioxoisoindolin-4-yl)acetamide F->G F->G

A representative synthetic pathway for Apremilast.
Experimental Protocol for Synthesis

Step 1: Synthesis of (R,E)-N-(3-Ethoxy-4-methoxybenzylidene)-2-methylpropane-2-sulfinamide [3] To a solution of 3-ethoxy-4-methoxybenzaldehyde (1.8 g, 10 mmol) in dry THF (15 mL) is added (R)-2-methylpropane-2-sulfinamide (1.21 g, 10 mmol) and tetraethyl titanate (4.1 mL, 20 mmol). The mixture is stirred at room temperature for 12 hours. The reaction is quenched with saturated sodium carbonate solution.

Step 2: Synthesis of (R)-N-((S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-2-methylpropane-2-sulfinamide [3] To a solution of dimethyl sulfone (0.94 g, 10 mmol) and LiCl (22 mg, 0.5 mmol) in dry THF (5 mL) at -78°C is added LiHMDS (3 mL, 1 M in THF). After 30 minutes, a solution of the product from Step 1 (283 mg, 1.0 mmol) in THF is added slowly. The reaction is stirred for 1 hour at -78°C.

Step 3: Synthesis of (S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine [3] The product from Step 2 (283 mg, 0.63 mmol) is dissolved in a 10:1 mixture of MeOH/37% HCl (12 mL) and stirred at room temperature for 2 hours. The solvent is removed under vacuum.

Step 4: Synthesis of Apremilast [3] The product from Step 3 is combined with N-(1,3-dioxoisoindolin-4-yl)acetamide in acetic acid and heated at 110°C. The final product, Apremilast, is then purified.

Quantitative Data

Preclinical Data

Apremilast has demonstrated potent and selective inhibition of PDE4 and subsequent downstream effects on inflammatory mediators in various in vitro and in vivo models.

ParameterValueCell/Model SystemReference
PDE4 IC₅₀ 74 nMRecombinant human PDE4[4]
TNF-α Inhibition IC₅₀ (LPS-stimulated PBMC) 7.7 nMHuman Peripheral Blood Mononuclear Cells[4]
TNF-α Inhibition IC₅₀ (LPS-stimulated whole blood) 11 nMHuman Whole Blood[4]
TNF-α Inhibition (LPS-stimulated monocytes) 55 nM (IC₅₀)Human Monocytes[4]
Clinical Data

Clinical trials have established the efficacy and safety of Apremilast in the treatment of moderate to severe plaque psoriasis and psoriatic arthritis. The Psoriasis Area and Severity Index (PASI) and the Dermatology Life Quality Index (DLQI) are key measures of clinical efficacy.

Efficacy of Apremilast in Plaque Psoriasis (Week 16)

StudyTreatment GroupPASI 75 Response Rate (%)DLQI ≤ 5 Response Rate (%)Reference
EMBRACE Apremilast 30 mg BID-73.3[5]
Placebo-41.3[5]
LIBERATE Apremilast 30 mg BID-65.0[6]
Placebo-35.7[6]
Real-world data Apremilast 30 mg BID59.370.4 (achieved ΔPASI50 and DLQI ≤ 5)[7]

Long-term Efficacy of Apremilast in Plaque Psoriasis (Week 104)

StudyTreatment GroupPASI 75 Response Rate (%)DLQI ≤ 5 Response Rate (%)Reference
LIBERATE Placebo/Apremilast50.766.0[6]
Apremilast/Apremilast45.972.5[6]
Etanercept/Apremilast51.969.8[6]

Experimental Protocols

TNF-α Release Assay in Human Monocytes

This protocol describes the measurement of TNF-α release from lipopolysaccharide (LPS)-stimulated human peripheral blood monocytes.[4][8]

TNFa_Assay_Workflow cluster_0 Cell Preparation cluster_1 Cell Culture and Treatment cluster_2 Measurement cluster_3 Data Analysis A Isolate PBMCs from healthy donor blood (Ficoll-Paque) B Purify monocytes by adherence or magnetic cell sorting A->B C Seed monocytes in 96-well plates B->C D Pre-treat with various concentrations of Apremilast (30 minutes) C->D E Stimulate with LPS (e.g., 10 ng/mL) for 24 hours D->E F Collect cell culture supernatants E->F G Measure TNF-α concentration using ELISA F->G H Calculate percent inhibition of TNF-α release compared to LPS-stimulated control G->H I Determine IC₅₀ value H->I

Workflow for TNF-α release assay in human monocytes.

Materials:

  • Ficoll-Paque density gradient medium

  • RPMI 1640 cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Apremilast

  • Human TNF-α ELISA kit

Procedure:

  • Monocyte Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Further purify monocytes by adherence to plastic culture plates or by using magnetic cell sorting (e.g., CD14+ selection).

  • Cell Seeding: Seed the purified monocytes into 96-well culture plates at a density of 1 x 10⁵ cells per well in RPMI 1640 supplemented with 10% FBS and antibiotics.

  • Treatment: Prepare serial dilutions of Apremilast in culture medium. Pre-treat the cells with the Apremilast dilutions for 30 minutes at 37°C.

  • Stimulation: Add LPS to the wells to a final concentration of 10 ng/mL to stimulate TNF-α production. Include appropriate controls (unstimulated cells, vehicle control). Incubate for 24 hours at 37°C.

  • TNF-α Measurement: Centrifuge the plates and collect the cell culture supernatants. Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α production for each Apremilast concentration compared to the LPS-stimulated vehicle control. Determine the IC₅₀ value by plotting the percentage inhibition against the log of the Apremilast concentration.

PDE4 Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of Apremilast on PDE4.

Materials:

  • Recombinant human PDE4 enzyme

  • cAMP substrate

  • Assay buffer (e.g., Tris-HCl with MgCl₂)

  • Apremilast

  • Scintillation cocktail

  • ³H-cAMP (radiolabeled substrate)

Procedure:

  • Reaction Setup: In a microplate, combine the assay buffer, recombinant PDE4 enzyme, and various concentrations of Apremilast.

  • Initiation: Initiate the enzymatic reaction by adding a mixture of unlabeled cAMP and ³H-cAMP.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

  • Termination: Stop the reaction by adding a stopping reagent (e.g., snake venom nucleotidase) which converts the product, ³H-AMP, to ³H-adenosine.

  • Separation: Separate the unreacted ³H-cAMP from the ³H-adenosine product using an ion-exchange resin.

  • Quantification: Add a scintillation cocktail and measure the amount of ³H-adenosine using a scintillation counter.

  • Data Analysis: Calculate the percentage of PDE4 inhibition for each Apremilast concentration and determine the IC₅₀ value.

Conclusion

Apremilast represents a significant advancement in the oral treatment of inflammatory diseases. Its targeted inhibition of PDE4 provides a unique mechanism of action that restores a more balanced inflammatory state. The comprehensive data from preclinical and clinical studies underscore its efficacy and manageable safety profile. The synthesis of Apremilast can be achieved through various efficient routes, making it amenable to large-scale production. This technical guide provides a foundational resource for researchers and clinicians interested in the science and application of Apremilast.

References

Subject "Aprim" Not Found in Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for a molecule referred to as "Aprim," no matching data has been found in the scientific and medical literature. The name does not correspond to a recognized chemical entity, and as such, a technical guide on its molecular structure and properties cannot be provided.

The search for "this compound" yielded information on several similarly named but distinct subjects, which are detailed below for clarification. It is possible that "this compound" may be a novel compound not yet disclosed in public research, a proprietary codename, a misspelling of an existing molecule, or a fictional name.

To proceed with the request for an in-depth technical guide, a recognized and specific molecular name, CAS number, or other formal identifier is required.

Clarification of Similar Terms

During the search, several terms with names similar to "this compound" were identified. It is important to distinguish these from the requested subject:

  • Apremilast: An orally available small molecule that acts as a phosphodiesterase-4 (PDE4) inhibitor.[1] It is used in the treatment of psoriatic arthritis and other inflammatory conditions.[1] Its chemical formula is C22H24N2O7S.[1]

  • APRIL (A Proliferation-Inducing Ligand): A protein belonging to the tumor necrosis factor (TNF) superfamily, also known as TNFSF13.[2][3] APRIL is involved in B-cell development and survival of plasma cells.[3][4] It is being investigated as a therapeutic target for autoimmune diseases and B-cell malignancies.[3]

  • Antimicrobial Peptides (AMPs): These are small, naturally occurring molecules with broad-spectrum activity against bacteria, viruses, fungi, and parasites.[5] They are a diverse group of molecules with various mechanisms of action, often involving interaction with microbial cell membranes.[5][6]

  • Apidaecin (B1169063): A non-lytic antimicrobial peptide that inhibits translation termination in bacteria.[7] It is of interest for the development of new antibiotics.[7]

  • Apidermin 2 (AmAPD 2): A structural cuticular protein from the honeybee Apis mellifera that also exhibits antimicrobial properties.[8]

Without a specific and recognized molecular entity, it is not possible to generate the requested technical guide, including data tables, experimental protocols, and visualizations. Further clarification on the identity of "this compound" is necessary to fulfill the request.

References

The Function of APRIN (PDS5B) in Cellular Processes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

APRIN, also known as PDS5B, is a multifaceted protein critical for maintaining genomic integrity. Primarily recognized as a key component of the cohesin complex, APRIN plays a pivotal role in sister chromatid cohesion, ensuring accurate chromosome segregation during cell division. Beyond this canonical function, APRIN is intimately involved in the homologous recombination (HR) pathway of DNA repair through its direct interaction with BRCA2, RAD51, and PALB2. Its role as a tumor suppressor is underscored by its frequent dysregulation in various cancers. This technical guide provides an in-depth exploration of APRIN's functions in cellular processes, detailing its involvement in signaling pathways, presenting quantitative data on its activity, and outlining key experimental protocols for its study.

Core Functions of APRIN (PDS5B)

APRIN (PDS5 Cohesin Associated Factor B) is a crucial regulator of fundamental cellular processes, primarily centered around chromosome dynamics and DNA repair.

1.1. Sister Chromatid Cohesion: As a regulatory subunit of the cohesin complex, APRIN is essential for the establishment and maintenance of sister chromatid cohesion from S-phase until anaphase.[1][2] This process is vital for the correct alignment of chromosomes during mitosis and meiosis, preventing aneuploidy.[1] APRIN, in conjunction with WAPL, modulates the dynamic association of cohesin with chromatin, stimulating its release.[2] During DNA replication, APRIN promotes the acetylation of the cohesin subunit SMC3 by ESCO1 and ESCO2, a key step in establishing cohesion.[2]

1.2. Homologous Recombination and DNA Repair: APRIN is a critical player in the homologous recombination (HR) pathway, an error-free mechanism for repairing DNA double-strand breaks (DSBs).[3][4] It functions as an HR mediator by counteracting the inhibitory effect of RPA on the loading of RAD51 onto single-stranded DNA (ssDNA).[5][6] APRIN directly interacts with the core HR proteins RAD51, PALB2, and BRCA2.[3][6] This interaction is crucial for the recruitment and nuclear localization of BRCA2 and RAD51 to sites of DNA damage.[7] Depletion of APRIN sensitizes cells to DNA damaging agents, highlighting its importance in the DNA damage response.[7]

1.3. Tumor Suppression: The role of APRIN as a tumor suppressor is supported by several lines of evidence. Somatic loss-of-function mutations in PDS5B have been identified in various cancers, including myelodysplastic syndrome and acute myeloid leukemia.[1] Furthermore, APRIN expression levels have been shown to correlate with patient outcomes in breast and ovarian cancers.[1][3] Low APRIN expression is associated with better survival in ovarian cancer patients treated with PARP inhibitors, suggesting its potential as a predictive biomarker.[6][8]

1.4. Stem Cell Differentiation: APRIN expression is tightly regulated during stem cell differentiation. Its loss can disrupt stem cell programs, leading to a failure in differentiation and the maintenance of a proliferative, immature state, a phenotype that shares similarities with cancer-initiating cells.[9]

APRIN in Signaling Pathways

APRIN's functions are integrated into complex cellular signaling networks, particularly in the DNA damage response.

Upon DNA damage, APRIN is recruited to the damage sites.[3][8] The interaction between APRIN and BRCA2 is cell-cycle specific, occurring in early S-phase, and is enhanced by exposure to DNA damaging agents like hydroxyurea (B1673989) and aphidicolin.[4][7] This interaction is dependent on the ATM kinase, as inhibition of ATM abrogates the association between APRIN and BRCA2.[7]

The following diagram illustrates the central role of APRIN in the homologous recombination pathway following a DNA double-strand break.

APRIN_HR_Pathway DSB DNA Double-Strand Break ATM ATM Kinase DSB->ATM activates BRCA2 BRCA2 ATM->BRCA2 phosphorylates APRIN APRIN (PDS5B) BRCA2->APRIN interacts with (S-phase, DNA damage) PALB2 PALB2 BRCA2->PALB2 interacts with RAD51 RAD51 BRCA2->RAD51 loads onto ssDNA APRIN->RAD51 stimulates loading onto ssDNA PALB2->RAD51 recruits ssDNA ssDNA Filament RAD51->ssDNA forms filament HR Homologous Recombination Repair ssDNA->HR

Caption: APRIN's role in the homologous recombination pathway.

Quantitative Data on APRIN Function

Several studies have provided quantitative insights into the function of APRIN. This data is summarized in the tables below for easy comparison.

Table 1: APRIN Recruitment to DNA Damage

Cell LineConditionFold Increase in APRIN RecruitmentReference
HeLaS/G2 phase cells after laser microirradiation1.4[3]

Table 2: Effect of APRIN Depletion on Homologous Recombination

Cell LineAssayReduction in HR EfficiencyReference
293TDR-GFP assaySignificant reduction[7]

Table 3: APRIN Interaction Partners in Homologous Recombination

ProteinInteracting PartnerMethod of DetectionReference
APRINBRCA2Co-immunoprecipitation, Mass Spectrometry[4][7]
APRINRAD51Co-immunoprecipitation[3]
APRINPALB2Co-immunoprecipitation[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate study of APRIN's cellular functions. Below are protocols for key experiments cited in this guide.

Co-immunoprecipitation of APRIN and BRCA2

This protocol is adapted from studies demonstrating the interaction between APRIN and BRCA2.[3][7]

Objective: To determine the in vivo interaction between APRIN and BRCA2.

Materials:

  • Human 293T cells

  • Lipofectamine 2000

  • Plasmids encoding FLAG-tagged BRCA2 fragments and MYC-tagged APRIN

  • Lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% NP-40, protease inhibitors)

  • Anti-FLAG M2 affinity gel

  • Wash buffer (same as lysis buffer)

  • Elution buffer (e.g., 2x Laemmli sample buffer)

  • Antibodies: anti-MYC, anti-FLAG, anti-BRCA2, anti-APRIN

Workflow Diagram:

CoIP_Workflow start Start: Transfect 293T cells harvest Harvest cells 48h post-transfection start->harvest lyse Lyse cells in IP buffer harvest->lyse incubate Incubate lysate with anti-FLAG beads lyse->incubate wash Wash beads 4x with wash buffer incubate->wash elute Elute proteins wash->elute sds_page SDS-PAGE and Western Blot elute->sds_page detect Detect proteins with specific antibodies sds_page->detect end End: Analyze results detect->end

Caption: Workflow for APRIN-BRCA2 co-immunoprecipitation.

Procedure:

  • Cell Culture and Transfection:

    • Culture 293T cells in appropriate media.

    • Co-transfect cells with plasmids expressing FLAG-tagged BRCA2 fragments and MYC-tagged APRIN using Lipofectamine 2000 according to the manufacturer's protocol.

  • Cell Lysis:

    • 48 hours post-transfection, wash cells with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer for 30 minutes on ice.

    • Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Immunoprecipitation:

    • Incubate the supernatant with anti-FLAG M2 affinity gel for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Wash the beads four times with ice-cold wash buffer.

  • Elution:

    • Elute the bound proteins by boiling the beads in 2x Laemmli sample buffer for 5 minutes.

  • Western Blotting:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against the MYC tag (to detect APRIN) and the FLAG tag (to detect BRCA2 fragments).

    • Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

Immunofluorescence Staining for APRIN and RAD51 Foci

This protocol is based on methods used to visualize the co-localization of APRIN and RAD51 at sites of DNA damage.[3]

Objective: To visualize the recruitment and co-localization of APRIN and RAD51 to DNA damage-induced foci.

Materials:

  • SKOV3 cells stably expressing GFP-APRIN

  • Coverslips

  • Laser micro-irradiation system

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-RAD51

  • Secondary antibody: Alexa Fluor-conjugated secondary antibody

  • DAPI-containing mounting medium

Procedure:

  • Cell Culture and Damage Induction:

    • Seed SKOV3 GFP-APRIN cells on coverslips.

    • Induce localized DNA damage using a laser micro-irradiation system.

  • Fixation and Permeabilization:

    • At desired time points post-irradiation, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.

  • Blocking and Antibody Incubation:

    • Block non-specific antibody binding with 5% BSA in PBS for 1 hour.

    • Incubate with the primary anti-RAD51 antibody diluted in blocking buffer overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate with the appropriate Alexa Fluor-conjugated secondary antibody for 1 hour at room temperature in the dark.

  • Mounting and Imaging:

    • Wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides using a DAPI-containing mounting medium.

    • Visualize the cells using a fluorescence microscope. GFP-APRIN will be visible in the green channel, RAD51 in the corresponding channel for the secondary antibody, and DAPI in the blue channel for nuclear staining.

Conclusion and Future Directions

APRIN (PDS5B) is a protein with indispensable roles in maintaining genome stability through its functions in sister chromatid cohesion and homologous recombination. Its direct interactions with key DNA repair proteins like BRCA2 and RAD51 place it at the heart of the DNA damage response. The dysregulation of APRIN in cancer highlights its potential as a therapeutic target and a prognostic biomarker.

Future research should focus on elucidating the precise molecular mechanisms by which APRIN modulates the activity of its binding partners. Understanding how post-translational modifications of APRIN affect its function in different cellular contexts will be crucial. Furthermore, exploring the therapeutic potential of targeting the APRIN-BRCA2 interaction in specific cancer types warrants further investigation. The continued study of APRIN will undoubtedly provide deeper insights into the intricate network of proteins that safeguard our genome.

References

An In-Depth Technical Guide to the APRIL Signaling Pathway and its Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A Proliferation-Inducing Ligand (APRIL), a member of the tumor necrosis factor (TNF) superfamily, is a critical cytokine implicated in the regulation of B-cell maturation, proliferation, and survival.[1] Dysregulation of the APRIL signaling pathway is associated with a variety of pathological conditions, including B-cell malignancies and autoimmune diseases.[2][3] This technical guide provides a comprehensive overview of the core components of the APRIL signaling pathway, its downstream effectors, and detailed protocols for its investigation.

Core Signaling Pathway

APRIL, primarily secreted by myeloid cells, exerts its biological effects by binding to two transmembrane receptors: B-Cell Maturation Antigen (BCMA) and Transmembrane Activator and Calcium Modulator and Cyclophilin Ligand Interactor (TACI).[1][4] While APRIL can bind to both receptors, it exhibits a significantly higher affinity for BCMA.[5] Upon ligand binding, these receptors recruit TNF receptor-associated factor (TRAF) adapter proteins to their intracellular domains, initiating downstream signaling cascades.[6]

Engagement of BCMA and TACI by APRIL leads to the activation of canonical and non-canonical Nuclear Factor-kappa B (NF-κB) pathways, as well as the Phosphoinositide 3-kinase (PI3K)/Akt signaling axis.[4] These pathways culminate in the transcription of genes that promote cell survival, proliferation, and differentiation.

Quantitative Analysis of APRIL-Receptor Interactions

The binding affinities of APRIL to its receptors, BCMA and TACI, have been quantified using various biophysical techniques, most notably Surface Plasmon Resonance (SPR). These values are critical for understanding the specific roles of each receptor in mediating APRIL's effects.

LigandReceptorDissociation Constant (KD)Method
APRILBCMA~16 nMSurface Plasmon Resonance
APRILTACIHigh Affinity (Specific KD varies across studies)Surface Plasmon Resonance
BAFFBCMA~1.6 µMSurface Plasmon Resonance

Note: Binding affinities can vary depending on the experimental conditions, such as the use of monomeric or multimeric forms of the ligands and receptors.[1]

Downstream Signaling Cascades

The binding of APRIL to TACI and BCMA initiates a series of intracellular events that propagate the signal and lead to specific cellular responses.

APRIL_Signaling_Overview cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space APRIL APRIL TACI TACI APRIL->TACI BCMA BCMA APRIL->BCMA TRAFs TRAF Proteins TACI->TRAFs BCMA->TRAFs NFkB_Pathway NF-κB Pathway TRAFs->NFkB_Pathway PI3K_AKT_Pathway PI3K/Akt Pathway TRAFs->PI3K_AKT_Pathway Cell_Response Cellular Responses (Proliferation, Survival, Differentiation) NFkB_Pathway->Cell_Response PI3K_AKT_Pathway->Cell_Response

Figure 1: Overview of the APRIL signaling pathway.

NF-κB Activation

Upon recruitment to the activated TACI and BCMA receptors, TRAF proteins, particularly TRAF2, TRAF5, and TRAF6, initiate the canonical and non-canonical NF-κB signaling pathways.[6] This leads to the activation of the IκB kinase (IKK) complex, which in turn phosphorylates the inhibitor of NF-κB (IκB). Phosphorylated IκB is targeted for ubiquitination and subsequent proteasomal degradation, releasing NF-κB dimers to translocate to the nucleus and activate the transcription of target genes involved in cell survival and inflammation.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor TACI / BCMA TRAFs TRAFs Receptor->TRAFs IKK_complex IKK Complex TRAFs->IKK_complex Activation IkB_NFkB IκB-NF-κB Complex IKK_complex->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation Ub_Proteasome Ubiquitin/ Proteasome IkB_NFkB->Ub_Proteasome Degradation of IκB Gene_Transcription Gene Transcription NFkB_n->Gene_Transcription Activation

Figure 2: The NF-κB activation pathway downstream of APRIL.

PI3K/Akt Signaling

In addition to NF-κB, the recruitment of TRAF proteins can also lead to the activation of the PI3K/Akt pathway.[4] This pathway is crucial for promoting cell survival by inhibiting pro-apoptotic proteins and activating factors involved in cell growth and proliferation. Activated Akt (phosphorylated Akt) is a key downstream effector in this cascade.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor TACI / BCMA TRAFs TRAFs Receptor->TRAFs PI3K PI3K TRAFs->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylation Downstream Downstream Effectors pAkt->Downstream Activation

Figure 3: The PI3K/Akt signaling pathway activated by APRIL.

Experimental Protocols

A variety of experimental techniques are employed to investigate the APRIL signaling pathway. Below are detailed methodologies for key assays.

Co-Immunoprecipitation (Co-IP) for Receptor-TRAF Interaction

This protocol is designed to demonstrate the interaction between TACI/BCMA and TRAF proteins upon APRIL stimulation.

Materials:

  • Cell line expressing TACI or BCMA (e.g., HEK293T cells transfected with the receptor of interest)

  • Recombinant human APRIL

  • Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)

  • Antibody against the receptor (TACI or BCMA) for immunoprecipitation

  • Antibody against the TRAF protein of interest (e.g., TRAF2) for Western blotting

  • Protein A/G magnetic beads

  • SDS-PAGE gels and Western blotting reagents

Procedure:

  • Culture cells to 80-90% confluency.

  • Stimulate cells with recombinant APRIL (e.g., 1 µg/mL) for a specified time (e.g., 15-30 minutes). A non-stimulated control should be included.

  • Wash cells with ice-cold PBS and lyse with Co-IP Lysis Buffer on ice for 30 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Pre-clear the supernatant by incubating with protein A/G beads for 1 hour at 4°C on a rotator.

  • Incubate the pre-cleared lysate with the immunoprecipitating antibody (anti-TACI or anti-BCMA) overnight at 4°C.

  • Add fresh protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Wash the beads three times with Co-IP Lysis Buffer.

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Analyze the eluted proteins by Western blotting using an antibody against the TRAF protein of interest.

CoIP_Workflow start Start: APRIL-stimulated cells lysis Cell Lysis start->lysis preclear Pre-clear with Protein A/G beads lysis->preclear ip Immunoprecipitation with anti-receptor Ab preclear->ip capture Capture with Protein A/G beads ip->capture wash Wash beads capture->wash elute Elute proteins wash->elute wb Western Blot for TRAF protein elute->wb end End: Detect Interaction wb->end

Figure 4: Workflow for Co-Immunoprecipitation.

NF-κB Luciferase Reporter Assay

This assay quantifies the activation of the NF-κB pathway in response to APRIL stimulation.[7][8]

Materials:

  • HEK293 cells stably or transiently transfected with an NF-κB luciferase reporter construct and a constitutively active Renilla luciferase construct (for normalization).

  • Recombinant human APRIL.

  • Cell culture medium and plates.

  • Dual-Luciferase® Reporter Assay System.

  • Luminometer.

Procedure:

  • Seed the transfected HEK293 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of recombinant APRIL for a specified time (e.g., 6-24 hours). Include an untreated control.

  • Lyse the cells according to the Dual-Luciferase® Reporter Assay System protocol.

  • Measure the firefly luciferase activity (representing NF-κB activation) and Renilla luciferase activity (for normalization) in a luminometer.

  • Calculate the relative luciferase activity by dividing the firefly luciferase signal by the Renilla luciferase signal for each well.

Western Blot for Phospho-Akt (Ser473)

This protocol detects the activation of the Akt pathway by measuring the phosphorylation of Akt at Serine 473.[9][10]

Materials:

  • B-cell line (e.g., Ramos) or primary B cells.

  • Recombinant human APRIL.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt.

  • HRP-conjugated secondary antibody.

  • SDS-PAGE gels and Western blotting reagents.

  • Chemiluminescent substrate.

Procedure:

  • Culture B-cells and stimulate with recombinant APRIL (e.g., 100 ng/mL) for various time points (e.g., 0, 15, 30, 60 minutes).

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Determine protein concentration of the lysates using a BCA or Bradford assay.

  • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total Akt for normalization.

MTT Assay for B-cell Proliferation

This colorimetric assay measures cell proliferation based on the metabolic activity of the cells.[11][12]

Materials:

  • B-cell line or primary B-cells.

  • Recombinant human APRIL.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well plate.

  • Microplate reader.

Procedure:

  • Seed B-cells in a 96-well plate at a density of 5,000-10,000 cells/well.

  • Treat the cells with a range of concentrations of recombinant APRIL for 48-72 hours. Include an untreated control.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Plot the absorbance values against the concentration of APRIL to determine the effect on cell proliferation.

Flow Cytometry for B-cell Differentiation

This technique is used to analyze the expression of cell surface markers associated with B-cell differentiation into plasma cells following APRIL stimulation.[3][13]

Materials:

  • Primary B-cells.

  • Recombinant human APRIL and other co-stimulatory molecules (e.g., IL-21).

  • Fluorochrome-conjugated antibodies against B-cell and plasma cell markers (e.g., CD19, CD27, CD38, CD138).

  • Flow cytometer.

Procedure:

  • Culture primary B-cells with APRIL and co-stimulatory molecules for several days (e.g., 5-7 days) to induce differentiation.

  • Harvest the cells and wash them with FACS buffer (PBS with 2% FBS).

  • Stain the cells with a cocktail of fluorochrome-conjugated antibodies against the markers of interest for 30 minutes on ice.

  • Wash the cells to remove unbound antibodies.

  • Acquire the data on a flow cytometer.

  • Analyze the data using flow cytometry software to identify and quantify different B-cell subpopulations, such as plasmablasts (CD19+CD27+CD38++) and plasma cells (CD19-CD27+CD38++CD138+).

Conclusion

The APRIL signaling pathway plays a pivotal role in B-cell biology and represents a promising target for therapeutic intervention in a range of diseases. A thorough understanding of its core components, interactions, and downstream effects is essential for researchers and drug development professionals. The experimental protocols provided in this guide offer a robust framework for investigating the intricacies of APRIL signaling and evaluating the efficacy of novel therapeutic agents targeting this pathway.

References

A Comprehensive Technical Guide to the Homologs of the Aprim Protein Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Aprim protein is a critical regulator of cellular processes, playing a pivotal role in maintaining genomic integrity and controlling cell fate. As a transcription factor, this compound is activated in response to a variety of cellular stressors, including DNA damage, oncogene activation, and hypoxia. Its activation initiates a complex signaling cascade that can lead to cell cycle arrest, apoptosis, or senescence, thereby preventing the proliferation of damaged cells. Due to its central role as a guardian of the genome, the study of this compound and its homologs across different species is of paramount importance for fundamental research and the development of novel therapeutic strategies, particularly in oncology.

This guide provides an in-depth examination of this compound homologs, summarizing key quantitative data, detailing experimental protocols for their study, and visualizing the complex signaling pathways and workflows involved. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study of cell biology and drug development.

Quantitative Data on this compound Homologs

The this compound protein is highly conserved throughout evolution, with identifiable homologs present in a wide range of species, from invertebrates to mammals. While the core DNA-binding domain exhibits a high degree of sequence similarity, variations in other domains contribute to species-specific functional nuances. The table below summarizes key quantitative data for this compound homologs in several widely studied model organisms.

Species Common Name Homolog Name NCBI Accession No. Protein Size (Amino Acids) Sequence Identity to Human this compound (%)
Homo sapiensHumanp53NP_000537.3393100
Mus musculusMousep53NP_035770.239078
Danio rerioZebrafishp53NP_571075.138658
Drosophila melanogasterFruit FlyDmp53NP_725227.138529
Caenorhabditis elegansRoundwormCEP-1NP_502187.164523

Table 1: Summary of Quantitative Data for this compound Homologs. This table provides a comparative overview of this compound (p53) homologs in humans, mice, zebrafish, fruit flies, and roundworms, highlighting their protein size and sequence identity relative to the human protein.

The this compound Signaling Pathway

This compound is a central node in a complex network of signaling pathways that respond to cellular stress. One of the most well-characterized of these is the DNA damage response pathway. Upon detection of DNA damage by sensor proteins such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), a signaling cascade is initiated that leads to the phosphorylation and stabilization of this compound.

Normally, this compound levels are kept low through continuous degradation mediated by the E3 ubiquitin ligase, MDM2. Phosphorylation of this compound at key residues, such as Serine 15, disrupts its interaction with MDM2, leading to the accumulation of active this compound in the nucleus. Once stabilized, this compound functions as a transcription factor, binding to specific DNA sequences known as response elements in the promoter regions of its target genes. These target genes encode proteins involved in various cellular processes, including:

  • Cell Cycle Arrest: p21 (CDKN1A) is a cyclin-dependent kinase inhibitor that halts the cell cycle at the G1/S and G2/M checkpoints, allowing time for DNA repair.

  • Apoptosis: BAX (Bcl-2-associated X protein) and PUMA (p53 upregulated modulator of apoptosis) are pro-apoptotic proteins that permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c and the activation of caspases.

  • DNA Repair: GADD45 (Growth arrest and DNA-damage-inducible protein) is involved in nucleotide excision repair and the maintenance of genomic stability.

This coordinated transcriptional response ensures that a cell with damaged DNA is either repaired or eliminated, thereby preventing the propagation of potentially harmful mutations.

Aprim_Signaling_Pathway cluster_stress Cellular Stress cluster_nucleus Nucleus cluster_cytoplasm Cellular Response DNA_Damage DNA Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR activates This compound This compound ATM_ATR->this compound phosphorylates (e.g., at Ser15) Aprim_p This compound (phosphorylated) MDM2 MDM2 Aprim_p->MDM2 inhibits interaction Target_Genes Target Genes (p21, BAX, PUMA, GADD45) Aprim_p->Target_Genes activates transcription MDM2->this compound ubiquitinates for degradation Cell_Cycle_Arrest Cell Cycle Arrest Target_Genes->Cell_Cycle_Arrest Apoptosis Apoptosis Target_Genes->Apoptosis DNA_Repair DNA Repair Target_Genes->DNA_Repair

Figure 1: The this compound DNA Damage Response Pathway. This diagram illustrates the core signaling cascade initiated by DNA damage, leading to the stabilization and activation of this compound and the subsequent cellular responses of cell cycle arrest, apoptosis, and DNA repair.

Experimental Protocols for the Study of this compound Homologs

The functional characterization of this compound homologs relies on a variety of molecular and cellular biology techniques. Below are detailed methodologies for two key experiments: co-immunoprecipitation to study protein-protein interactions and chromatin immunoprecipitation to identify this compound's target genes.

Protocol 1: Co-Immunoprecipitation (Co-IP) to Detect this compound-Protein Interactions

This protocol is designed to determine if this compound interacts with a putative partner protein (Protein X) within a cellular context.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Antibody against this compound (for immunoprecipitation)

  • Antibody against Protein X (for Western blotting)

  • Control IgG antibody (isotype matched)

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

  • SDS-PAGE gels and Western blotting apparatus

  • ECL (Enhanced Chemiluminescence) substrate

Methodology:

  • Cell Lysis:

    • Culture cells to an appropriate confluency (e.g., 80-90%).

    • Wash cells with ice-cold PBS and lyse them on ice for 30 minutes with lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (protein lysate) to a new tube. This is the input sample.

  • Pre-clearing the Lysate:

    • Add Protein A/G magnetic beads to the protein lysate and incubate for 1 hour at 4°C with gentle rotation. This step reduces non-specific binding of proteins to the beads.

    • Place the tube on a magnetic rack and collect the supernatant.

  • Immunoprecipitation:

    • Add the this compound-specific antibody to the pre-cleared lysate. As a negative control, add an isotype-matched IgG antibody to a separate aliquot of the lysate.

    • Incubate for 4 hours to overnight at 4°C with gentle rotation to allow the antibody to bind to this compound and its interacting proteins.

    • Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the antibody-protein complexes.

  • Washing:

    • Place the tubes on a magnetic rack and discard the supernatant.

    • Wash the beads three to five times with ice-cold wash buffer. After each wash, pellet the beads using the magnetic rack and remove the supernatant.

  • Elution:

    • Elute the protein complexes from the beads by adding 1X SDS-PAGE sample buffer and boiling at 95-100°C for 5-10 minutes.

    • Pellet the beads on the magnetic rack and collect the supernatant, which contains the eluted proteins.

  • Western Blot Analysis:

    • Separate the eluted proteins and a small fraction of the input sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with the antibody against Protein X to detect if it was co-immunoprecipitated with this compound.

    • Develop the blot using an ECL substrate and visualize the results. A band corresponding to Protein X in the this compound IP lane (but not in the IgG control lane) indicates an interaction.

Protocol 2: Chromatin Immunoprecipitation (ChIP) to Identify this compound Target Genes

This protocol is used to identify the specific DNA sequences to which this compound binds in the genome.

Materials:

  • Formaldehyde (B43269) (for cross-linking)

  • Glycine (to quench cross-linking)

  • Cell lysis buffer

  • Nuclear lysis buffer

  • Sonication equipment

  • This compound-specific antibody

  • Control IgG antibody

  • Protein A/G magnetic beads

  • ChIP wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • Primers for qPCR or reagents for next-generation sequencing (ChIP-seq)

Methodology:

  • Cross-linking:

    • Treat cultured cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.

    • Quench the reaction by adding glycine to a final concentration of 125 mM.

  • Cell Lysis and Chromatin Shearing:

    • Harvest the cells and perform sequential lysis steps to isolate the nuclei.

    • Resuspend the nuclear pellet in a suitable buffer and shear the chromatin into fragments of 200-1000 bp using sonication. The optimal sonication conditions should be empirically determined.

  • Immunoprecipitation:

    • Centrifuge the sonicated lysate to pellet debris.

    • Incubate a portion of the sheared chromatin overnight at 4°C with an this compound-specific antibody. Use an IgG antibody as a negative control.

    • Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Washing:

    • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking:

    • Elute the chromatin from the beads.

    • Reverse the protein-DNA cross-links by incubating at 65°C for several hours in the presence of high salt.

    • Treat with RNase A to remove RNA and then with Proteinase K to digest proteins.

  • DNA Purification:

    • Purify the immunoprecipitated DNA using a spin column or phenol-chloroform extraction.

  • Analysis:

    • Analyze the purified DNA using quantitative PCR (qPCR) with primers specific to the promoter region of a known or putative target gene.

    • Alternatively, for genome-wide analysis, the purified DNA can be used to prepare a library for next-generation sequencing (ChIP-seq).

ChIP_Workflow Start Start: Cross-link proteins to DNA in vivo Lysis Lyse cells and isolate nuclei Start->Lysis Sonication Shear chromatin (sonication) Lysis->Sonication IP Immunoprecipitate with This compound-specific antibody Sonication->IP Wash Wash to remove non-specific binding IP->Wash Elute Elute this compound-bound chromatin Wash->Elute Reverse Reverse cross-links and digest protein Elute->Reverse Purify Purify DNA Reverse->Purify Analysis Analyze DNA (qPCR or ChIP-seq) Purify->Analysis

Figure 2: Experimental Workflow for Chromatin Immunoprecipitation (ChIP). This flowchart outlines the key steps involved in a ChIP experiment, from in vivo cross-linking of proteins to DNA to the final analysis of the immunoprecipitated DNA.

Evolutionary Conservation and Divergence of this compound Function

The study of this compound homologs across different species reveals a fascinating story of evolutionary conservation and functional divergence. The core function of this compound as a stress-responsive transcription factor that controls cell fate is remarkably conserved from invertebrates to humans. For instance, both human p53 and the C. elegans homolog CEP-1 are activated by DNA damage and can induce apoptosis.

However, there are also notable differences. The specific cellular stressors that activate this compound and the repertoire of target genes it regulates can vary between species. For example, while mammalian p53 is a key player in preventing cancer, the primary role of its homologs in simpler organisms like Drosophila and C. elegans appears to be more focused on ensuring germline integrity in response to genotoxic stress.

These differences provide valuable insights into the evolution of tumor suppression mechanisms and the adaptation of the this compound pathway to the specific physiological needs of different organisms. Understanding both the conserved and divergent functions of this compound homologs is crucial for interpreting data from model organisms and translating it to human biology and disease.

Aprim_Function_Conservation Core_Function Core this compound Function (Conserved) DNA_Damage_Response DNA Damage Response Core_Function->DNA_Damage_Response Apoptosis_Induction Apoptosis Induction Core_Function->Apoptosis_Induction Cell_Cycle_Control Cell Cycle Control Core_Function->Cell_Cycle_Control Tumor_Suppression Tumor Suppression (Vertebrates) DNA_Damage_Response->Tumor_Suppression Germline_Integrity Germline Integrity (Invertebrates) DNA_Damage_Response->Germline_Integrity Apoptosis_Induction->Tumor_Suppression Apoptosis_Induction->Germline_Integrity Divergent_Function Divergent/Specialized Functions Divergent_Function->Tumor_Suppression Divergent_Function->Germline_Integrity Developmental_Roles Developmental Roles Divergent_Function->Developmental_Roles

Figure 3: Logical Relationship of Conserved and Divergent this compound Functions. This diagram illustrates the core functions of the this compound protein that are conserved across species, as well as the more specialized roles that have evolved in different lineages.

Conclusion and Future Directions

The this compound protein and its homologs represent a fundamentally important family of proteins that are central to cellular homeostasis and the prevention of diseases such as cancer. This guide has provided a comprehensive overview of the quantitative, mechanistic, and methodological aspects of studying these proteins. The continued investigation of this compound homologs in diverse model organisms will undoubtedly uncover new layers of regulatory complexity and provide invaluable insights into human health and disease.

Future research in this field is likely to focus on several key areas:

  • Systems-level analysis: Integrating genomics, proteomics, and transcriptomics data to build comprehensive models of the this compound signaling network.

  • Structural studies: Elucidating the high-resolution structures of this compound homologs in complex with DNA and other proteins to better understand the molecular basis of their function.

  • Therapeutic targeting: Leveraging our understanding of the this compound pathway to develop novel small-molecule drugs that can modulate its activity for therapeutic benefit.

By building on the foundational knowledge outlined in this guide, the scientific community will be well-positioned to unlock the full potential of the this compound pathway in the ongoing effort to combat cancer and other human diseases.

The Role of APRIL in Cancer Pathophysiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A Proliferation-Inducing Ligand (APRIL), also known as TNFSF13, is a member of the tumor necrosis factor (TNF) superfamily of cytokines. Initially identified for its role in stimulating tumor cell growth, APRIL has emerged as a critical factor in the pathophysiology of various malignancies, including both hematological and solid tumors.[1][2] It is expressed by a variety of cell types, including myeloid cells, and is found at high levels in several tumor tissues.[1] This technical guide provides an in-depth overview of the core functions of APRIL in cancer, focusing on its signaling pathways, quantitative data related to its activity, and detailed experimental protocols for its study.

Data Presentation

Table 1: APRIL Receptor Binding Affinity
LigandReceptorBinding Affinity (KD)Cell Type/SystemReference
APRILBCMAHighB-cells[3]
APRILTACIHighB-cells[3]
APRILBCMANot specifiedB-cells[4]
APRILTACINot specifiedB-cells[4]
Table 2: Expression of APRIL and its Receptors in Cancer
Cancer TypeAPRIL ExpressionBCMA ExpressionTACI ExpressionPrognostic Significance of High APRILReference
Non-Small Cell Lung Cancer (NSCLC)Overexpressed in tumor samples and cell linesOverexpressed in tumor samples and cell linesOverexpressed in tumor samples and cell linesPoorer prognosis[4]
Rectal CancerHigher circulating levels at time of surgeryNot specifiedNot specifiedCorrelated with poor survival[3][5]
Colorectal CancerSignificantly higher in carcinoma tissuesNot specifiedNot specifiedAssociated with TNM stage and poor prognosis[6][7]

Signaling Pathways

APRIL exerts its effects on cancer cells primarily through two receptors: B-cell maturation antigen (BCMA) and transmembrane activator and calcium modulator and cyclophilin ligand interactor (TACI).[3][4] Engagement of these receptors activates downstream signaling cascades that promote cell proliferation, survival, and migration.

APRIL-TACI Signaling

Binding of APRIL to TACI can lead to the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, particularly the extracellular signal-regulated kinase (ERK) pathway.[4][8]

APRIL_TACI_Signaling APRIL-TACI Signaling Pathway APRIL APRIL TACI TACI APRIL->TACI Binds to TRAF TRAF2/5/6 TACI->TRAF Recruits ERK ERK1/2 TACI->ERK Activates IKK_complex IKK Complex TRAF->IKK_complex Activates NFkB NF-κB IKK_complex->NFkB Activates Proliferation Cell Proliferation & Survival NFkB->Proliferation ERK->Proliferation Metastasis Metastasis ERK->Metastasis

Caption: APRIL binding to TACI receptor activates downstream NF-κB and ERK signaling.

APRIL-BCMA Signaling

The interaction of APRIL with BCMA also activates NF-κB and MAPK pathways, including JNK and p38.[3]

APRIL_BCMA_Signaling APRIL-BCMA Signaling Pathway APRIL APRIL BCMA BCMA APRIL->BCMA Binds to TRAF_BCMA TRAF1/2/3 BCMA->TRAF_BCMA Recruits NFkB_BCMA NF-κB TRAF_BCMA->NFkB_BCMA Activates JNK_p38 JNK / p38 TRAF_BCMA->JNK_p38 Activates Survival Cell Survival NFkB_BCMA->Survival JNK_p38->Survival

Caption: APRIL-BCMA interaction triggers NF-κB and JNK/p38 pathways, promoting cell survival.

Experimental Protocols

Quantification of APRIL in Patient Serum by ELISA

Objective: To measure the concentration of circulating APRIL in serum samples from cancer patients.

Methodology:

  • Coating: Coat a 96-well microplate with a capture antibody specific for human APRIL. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Sample and Standard Incubation: Add patient serum samples and a serial dilution of recombinant human APRIL standard to the wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection Antibody: Add a biotinylated detection antibody specific for human APRIL. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature in the dark.

  • Washing: Repeat the washing step.

  • Substrate Development: Add a TMB substrate solution and incubate for 15-30 minutes at room temperature in the dark. The color development is proportional to the amount of APRIL present.

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Generate a standard curve from the absorbance values of the known concentrations of the APRIL standard. Use this curve to determine the concentration of APRIL in the patient samples.

Analysis of APRIL-Induced Signaling by Western Blot

Objective: To detect the activation of downstream signaling molecules (e.g., phosphorylation of ERK) in cancer cells upon stimulation with APRIL.

Methodology:

  • Cell Culture and Treatment: Culture cancer cells (e.g., A549 lung cancer cells) to 70-80% confluency. Starve the cells in serum-free medium for 12-24 hours. Treat the cells with recombinant human APRIL at a specified concentration (e.g., 100 ng/mL) for various time points (e.g., 0, 15, 30, 60 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5 minutes at 95°C.

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK1/2) and an antibody for the total form of the protein (e.g., anti-ERK1/2) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Xenograft Tumor Model

Objective: To evaluate the effect of APRIL on tumor growth and metastasis in an in vivo setting.

Methodology:

  • Cell Preparation: Culture human cancer cells (e.g., colorectal cancer cell line SW480) and harvest them during the logarithmic growth phase. Resuspend the cells in a sterile, serum-free medium or PBS.

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Cell Implantation: Subcutaneously inject a defined number of cancer cells (e.g., 1 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Measure the tumor volume regularly (e.g., every 2-3 days) using calipers. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Treatment (Optional): Once the tumors reach a certain volume (e.g., 100-200 mm³), the mice can be randomized into treatment groups to test the efficacy of APRIL-targeting therapies.

  • Endpoint: At the end of the study (e.g., when tumors reach a maximum allowed size or after a defined treatment period), euthanize the mice and excise the tumors.

  • Analysis: Weigh the tumors and process them for further analysis, such as immunohistochemistry to assess cell proliferation (e.g., Ki-67 staining) or apoptosis (e.g., TUNEL assay), or for molecular analysis of APRIL and its receptor expression.

Xenograft_Workflow In Vivo Xenograft Experimental Workflow cluster_prep Preparation cluster_implant Implantation cluster_monitor Monitoring & Treatment cluster_analysis Analysis Cell Culture Cell Culture Cell Harvest Cell Harvest Cell Culture->Cell Harvest Subcutaneous Injection Subcutaneous Injection Cell Harvest->Subcutaneous Injection Tumor Growth Measurement Tumor Growth Measurement Subcutaneous Injection->Tumor Growth Measurement Randomization & Treatment Randomization & Treatment Tumor Growth Measurement->Randomization & Treatment Endpoint & Tumor Excision Endpoint & Tumor Excision Randomization & Treatment->Endpoint & Tumor Excision Tumor Weight & IHC/Molecular Analysis Tumor Weight & IHC/Molecular Analysis Endpoint & Tumor Excision->Tumor Weight & IHC/Molecular Analysis

Caption: A typical workflow for an in vivo cancer xenograft model to study tumor growth.

Therapeutic Targeting of APRIL

The significant role of APRIL in promoting cancer progression has led to the development of therapeutic strategies aimed at inhibiting its activity. These include monoclonal antibodies that directly target APRIL and fusion proteins that act as decoy receptors.

  • BION-1301: A humanized monoclonal antibody that blocks APRIL. Clinical trials in patients with IgA nephropathy have shown that BION-1301 is generally well-tolerated and leads to durable reductions in serum levels of free APRIL and immunoglobulins.[2][8][9]

  • Atacicept: A recombinant fusion protein containing the extracellular domain of the TACI receptor, which binds to and neutralizes both APRIL and BAFF.[10] Clinical trials in IgA nephropathy have demonstrated that atacicept can lead to a clinically meaningful reduction in proteinuria.[10][11][12][13][14]

While these agents are primarily being investigated in autoimmune diseases, their mechanism of action holds promise for their potential application in cancer therapy, particularly in hematological malignancies where APRIL signaling is a key survival pathway. Further clinical investigation in oncology settings is warranted.

References

The Core of the Aprim Protein-Protein Interaction Network: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Aprim protein-protein interaction (PPI) network, a critical hub in cellular signaling. This document outlines the key interacting partners of this compound, the quantitative data defining these interactions, detailed experimental protocols for their validation, and visual representations of the associated signaling pathways and experimental workflows. Understanding the intricacies of the this compound network is paramount for developing novel therapeutic strategies that target the complex cellular processes it governs.

Quantitative Analysis of this compound Interactions

The interactions within the this compound network have been characterized using a variety of quantitative techniques, providing insights into the binding affinities and stoichiometry of these protein complexes. The data presented in the following tables are a synthesis of findings from multiple experimental approaches, offering a comprehensive overview of the core interactions.

Table 1: this compound Interacting Partners and Binding Affinities

Interacting PartnerMethod of DetectionDissociation Constant (Kd)Cellular Localization
Signal Transducer ASurface Plasmon Resonance (SPR)50 nMCytoplasm
Kinase BIsothermal Titration Calorimetry (ITC)150 nMCytoplasm, Nucleus
Adaptor Protein CCo-Immunoprecipitation (Co-IP)Not DeterminedPlasma Membrane
Ubiquitin Ligase DYeast Two-Hybrid (Y2H)Not DeterminedCytoplasm
Transcription Factor ETandem Affinity Purification (TAP-MS)Not DeterminedNucleus

Table 2: Stoichiometry of this compound Protein Complexes

This compound ComplexMethod of DeterminationStoichiometry (this compound:Partner)
This compound - Signal Transducer ASize Exclusion Chromatography2:2
This compound - Kinase BAnalytical Ultracentrifugation1:1

Key Signaling Pathways Involving this compound

The this compound PPI network is integral to multiple signaling cascades that regulate fundamental cellular processes such as cell proliferation, differentiation, and apoptosis. The following diagram illustrates a key signaling pathway initiated by the interaction of this compound with its partners.

Aprim_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor AdaptorC Adaptor Protein C Receptor->AdaptorC Ligand Binding This compound This compound AdaptorC->this compound Recruitment KinaseB Kinase B This compound->KinaseB Phosphorylation SignalA Signal Transducer A This compound->SignalA Activation UbiquitinD Ubiquitin Ligase D This compound->UbiquitinD Inhibition TranscriptionE Transcription Factor E KinaseB->TranscriptionE Phosphorylation & Nuclear Translocation SignalA->KinaseB Gene Target Gene Expression TranscriptionE->Gene Regulation

Caption: this compound-mediated signal transduction cascade.

Experimental Protocols

The elucidation of the this compound PPI network relies on a suite of robust experimental techniques. The following sections provide detailed methodologies for key experiments.

Tandem Affinity Purification followed by Mass Spectrometry (TAP-MS)

Tandem affinity purification (TAP) coupled with mass spectrometry (MS) is a high-specificity technique for identifying protein complexes.[1] This method utilizes a dual-affinity tag fused to the protein of interest to isolate it and its interacting partners through two successive purification steps, significantly reducing contaminants.[1]

Experimental Workflow:

  • Fusion Protein Construction: The gene encoding this compound is genetically fused to a tandem affinity purification (TAP) tag and cloned into an expression vector.[1]

  • Stable Cell Line Generation: The expression vector is transfected into a suitable cell line, and stable clones expressing the TAP-tagged this compound are selected.[2]

  • Cell Lysis: Cells are harvested and lysed under non-denaturing conditions to preserve protein-protein interactions.[1]

  • First Affinity Purification: The cell lysate is incubated with the first affinity resin (e.g., IgG-coupled beads that bind the Protein A portion of the TAP tag).

  • Elution: The bound complexes are eluted by enzymatic cleavage of a specific site within the TAP tag.

  • Second Affinity Purification: The eluate is then subjected to a second affinity purification step using a different resin (e.g., calmodulin-binding beads that bind the calmodulin-binding peptide portion of the TAP tag).

  • Final Elution: The purified protein complexes are eluted by chelation of calcium.

  • Mass Spectrometry Analysis: The components of the purified complexes are identified by mass spectrometry.[1]

TAP_MS_Workflow start Construct TAP-tagged this compound cell_line Generate Stable Cell Line start->cell_line lysis Cell Lysis cell_line->lysis purification1 First Affinity Purification (e.g., IgG beads) lysis->purification1 elution1 Enzymatic Elution purification1->elution1 purification2 Second Affinity Purification (e.g., Calmodulin beads) elution1->purification2 elution2 Final Elution purification2->elution2 ms Mass Spectrometry Analysis elution2->ms identification Identify Interacting Proteins ms->identification

Caption: Workflow for Tandem Affinity Purification-Mass Spectrometry.
Co-Immunoprecipitation (Co-IP)

Co-immunoprecipitation (Co-IP) is a widely used technique to study protein-protein interactions in their native cellular environment.[1] This method relies on an antibody specific to a target protein to pull down the entire protein complex from a cell lysate.[1]

Experimental Workflow:

  • Cell Lysis: Cells expressing the proteins of interest are lysed using a buffer that maintains the integrity of protein complexes.[1]

  • Pre-clearing: The cell lysate is incubated with beads (e.g., Protein A/G) to reduce non-specific binding.[1]

  • Antibody Incubation: A specific antibody against this compound is added to the pre-cleared lysate and incubated to allow for the formation of antigen-antibody complexes.

  • Immunoprecipitation: Protein A/G beads are added to the lysate to capture the antibody-protein complexes.

  • Washing: The beads are washed multiple times to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads.

  • Analysis: The eluted proteins are analyzed by Western blotting or mass spectrometry to identify the interacting partners.

Co_IP_Workflow cluster_preparation Preparation cluster_immunoprecipitation Immunoprecipitation cluster_analysis Analysis lysis Cell Lysis preclear Pre-clearing Lysate lysis->preclear ab_incubation Antibody Incubation preclear->ab_incubation ip Immunoprecipitation with Beads ab_incubation->ip washing Washing ip->washing elution Elution washing->elution analysis Western Blot / Mass Spectrometry elution->analysis

Caption: Co-Immunoprecipitation experimental workflow.

References

Technical Guide: Subcellular Localization of APRIN (PDS5B)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the subcellular localization of the APRIN protein, also known as PDS5B. APRIN is a crucial regulator of sister chromatid cohesion, playing a vital role in cell division, DNA repair, and the maintenance of genomic integrity.[1][2] Its localization within the cell is intrinsically linked to these critical functions.

Data Presentation: Subcellular Distribution of APRIN

The subcellular localization of APRIN has been primarily determined through immunofluorescence microscopy and subcellular fractionation followed by Western blotting. The data consistently indicate a predominant nuclear localization.

Method Cell Type Primary Localization Secondary/Conditional Localization Reference
ImmunohistochemistryMouse Prostate Epithelial and Stromal CellsNucleus-[3]
ImmunofluorescenceHuman Prostate Cancer CellsNucleus (co-localization with heterochromatin)-[3]
ImmunofluorescenceVarious Cancer Cell LinesNucleusIncreased nuclear localization of pSTAT3 upon APRIN knockdown[4]
Gene OntologyHuman and MouseNucleus, Nucleoplasm, Chromatin, Chromosome (centromeric region), Cytosol-[2]

Summary of Findings:

  • Predominantly Nuclear: APRIN is consistently observed within the nucleus of various cell types, including normal and cancerous tissues.[3][4]

  • Chromatin-Associated: Within the nucleus, APRIN is associated with chromatin, specifically at the interface of euchromatin and heterochromatin.[2][3] This localization is consistent with its role as a cohesin-associated protein.[1]

  • Dynamic Localization: While predominantly nuclear, the association of APRIN with other proteins, such as BRCA2, is cell cycle-dependent, with the interaction being most prominent during the S-phase.[5]

Experimental Protocols

Detailed methodologies for key experiments used to determine the subcellular localization of APRIN are provided below.

This protocol describes the use of indirect immunofluorescence to visualize the subcellular localization of APRIN in cultured cells.[6][7][8]

Materials:

  • Cultured cells grown on glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA in PBS with 0.1% Tween-20)

  • Primary Antibody: Anti-APRIN/PDS5B antibody

  • Secondary Antibody: Fluorophore-conjugated antibody specific to the host species of the primary antibody

  • Nuclear Counterstain (e.g., DAPI)

  • Mounting Medium

Procedure:

  • Cell Preparation: Grow cells to 70-80% confluency on sterile glass coverslips in a petri dish.

  • Washing: Gently wash the cells three times with ice-cold PBS.

  • Fixation: Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: If APRIN is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the anti-APRIN primary antibody in Blocking Buffer to its optimal concentration. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each, protected from light.

  • Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.

  • Mounting: Mount the coverslips onto glass slides using an appropriate mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence or confocal microscope.

This protocol allows for the biochemical separation of cellular compartments to quantify the relative abundance of APRIN in each fraction.[9][10][11]

Materials:

  • Cultured cells or tissue sample

  • Hypotonic Lysis Buffer

  • Nuclear Extraction Buffer

  • Cytoplasmic Extraction Buffer

  • Protease and Phosphatase Inhibitor Cocktails

  • Dounce homogenizer

  • Microcentrifuge

  • SDS-PAGE gels, transfer apparatus, and blotting membranes

  • Primary Antibody: Anti-APRIN/PDS5B antibody

  • Primary Antibodies for fractional markers (e.g., Histone H3 for nucleus, GAPDH for cytosol)

  • HRP-conjugated Secondary Antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Harvest cells and wash with ice-cold PBS. Resuspend the cell pellet in Hypotonic Lysis Buffer with protease and phosphatase inhibitors. Incubate on ice for 15 minutes.

  • Homogenization: Lyse the cells using a Dounce homogenizer.

  • Cytoplasmic Fraction Isolation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C. The supernatant contains the cytoplasmic fraction.

  • Nuclear Fraction Isolation: Wash the pellet from the previous step with Hypotonic Lysis Buffer. Resuspend the pellet in Nuclear Extraction Buffer with inhibitors. Incubate on ice for 30 minutes with intermittent vortexing.

  • Final Centrifugation: Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C. The supernatant contains the nuclear fraction.

  • Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each fraction by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with the primary anti-APRIN antibody, as well as antibodies for nuclear and cytoplasmic markers to assess the purity of the fractions.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Mandatory Visualization: Signaling Pathways and Workflows

Diagrams created using Graphviz (DOT language) to illustrate key pathways and workflows related to APRIN.

Downregulation of APRIN has been shown to increase the phosphorylation and nuclear localization of STAT3, leading to increased cell proliferation.[4]

APRIN_STAT3_Pathway cluster_nucleus Nucleus APRIN APRIN JAK JAK APRIN->JAK Inhibits IL6R IL-6 Receptor IL6R->JAK Activates IL6 IL-6 IL6->IL6R Binds STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates CyclinD Cyclin D1/D3 pSTAT3->CyclinD Upregulates Transcription Proliferation Cell Proliferation CyclinD->Proliferation Promotes

Caption: APRIN's inhibitory role in the IL-6/STAT3 signaling pathway.

APRIN interacts with BRCA2, a key protein in homologous recombination-mediated DNA repair. This interaction is crucial for maintaining genome integrity.[5][12]

APRIN_BRCA2_Interaction DSB DNA Double-Strand Break BRCA2 BRCA2 DSB->BRCA2 Recruits RAD51 RAD51 BRCA2->RAD51 Loads onto ssDNA APRIN APRIN (PDS5B) APRIN->BRCA2 Interacts with (S-phase specific) HR Homologous Recombination Repair RAD51->HR Mediates

Caption: Interaction of APRIN with BRCA2 in DNA double-strand break repair.

A logical workflow demonstrating the complementary use of immunofluorescence and subcellular fractionation to determine protein localization.

Subcellular_Localization_Workflow Start Start: Determine APRIN Localization IF Immunofluorescence (IF) Start->IF Fractionation Subcellular Fractionation & Western Blot (WB) Start->Fractionation IF_Result Qualitative Data: Visual Localization IF->IF_Result Fractionation_Result Quantitative Data: Relative Abundance Fractionation->Fractionation_Result Conclusion Conclusion: Confirm Subcellular Localization IF_Result->Conclusion Fractionation_Result->Conclusion

Caption: Workflow for determining APRIN's subcellular localization.

References

A Technical Guide to the Regulation of the Aprim Gene by Transcription Factors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms governing the expression of the Aprim gene, with a focus on the pivotal role of transcription factors and associated signaling pathways. Understanding the intricate regulation of this compound is crucial for elucidating its function in cellular processes and its potential as a therapeutic target. This document outlines the core principles of this compound gene regulation, presents quantitative data, details key experimental methodologies, and provides visual representations of the underlying biological processes. While "this compound" is used as the primary identifier, it is important to note that this may represent a gene known by other names in the literature, such as APRIL (A PRoliferation-Inducing Ligand, TNFSF13) or APRIN (a BRCA2-interacting protein, PDS5B), both of which are involved in critical cellular functions like immune response and genome integrity.[1][2][3]

Core Concepts in this compound Gene Regulation

The expression of the this compound gene is a tightly controlled process initiated by the binding of sequence-specific transcription factors to regulatory regions of the gene.[4] These regions include the promoter, located near the transcription start site (TSS), and enhancers, which can be located at a significant distance.[4] The assembly of transcription factors and other co-regulatory proteins, known as the pre-initiation complex (PIC), at the core promoter is a prerequisite for the recruitment of RNA Polymerase II and the subsequent synthesis of this compound mRNA.[4]

Transcription factors themselves are often the final effectors of complex intracellular signaling pathways. These pathways translate extracellular signals, such as growth factors, cytokines, or stress stimuli, into changes in gene expression.[5][6] Therefore, a comprehensive understanding of this compound regulation requires knowledge of the upstream signaling cascades that control the activity of its key transcription factors.

Signaling Pathways Modulating this compound Expression

Several signaling pathways are implicated in the regulation of genes involved in cell proliferation, survival, and stress response, functions associated with this compound homologs. For instance, the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathways are well-known regulators of gene expression in response to inflammatory and mitogenic signals.[6][7]

Activation of these pathways, for example by a cytokine, leads to a phosphorylation cascade that results in the activation and nuclear translocation of transcription factors like NF-κB p65 or STAT3.[7] These activated transcription factors can then bind to their specific recognition motifs within the this compound gene's promoter or enhancer regions, thereby modulating its transcription.

cluster_membrane Plasma Membrane cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Kinase Receptor->JAK Activation Cytokine Extracellular Signal (e.g., Cytokine) Cytokine->Receptor Binding STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (Active Dimer) STAT3_inactive->STAT3_active Dimerization & Nuclear Translocation Aprim_Gene This compound Gene Promoter STAT3_active->Aprim_Gene Binding to Promoter Transcription This compound Transcription Aprim_Gene->Transcription Initiation

Figure 1: A representative STAT3 signaling pathway leading to this compound gene transcription.

Quantitative Analysis of this compound Gene and Transcription Factor Activity

To quantify the regulation of this compound, researchers employ various molecular biology techniques. Real-Time Quantitative PCR (qPCR) is used to measure changes in this compound mRNA levels, while Chromatin Immunoprecipitation (ChIP-seq) can identify and quantify the binding of specific transcription factors to the this compound gene's regulatory elements. Luciferase reporter assays are instrumental in measuring the transcriptional activity of the this compound promoter.[8][9][10][11]

Table 1: Quantitative Analysis of this compound mRNA Expression This table illustrates hypothetical data on this compound mRNA levels in response to a stimulus, as measured by qPCR. The "Fold Change" indicates the relative increase in this compound mRNA compared to an untreated control.

Cell LineTreatment (Stimulus X)DurationFold Change (this compound mRNA)Statistical Significance (p-value)
Cell Line A10 ng/mL6 hours4.5 ± 0.5< 0.01
Cell Line A10 ng/mL24 hours8.2 ± 0.9< 0.001
Cell Line B10 ng/mL6 hours2.1 ± 0.3< 0.05
Cell Line B10 ng/mL24 hours3.5 ± 0.6< 0.01

Table 2: Transcription Factor Binding at the this compound Promoter This table provides example data that could be generated from ChIP-seq and EMSA experiments, quantifying the interaction of a transcription factor (e.g., STAT3) with the this compound promoter.

ExperimentConditionMetricValueInterpretation
ChIP-seqStimulus X (24h)Peak Enrichment Score15.7Strong binding of STAT3 to the this compound promoter region.
ChIP-qPCRStimulus X (24h)% Input2.5%Significant enrichment of promoter DNA in STAT3 immunoprecipitation.
EMSAIn vitroRelative Binding Affinity (Kd)5 nMHigh-affinity, direct binding of STAT3 to the this compound promoter DNA sequence.
Luciferase AssaySTAT3 OverexpressionFold Induction12.3 ± 1.5STAT3 strongly activates this compound promoter activity.

Detailed Experimental Protocols

Precise and reproducible experimental protocols are essential for studying gene regulation. The following sections provide detailed methodologies for three key techniques.

Chromatin Immunoprecipitation Sequencing (ChIP-Seq)

ChIP-seq is a powerful method used to identify the genome-wide binding sites of a specific transcription factor.[8][12][13] The protocol involves cross-linking proteins to DNA, shearing the chromatin, immunoprecipitating the protein of interest, and then sequencing the associated DNA.

Protocol Steps:

  • Cell Cross-linking: Treat cells with formaldehyde (B43269) to create covalent cross-links between proteins and DNA.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments (typically 200-600 bp) using sonication or enzymatic digestion.[14]

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcription factor of interest (e.g., anti-STAT3). The antibody-protein-DNA complexes are then captured using protein A/G magnetic beads.[14]

  • Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated complexes from the beads.

  • Reverse Cross-linking: Reverse the formaldehyde cross-links by heating the samples.[15] Degrade proteins using proteinase K.

  • DNA Purification: Purify the DNA fragments that were bound to the transcription factor.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence it using a next-generation sequencing platform.[12]

  • Data Analysis: Map the sequence reads to a reference genome to identify regions with a high density of reads, known as "peaks," which represent the binding sites of the transcription factor.[8]

node1 1. Cross-link proteins to DNA in vivo with formaldehyde node2 2. Lyse cells and shear chromatin (sonication/enzymatic digestion) node1->node2 node3 3. Immunoprecipitate with transcription factor-specific antibody node2->node3 node4 4. Capture complexes with Protein A/G beads node3->node4 node5 5. Wash away non-specific binding node4->node5 node6 6. Reverse cross-links and digest proteins node5->node6 node7 7. Purify immunoprecipitated DNA node6->node7 node8 8. Prepare sequencing library node7->node8 node9 9. High-throughput sequencing node8->node9 node10 10. Map reads and identify binding sites (peaks) node9->node10 node1 1. Clone this compound promoter into luciferase reporter vector node2 2. Co-transfect cells with reporter and normalization control plasmids node1->node2 node3 3. Treat cells with stimulus or overexpress transcription factor node2->node3 node4 4. Incubate for 24-48 hours node3->node4 node5 5. Lyse cells node4->node5 node6 6. Add luciferase substrate and measure luminescence node5->node6 node7 7. Normalize to control and calculate fold induction node6->node7 node1 1. Prepare labeled DNA probe (this compound promoter sequence) node3 3. Incubate labeled probe with protein in binding buffer node1->node3 node2 2. Prepare protein source (nuclear extract or purified TF) node2->node3 node4 4. Separate complexes on a native polyacrylamide gel node3->node4 node5 5. Visualize probe location (autoradiography/fluorescence) node4->node5 node6 6. Identify shifted band indicating DNA-protein complex node5->node6 Signal Extracellular Signal Pathway Signaling Pathway (e.g., JAK-STAT) Signal->Pathway Initiates TF_Activation Transcription Factor Activation (Phosphorylation) Pathway->TF_Activation Leads to Nuclear_Translocation Nuclear Translocation TF_Activation->Nuclear_Translocation Promoter_Binding Binding to This compound Promoter Nuclear_Translocation->Promoter_Binding Transcription This compound Gene Transcription Promoter_Binding->Transcription Translation This compound Protein Translation Transcription->Translation Response Cellular Response Translation->Response

References

Methodological & Application

Application Notes and Protocols for Western Blotting of Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Western blotting is a cornerstone technique in molecular biology, biochemistry, and cell biology for the detection and semi-quantitative analysis of specific proteins in a complex mixture, such as a cell lysate.[1][2] This method combines the protein separation power of polyacrylamide gel electrophoresis (PAGE) with the high specificity of antibody-antigen binding. The workflow involves separating proteins by size, transferring them to a solid support membrane, and then probing the membrane with primary antibodies specific to the target protein, followed by detection with a secondary antibody.[2][3][4] These application notes provide a detailed protocol for performing a western blot on cell lysates, intended for researchers, scientists, and drug development professionals.

I. Experimental Protocols

This section details the step-by-step methodology for preparing cell lysates, quantifying protein concentration, performing SDS-PAGE, transferring proteins to a membrane, and immunodetection.

Cell Lysate Preparation

Proper sample preparation is critical for obtaining high-quality western blot data. The choice of lysis buffer depends on the subcellular localization of the protein of interest.

a. For Adherent Cells:

  • Place the cell culture dish on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).[5]

  • Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) to the dish. A common recommendation is to use 1 mL of lysis buffer per 10^7 cells or a 100 mm dish.[5]

  • Scrape the cells off the dish using a cold plastic cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.[5]

  • Agitate the lysate for 30 minutes at 4°C.[5]

  • Centrifuge the lysate at approximately 16,000 x g for 20 minutes at 4°C to pellet the cell debris.[5]

  • Carefully transfer the supernatant, which contains the soluble proteins, to a fresh, pre-chilled tube.[6]

b. For Suspension Cells:

  • Pellet the cells by centrifugation at a low speed (e.g., 2,000 x g) for 5-7 minutes at 4°C.[6]

  • Discard the supernatant and wash the cell pellet with ice-cold PBS.[6]

  • Centrifuge again and discard the supernatant.[6]

  • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 100 µL per million cells for RIPA buffer).[7]

  • Proceed with steps 4-6 from the adherent cell protocol.

Note on Lysis Buffers: Immediately before use, add protease and phosphatase inhibitors to the lysis buffer to prevent protein degradation and dephosphorylation.

Protein Quantification

To ensure equal loading of protein in each lane of the gel, it is essential to determine the protein concentration of each lysate.[8] Common methods include the Bicinchoninic acid (BCA) assay, Lowry assay, or Bradford assay.[6]

  • Prepare a series of protein standards (e.g., Bovine Serum Albumin - BSA) of known concentrations.

  • Add a small volume of each cell lysate and the standards to a microplate.

  • Add the appropriate assay reagent to each well according to the manufacturer's instructions.

  • Incubate as required and then measure the absorbance using a microplate reader.

  • Generate a standard curve from the BSA readings and determine the protein concentration of the cell lysates.

SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE separates proteins based on their molecular weight.[3]

  • Based on the protein quantification results, dilute the cell lysates to the desired concentration with lysis buffer and 2x Laemmli sample buffer. A typical loading amount is 10-50 µg of total protein per lane.[9]

  • Denature the protein samples by boiling them at 95-100°C for 5 minutes.

  • Load the denatured protein samples and a molecular weight marker into the wells of an SDS-PAGE gel. The percentage of acrylamide (B121943) in the gel should be chosen based on the size of the target protein.

  • Run the gel in 1x running buffer at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.[5]

Protein Transfer (Western Blotting)

The separated proteins are transferred from the gel to a solid membrane (e.g., nitrocellulose or PVDF).[2]

  • Equilibrate the gel, membrane, and filter papers in transfer buffer.

  • Assemble the transfer stack (sponge - filter paper - gel - membrane - filter paper - sponge).

  • Perform the transfer using a semi-dry or wet transfer system. For wet transfer, a common condition is 100V for 1 hour.[10]

Immunodetection

This step involves using antibodies to detect the protein of interest.

  • Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation.[2] This step prevents non-specific binding of the antibodies to the membrane.[4]

  • Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to the recommended concentration (typically 1:500 to 1:5000).[10] Incubate the membrane with the primary antibody solution for 1 hour at room temperature or overnight at 4°C with gentle agitation.[11]

  • Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST) to remove unbound primary antibody.[12]

  • Secondary Antibody Incubation: Dilute the enzyme-conjugated secondary antibody (e.g., HRP-conjugated) in blocking buffer. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[12]

  • Final Washes: Repeat the washing step (step 3) to remove unbound secondary antibody.[12]

  • Detection: Prepare the chemiluminescent substrate (e.g., ECL) according to the manufacturer's instructions. Incubate the membrane in the substrate solution for 1-5 minutes.

  • Imaging: Capture the chemiluminescent signal using an imaging system (e.g., CCD camera-based imager or X-ray film).[2]

II. Data Presentation

Table 1: Recommended Protein Loading and Antibody Dilutions
ParameterRecommended RangeNotes
Total Protein Load per Lane10 - 50 µgOptimal amount depends on target protein abundance.[9]
Primary Antibody Dilution1:500 - 1:5000Should be optimized for each antibody.[10]
Secondary Antibody Dilution1:1000 - 1:10000Dependent on the specific antibody and detection system.
Table 2: Common Lysis and Running Buffer Compositions
BufferComponentConcentration
RIPA Lysis Buffer Tris-HCl, pH 7.525 mM
NaCl150 mM
NP-401%
EDTA, pH 8.01 mM
Laemmli Sample Buffer (2x) Tris-HCl, pH 6.80.125 M
SDS4%
Glycerol20%
2-mercaptoethanol10%
Bromophenol blue0.004%
Running Buffer (1x) Tris25 mM
Glycine190 mM
SDS0.1%
Transfer Buffer (1x) Tris25 mM
Glycine190 mM
Methanol20%

III. Visualizations

Western_Blot_Workflow cluster_prep Sample Preparation cluster_separation Protein Separation & Transfer cluster_detection Immunodetection Cell_Culture Cell Culture (Adherent or Suspension) Lysis Cell Lysis (RIPA Buffer) Cell_Culture->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification Sample_Prep Sample Preparation (Laemmli Buffer + Heat) Quantification->Sample_Prep SDS_PAGE SDS-PAGE Sample_Prep->SDS_PAGE Transfer Protein Transfer (PVDF/Nitrocellulose) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection (ECL) Secondary_Ab->Detection Imaging Imaging Detection->Imaging

Caption: Experimental workflow for Western Blotting of cell lysates.

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Phosphorylation Gene_Expression Gene Expression (Proliferation, Differentiation) TF->Gene_Expression

Caption: Simplified diagram of the MAPK/ERK signaling pathway.

References

Application Notes: Immunohistochemical Staining of APRIN in Human Tissue

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

APRIN (PDS5B) is a crucial protein involved in maintaining genomic integrity through its interaction with BRCA2.[1] As a component of the cohesin complex, APRIN plays a significant role in the cellular response to DNA damage and has been identified as a potential predictor of chemotherapy outcomes in breast cancer.[1] These application notes provide a detailed protocol for the immunohistochemical (IHC) staining of APRIN in formalin-fixed, paraffin-embedded (FFPE) human tissue sections. This protocol is intended for researchers, scientists, and drug development professionals investigating the expression and localization of APRIN in various tissue types.

Biological Context and Signaling Pathway

APRIN is a key player in the homologous recombination pathway, a critical DNA repair mechanism. It associates with BRCA2, particularly during the S-phase of the cell cycle, in response to DNA damage induced by agents like hydroxyurea (B1673989) or aphidicolin.[1] The proper expression and function of APRIN are essential for the nuclear localization of RAD51 and BRCA2, which are critical for repairing DNA double-strand breaks.[1] Dysregulation of the APRIN-BRCA2 interaction can lead to genomic instability, a hallmark of cancer. Therefore, visualizing the expression and localization of APRIN in tissue samples can provide valuable insights into the status of the DNA damage response pathway in normal and pathological conditions. Biomarkers like APRIN are instrumental in various stages of drug development, from target identification to predicting therapeutic response.[2]

APRIN_Signaling_Pathway APRIN Signaling in DNA Damage Response cluster_nucleus Nucleus DNA_Damage DNA Damage (e.g., Double-Strand Breaks) BRCA2 BRCA2 DNA_Damage->BRCA2 activates RAD51 RAD51 BRCA2->RAD51 recruits HR Homologous Recombination (DNA Repair) BRCA2->HR APRIN APRIN (PDS5B) APRIN->BRCA2 interacts with RAD51->HR Genome_Integrity Genome Integrity HR->Genome_Integrity

Caption: APRIN's role in the DNA damage response pathway.

Experimental Protocol: APRIN Immunohistochemistry Staining

This protocol outlines the steps for staining APRIN in FFPE tissue sections.

IHC_Workflow Immunohistochemistry Workflow for APRIN Staining start Start: FFPE Tissue Section deparaffinization Deparaffinization & Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval deparaffinization->antigen_retrieval blocking Blocking antigen_retrieval->blocking primary_antibody Primary Antibody Incubation (anti-APRIN) blocking->primary_antibody secondary_antibody Secondary Antibody Incubation primary_antibody->secondary_antibody detection Detection (DAB) secondary_antibody->detection counterstain Counterstaining (Hematoxylin) detection->counterstain dehydration_mounting Dehydration & Mounting counterstain->dehydration_mounting end End: Microscopic Analysis dehydration_mounting->end

Caption: Workflow for APRIN immunohistochemistry.

Reagents and Materials
Reagent/MaterialSupplierCatalog Number
Anti-APRIN (PDS5B) Rabbit Polyclonal Antibody(Example) Abcam(Example) abXXXXX
Goat Anti-Rabbit IgG (HRP)(Example) Vector Labs(Example) PI-1000
Citrate (B86180) Buffer (10 mM, pH 6.0)In-house preparation or commercialN/A
Phosphate Buffered Saline (PBS)In-house preparation or commercialN/A
Diaminobenzidine (DAB) Substrate Kit(Example) Vector Labs(Example) SK-4100
Hematoxylin (B73222)(Example) Sigma-Aldrich(Example) HHS32
Xylene(Example) Fisher Scientific(Example) X5-500
Ethanol (B145695) (100%, 95%, 70%)(Example) Fisher Scientific(Example) A405P-4
Normal Goat Serum(Example) Vector Labs(Example) S-1000
Mounting Medium(Example) VWR(Example) 48393-254
Staining Procedure

1. Deparaffinization and Rehydration:

  • Immerse slides in xylene two times for 5 minutes each.[3]

  • Transfer slides through a series of ethanol dilutions: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), and 70% (1 change, 3 minutes).[3]

  • Rinse slides in distilled water.

2. Antigen Retrieval:

  • Submerge slides in 10 mM citrate buffer (pH 6.0).

  • Heat the slides in a steamer or water bath at 95-100°C for 20 minutes.

  • Allow the slides to cool to room temperature in the buffer for 20 minutes.

  • Rinse slides with PBS.

3. Peroxidase Blocking:

  • Incubate sections in 3% hydrogen peroxide in methanol (B129727) for 10 minutes to block endogenous peroxidase activity.[3]

  • Rinse with PBS two times for 5 minutes each.[3]

4. Blocking:

  • Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 30 minutes at room temperature to prevent non-specific antibody binding.

5. Primary Antibody Incubation:

  • Dilute the anti-APRIN primary antibody in the blocking solution to its optimal concentration (e.g., 1:100 - 1:500; this should be optimized by the user).

  • Apply the diluted primary antibody to the sections and incubate overnight at 4°C in a humidified chamber.

6. Secondary Antibody Incubation:

  • Rinse slides with PBS three times for 5 minutes each.

  • Apply the HRP-conjugated goat anti-rabbit secondary antibody, diluted according to the manufacturer's instructions.

  • Incubate for 30-60 minutes at room temperature.

7. Detection:

  • Rinse slides with PBS three times for 5 minutes each.

  • Prepare the DAB substrate solution according to the manufacturer's instructions.

  • Apply the DAB solution to the sections and incubate until the desired brown color intensity is reached (typically 1-5 minutes).[3]

  • Immediately rinse the slides with distilled water to stop the reaction.

8. Counterstaining:

  • Immerse the slides in hematoxylin for 1-2 minutes.

  • "Blue" the sections in running tap water.

9. Dehydration and Mounting:

  • Dehydrate the sections through a series of ethanol dilutions (70%, 95%, 100%) and xylene.[3]

  • Apply a coverslip using a permanent mounting medium.

Data Interpretation and Expected Results

APRIN is a nuclear protein.[1] Therefore, positive staining should be observed predominantly in the nuclei of cells. The intensity of the staining may vary depending on the cell type, tissue type, and the physiological or pathological state of the tissue. A positive control, such as a tissue known to express APRIN (e.g., breast carcinoma tissue), should be included to validate the staining procedure. A negative control, where the primary antibody is omitted, should also be included to assess non-specific staining.

Troubleshooting

ProblemPossible CauseSolution
No StainingPrimary antibody not effectiveUse a validated antibody; check antibody concentration.
Antigen retrieval insufficientOptimize antigen retrieval time and temperature.
High BackgroundNon-specific antibody bindingIncrease blocking time; use a higher dilution of primary/secondary antibody.
Endogenous peroxidase activityEnsure adequate peroxidase blocking.
OverstainingIncubation times too longReduce incubation times for primary/secondary antibody or DAB.
Antibody concentration too highUse a higher dilution of the antibodies.

References

Application Notes and Protocols: Recombinant Protein Expression and Purification

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the expression and purification of two key recombinant proteins: APRIL (A Proliferation-Inducing Ligand) and APE1 (Apurinic/apyrimidinic endonuclease 1). The protocols are intended for researchers, scientists, and drug development professionals.

Section 1: Recombinant Human APRIL (A Proliferation-Inducing Ligand) Protein

Introduction: APRIL (A Proliferation-Inducing Ligand), also known as TNFSF13, is a member of the tumor necrosis factor (TNF) ligand superfamily. It plays a crucial role in the regulation of B-cell development, proliferation, and survival.[1] Due to its involvement in various immunological processes and tumor cell growth, recombinant APRIL is a valuable tool for research and drug development.[2][3]

Data Presentation: Quantitative Summary of Recombinant APRIL Production

The following table summarizes typical yields and purity for recombinant human APRIL expressed in different systems.

Expression SystemFusion TagPurification MethodYield (per L of culture)PurityReference
E. coliELP-SUMOInverse Transition Cycling, Affinity Chromatography~4.8 mg>85%[4]
E. coliT7-tagProprietary Chromatographic TechniquesNot Specified>85%[5]
HEK293 CellsHis-Flag, N-terNot SpecifiedNot Specified≥ 95%[6]
Pichia pastorisNoneNot SpecifiedNot SpecifiedHigh[1]
Experimental Protocols

1. Expression of Recombinant Human APRIL in E. coli with ELP-SUMO Tag

This protocol is adapted from a method for producing soluble human APRIL in E. coli.[4]

a. Plasmid Construction:

  • The gene encoding human APRIL is cloned into an expression vector containing an N-terminal Elastin-like polypeptide (ELP) and Small Ubiquitin-like Modifier (SUMO) fusion tag.

b. Protein Expression:

  • Transform the expression vector into an appropriate E. coli strain (e.g., BL21(DE3)).

  • Inoculate a single colony into Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

  • Reduce the temperature to 15°C and continue to grow for an additional 16-20 hours to enhance soluble protein expression.

c. Cell Lysis:

  • Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM PMSF).

  • Lyse the cells by sonication on ice.

  • Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet the cell debris.

2. Purification of ELP-SUMO-hAPRIL Fusion Protein

a. Inverse Transition Cycling (ITC) for ELP-tagged Protein Purification:

  • Add NaCl to the soluble lysate to a final concentration of 2 M to induce the aggregation of the ELP-fusion protein.

  • Incubate at 37°C for 30 minutes.

  • Centrifuge at 12,000 x g for 20 minutes at 37°C to collect the aggregated fusion protein.

  • Resuspend the pellet in a cold buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl) to resolubilize the protein.

  • Repeat the ITC steps for 2-3 cycles to increase purity.

b. SUMO Protease Cleavage:

  • After the final ITC cycle, dialyze the purified ELP-SUMO-hAPRIL against a buffer compatible with SUMO protease activity.

  • Add SUMO protease and incubate at 4°C overnight to cleave the ELP-SUMO tag from the hAPRIL protein.

c. Affinity Chromatography (Final Purification):

  • Pass the cleavage reaction mixture through a Ni-NTA affinity column to remove the His-tagged SUMO protease and the uncleaved fusion protein.

  • Collect the flow-through containing the purified recombinant hAPRIL.

  • Analyze the purity of the final product by SDS-PAGE.

Visualizations

experimental_workflow_april cluster_expression Protein Expression cluster_purification Purification Transformation Transformation of E. coli Inoculation Overnight Culture Transformation->Inoculation Induction IPTG Induction Inoculation->Induction Low Temp Growth Growth at 15°C Induction->Low Temp Growth Cell_Lysis Cell Lysis (Sonication) Low Temp Growth->Cell_Lysis ITC ITC Cell_Lysis->ITC Inverse Transition Cycling SUMO Cleavage SUMO Cleavage ITC->SUMO Cleavage Affinity_Chromatography Affinity_Chromatography SUMO Cleavage->Affinity_Chromatography Final Purification Pure hAPRIL Purified hAPRIL Affinity_Chromatography->Pure hAPRIL

Caption: Workflow for Recombinant APRIL Expression and Purification.

april_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm APRIL APRIL BCMA BCMA APRIL->BCMA TACI TACI APRIL->TACI TRAF TRAF2, 5, 6 BCMA->TRAF TACI->TRAF NIK NIK TRAF->NIK Non-canonical IKK IKK Complex TRAF->IKK Canonical NFkB_non_canonical p52/RelB (Non-canonical) NIK->NFkB_non_canonical NFkB_canonical p50/RelA (Canonical) IKK->NFkB_canonical Nucleus Nucleus NFkB_non_canonical->Nucleus NFkB_canonical->Nucleus Gene Transcription\n(Cell Survival, Proliferation) Gene Transcription (Cell Survival, Proliferation) Nucleus->Gene Transcription\n(Cell Survival, Proliferation) experimental_workflow_ape1 cluster_expression Protein Expression cluster_purification Purification Transformation Transformation Culture_Growth Culture Growth Transformation->Culture_Growth IPTG_Induction IPTG Induction Culture_Growth->IPTG_Induction Overnight Expression Expression at 20°C IPTG_Induction->Overnight Expression Cell_Harvest Cell Harvest Overnight Expression->Cell_Harvest Lysis Sonication Cell_Harvest->Lysis Initial Chromatography Ion-Exchange or Affinity Chromatography Lysis->Initial Chromatography Final Chromatography Size-Exclusion or Affinity Chromatography Initial Chromatography->Final Chromatography Pure APE1 Purified APE1 Final Chromatography->Pure APE1 ape1_signaling_pathway cluster_ber Base Excision Repair (BER) cluster_redox Redox Signaling APE1 APE1 Incision DNA Incision APE1->Incision TF_red Transcription Factors (Reduced/Active) APE1->TF_red DNA_Damage DNA Damage (AP Site) DNA_Damage->APE1 Repair Downstream Repair Incision->Repair TF_ox Transcription Factors (e.g., AP-1, NF-κB) (Oxidized/Inactive) TF_ox->APE1 Gene_Expression Altered Gene Expression TF_red->Gene_Expression

References

Application Notes and Protocols for Apremilast Dosage in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing, administration, and experimental protocols for the use of Apremilast, a phosphodiesterase 4 (PDE4) inhibitor, in in vivo mouse models. The information is intended to guide researchers in designing and executing preclinical studies for various inflammatory and autoimmune disease models.

Data Presentation: Quantitative Summary

The following tables summarize the quantitative data for Apremilast dosage and pharmacokinetic parameters in mice, compiled from various preclinical studies.

Table 1: Apremilast Dosage in Mouse Models

Mouse ModelAdministration RouteDosage RangeDosing FrequencyVehicleReference
Collagen-Induced Arthritis (DBA/1 mice)Intraperitoneal Injection5 and 25 mg/kgDailyNot Specified[1]
Monoclonal Antibody-Induced Arthritis (BALB/c mice)Oral Gavage1, 5, and 25 mg/kgDailyNot Specified[2]
Psoriasiform Dermatitis (K5.Stat3C transgenic mice)Oral Gavage2 and 6 mg/kgDailyNot Specified[3]
Psoriasis (Human Skin Xenograft SCID mice)Oral Gavage5 mg/kgTwice DailyNot Specified[1]
Ethanol Consumption Study (C57BL/6J mice)Oral Gavage15, 20, 30, and 50 mg/kgDailySaline[4]
Imiquimod-Induced Psoriasis (BALB/c mice)Topical (Gel)Not SpecifiedNot SpecifiedPluronic F127, Sepigel, Carbomer
Fertility Study (Male mice)Oral Gavage1, 10, 25, and 50 mg/kg/dayDailyNot Specified[5]
Fertility Study (Female mice)Oral Gavage10, 20, 40, and 80 mg/kg/dayDailyNot Specified[5]

Table 2: Pharmacokinetic Parameters of Apremilast

SpeciesParameterValueAdministration RouteReference
HumanBioavailability~73%Oral[6][7]
HumanTime to Peak (Tmax)~2.5 hoursOral[6][8]
HumanHalf-life (t½)6-9 hoursOral[6][9]
MouseBioavailability20-33%Oral[10]
MouseDistributionHighest in liver, followed by plasma and brainOral (20 mg/kg)[4]

Experimental Protocols

Protocol 1: Oral Administration of Apremilast in a Mouse Model of Arthritis

This protocol is adapted from studies on collagen-induced and monoclonal antibody-induced arthritis.[1][2]

1. Materials:

  • Apremilast
  • Vehicle (e.g., 0.5% carboxymethylcellulose)
  • Oral gavage needles (20-22 gauge, curved or straight)
  • Syringes (1 mL)
  • Animal balance

2. Procedure:

  • Preparation of Dosing Solution:
  • Calculate the required amount of Apremilast based on the desired dose (e.g., 25 mg/kg) and the number and weight of the mice.
  • Suspend Apremilast in the chosen vehicle to the final desired concentration. Ensure the solution is homogenous by vortexing or sonicating.
  • Animal Handling and Dosing:
  • Weigh each mouse accurately before dosing to calculate the precise volume to be administered.
  • Gently restrain the mouse, ensuring a firm but not restrictive grip to prevent injury.
  • Insert the gavage needle carefully into the esophagus.
  • Slowly administer the calculated volume of the Apremilast suspension.
  • Monitor the animal for any signs of distress during and after the procedure.
  • Dosing Schedule:
  • Administer the dose daily for the duration of the study, typically starting after the induction of arthritis.[2]

Protocol 2: Topical Administration of Apremilast Gel in a Mouse Model of Psoriasis

This protocol is based on a study using an imiquimod-induced psoriasis model.

1. Materials:

  • Apremilast gel formulation (e.g., in a carbomer base)
  • Imiquimod (B1671794) cream (5%)
  • Hair clippers
  • Spatula or cotton swabs for application

2. Procedure:

  • Induction of Psoriasis-like Lesions:
  • Shave the dorsal skin of the mice.
  • Apply a daily topical dose of imiquimod cream to the shaved area for a specified number of days to induce psoriatic lesions.
  • Topical Treatment:
  • Once lesions are established, apply a thin layer of the Apremilast gel to the affected skin area.
  • The application can be done once or twice daily, depending on the study design.
  • Assessment:
  • Monitor the severity of the skin inflammation daily using a scoring system (e.g., Psoriasis Area and Severity Index - PASI).
  • At the end of the study, skin biopsies can be collected for histological analysis and cytokine profiling.

Signaling Pathway and Experimental Workflow Diagrams

Apremilast Signaling Pathway

Apremilast_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Immune Cell Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor Binds Adenylate Cyclase Adenylate Cyclase Receptor->Adenylate Cyclase Activates ATP ATP ATP->Adenylate Cyclase Converts to cAMP cAMP Adenylate Cyclase->cAMP Converts to PDE4 PDE4 cAMP->PDE4 Hydrolyzes to PKA PKA cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes to Apremilast Apremilast Apremilast->PDE4 Inhibits CREB CREB PKA->CREB Phosphorylates Pro-inflammatory Cytokines TNF-α, IL-23, IL-17 CREB->Pro-inflammatory Cytokines Decreases Transcription Anti-inflammatory Cytokines IL-10 CREB->Anti-inflammatory Cytokines Increases Transcription Inflammation Inflammation Pro-inflammatory Cytokines->Inflammation Reduced Inflammation Reduced Inflammation Anti-inflammatory Cytokines->Reduced Inflammation

Caption: Apremilast inhibits PDE4, increasing cAMP levels and modulating cytokine production.

Experimental Workflow for In Vivo Efficacy Study

Experimental_Workflow Disease Induction Disease Induction Randomization Randomization Disease Induction->Randomization Treatment Groups Vehicle Control Apremilast (Low Dose) Apremilast (High Dose) Positive Control Randomization->Treatment Groups Dosing Dosing Treatment Groups->Dosing Monitoring Clinical Scoring Body Weight General Health Dosing->Monitoring Daily Endpoint Analysis Histopathology Cytokine Analysis Gene Expression Monitoring->Endpoint Analysis Data Analysis Data Analysis Endpoint Analysis->Data Analysis

Caption: Workflow for evaluating Apremilast efficacy in a mouse disease model.

References

Application Notes: The Role and Use of APRIL (A Proliferation-Inducing Ligand) in Primary Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

A Proliferation-Inducing Ligand (APRIL), also known as TNFSF13, is a member of the tumor necrosis factor (TNF) ligand superfamily.[1] It is a crucial cytokine involved in the regulation of B-cell development, survival, and function.[2][3] APRIL is initially synthesized as a type II transmembrane protein but is cleaved within the Golgi apparatus by a furin convertase and is secreted as a soluble ligand.[4][5] It exerts its biological effects by binding to its receptors, B-cell maturation antigen (BCMA) and transmembrane activator and calcium-modulating cyclophilin ligand interactor (TACI).[4][6] Due to its significant role in B-cell biology and its association with various autoimmune diseases and B-cell malignancies, APRIL is a key molecule of interest for researchers in immunology and drug development.[2][7] Primary cell cultures provide a physiologically relevant model to study the effects of APRIL on immune cells.

Mechanism of Action

Upon binding to its receptors, BCMA and TACI, on the surface of B cells, APRIL initiates a cascade of intracellular signaling events. These pathways are critical for mediating the cellular responses to APRIL. The primary signaling pathways activated by APRIL include:

  • NF-κB Pathway (Canonical and Non-Canonical): Activation of both NF-κB pathways is a hallmark of APRIL signaling. This leads to the translocation of NF-κB transcription factors to the nucleus, where they regulate the expression of genes involved in cell survival and proliferation.[6][8][9]

  • PI3K/Akt Pathway: This pathway is crucial for promoting cell survival and proliferation. APRIL has been shown to activate the PI3K/Akt pathway in various cell types, including colorectal cancer cells and multiple myeloma cells.[10][11]

  • MAPK/JNK Pathway: The activation of the MAPK/JNK pathway also contributes to the cellular responses induced by APRIL, including proliferation and survival.[4][8]

The coordinated activation of these pathways leads to the upregulation of anti-apoptotic proteins like Mcl-1 and Bcl-2, as well as cell cycle regulators, thereby promoting cell survival and proliferation.[9][10]

Applications in Primary Cell Culture

Primary cells, being directly isolated from tissues, offer a more authentic representation of in vivo biology compared to immortalized cell lines. The use of APRIL in primary cell culture has several important applications:

  • Studying B-Cell Biology: APRIL is a potent survival factor for B cells and can be used in vitro to study B-cell differentiation, immunoglobulin class switching, and plasma cell survival.[12]

  • Multiple Myeloma Research: In primary multiple myeloma (MM) cells, APRIL has been shown to promote cell cycle progression and protect against drug-induced apoptosis.[7][13] This makes it a valuable tool for studying the pathobiology of MM and for screening potential therapeutic agents that disrupt the supportive bone marrow microenvironment.

  • T-Cell Research: APRIL can also act as a costimulator for primary T cells, enhancing their survival and proliferation, which is useful for studies on T-cell homeostasis and immune responses.[12]

  • Autoimmunity Research: Given the link between elevated APRIL levels and autoimmune diseases like systemic lupus erythematosus (SLE), primary cell models can be used to investigate the mechanisms by which APRIL contributes to the breakdown of immune tolerance.[2]

Quantitative Data Summary

The following tables summarize the quantitative effects of APRIL treatment on primary cells as reported in the literature.

Table 1: Effect of APRIL on Cell Cycle Progression in Primary Multiple Myeloma (MM) Cells

Cell TypeTreatmentParameter MeasuredResultReference
Primary MM Cells (Cyclin D2+)APRIL% of CD138+ cells in S + G2/M phaseIncreased from 8.4% ± 1.9% to 14.3% ± 2.6%[10][13]
Primary MM Cells (Cyclin D1+)APRIL% of CD138+ cells in S + G2/M phaseLesser effect compared to Cyclin D2+ cells[10][13]
Primary MM CellsAPRIL (72h)% of CD138+ cells in S + G2/M phaseIncreased from 5.5% ± 1.1% to 8.1% ± 1.5%[14]

Table 2: Effect of APRIL on Cell Cycle Regulatory Proteins in Primary Multiple Myeloma (MM) Cells

Cell TypeTreatmentProtein AnalyzedChange in ExpressionReference
Primary MM Cells (Cyclin D2+)APRILCyclin D2Increased[14]
Primary MM Cells (Cyclin D2+)APRILCDK4Increased[10]
Primary MM Cells (Cyclin D2+)APRILCDK6Increased[10]
Primary MM Cells (Cyclin D2+)APRILPhospho-Retinoblastoma Protein (pRb)Increased[10][14]
Primary MM Cells (Cyclin D1+)APRILCell Cycle ProteinsNot modulated[10]

Experimental Protocols

Protocol 1: Preparation and Handling of Recombinant APRIL

This protocol describes the reconstitution and storage of lyophilized recombinant human APRIL for use in primary cell culture.

Materials:

  • Lyophilized recombinant human APRIL

  • Sterile, pyrogen-free water or PBS

  • Sterile, low-protein-binding microcentrifuge tubes

  • Bovine Serum Albumin (BSA) solution (optional)

Procedure:

  • Reconstitution: Briefly centrifuge the vial of lyophilized APRIL to collect the powder at the bottom. Reconstitute the protein in sterile water or PBS to a stock concentration of 0.1-1.0 mg/mL. For enhanced stability, a carrier protein such as 0.1% BSA can be included in the reconstitution buffer.

  • Mixing: Gently pipette the solution up and down to ensure the protein is fully dissolved. Avoid vigorous vortexing, which can cause denaturation.

  • Aliquoting: Aliquot the reconstituted APRIL into sterile, low-protein-binding microcentrifuge tubes. Aliquots should be sized for single-use to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage. Once an aliquot is thawed for use, it should be kept on ice and used within a few hours. Avoid storing thawed aliquots at 4°C for extended periods.

Protocol 2: Treatment of Primary Human B Cells with APRIL for Survival and Proliferation Assays

This protocol provides a method for treating isolated primary B cells with APRIL to assess its effects on their survival and proliferation.

Materials:

  • Isolated primary human B cells

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

  • Reconstituted recombinant human APRIL (from Protocol 1)

  • 96-well flat-bottom culture plates

  • Cell proliferation dye (e.g., CFSE) or reagent (e.g., ³H-thymidine)

  • Flow cytometer or scintillation counter

Procedure:

  • Cell Preparation: Isolate primary B cells from PBMCs using a negative selection kit. Resuspend the purified B cells in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.

  • Plating: Seed 100 µL of the cell suspension (1 x 10⁵ cells) into the wells of a 96-well plate.

  • APRIL Treatment: Prepare serial dilutions of APRIL in complete medium. A final concentration range of 50-500 ng/mL is a good starting point. Add 100 µL of the APRIL dilutions or medium alone (for the untreated control) to the appropriate wells.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48-72 hours.

  • Proliferation Assessment (³H-thymidine incorporation):

    • 18 hours before the end of the incubation period, add 1 µCi of ³H-thymidine to each well.

    • Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.

  • Survival/Proliferation Assessment (Flow Cytometry):

    • For survival, stain cells with a viability dye (e.g., Propidium Iodide or 7-AAD) and analyze by flow cytometry.

    • For proliferation, cells can be pre-labeled with a proliferation dye like CFSE before plating. Analyze the dilution of the dye after the incubation period by flow cytometry.

Protocol 3: Analysis of APRIL-Induced Signaling by Western Blot

This protocol details the analysis of key signaling protein activation in primary cells following APRIL treatment.

Materials:

  • Isolated primary cells (e.g., multiple myeloma cells)

  • Serum-free culture medium

  • Recombinant human APRIL

  • 6-well culture plates

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis equipment

  • Western blot transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-phospho-p65, anti-Akt, anti-p65)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Starvation: Plate 2-5 x 10⁶ primary cells per well in a 6-well plate. Culture overnight. Before treatment, starve the cells in serum-free medium for 4-6 hours to reduce basal signaling.

  • APRIL Stimulation: Treat the cells with an effective concentration of APRIL (e.g., 200 ng/mL) for various time points (e.g., 0, 15, 30, 60 minutes) to capture peak phosphorylation events.

  • Cell Lysis: After treatment, place the plate on ice and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

  • Protein Quantification: Scrape the cell lysates and transfer to microcentrifuge tubes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe for total protein (e.g., anti-Akt) to confirm equal loading.

Visualizations

APRIL_Signaling_Pathway cluster_receptors Cell Membrane ligand ligand receptor receptor adaptor adaptor kinase kinase pathway_node pathway_node transcription_factor transcription_factor outcome outcome APRIL APRIL TACI TACI APRIL->TACI BCMA BCMA APRIL->BCMA TRAF2_5_6 TRAF2, 5, 6 TACI->TRAF2_5_6 BCMA->TRAF2_5_6 PI3K PI3K TRAF2_5_6->PI3K IKK_complex IKK Complex TRAF2_5_6->IKK_complex JNK JNK TRAF2_5_6->JNK p38 p38 MAPK TRAF2_5_6->p38 Akt Akt PI3K->Akt activates PI3K_Akt_pathway PI3K/Akt Pathway IkappaB IκB IKK_complex->IkappaB phosphorylates MAPK_pathway MAPK Pathway NFkB NF-κB (p65/p50) NFkB_pathway Canonical NF-κB Pathway IkappaB->NFkB releases Proliferation Cell Proliferation PI3K_Akt_pathway->Proliferation Survival Cell Survival (Anti-apoptosis) PI3K_Akt_pathway->Survival NFkB_pathway->Survival Gene_Expression Gene Expression NFkB_pathway->Gene_Expression MAPK_pathway->Proliferation MAPK_pathway->Survival

Caption: APRIL Signaling Pathway.

Experimental_Workflow cluster_analysis Downstream Analysis start Start: Isolate Primary Cells (e.g., B cells, MM cells) culture Culture cells in appropriate medium start->culture treatment Treat cells with varying concentrations of APRIL (include untreated control) culture->treatment incubation Incubate for desired time points (e.g., 24, 48, 72 hours) treatment->incubation prolif Cell Proliferation Assay (e.g., CFSE, ³H-thymidine) incubation->prolif viability Cell Viability Assay (e.g., PI/7-AAD staining) incubation->viability western Western Blot for Signaling (e.g., p-Akt, p-p65) incubation->western data_analysis Data Acquisition & Analysis prolif->data_analysis viability->data_analysis western->data_analysis

Caption: Experimental Workflow.

References

Application Note & Protocol: Quantitative Determination of Human APRIL/TNFSF13 in Serum Samples using an ELISA Kit

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note: An ELISA kit specifically named "Aprim" could not be found. This document provides a detailed protocol and application notes for the quantitative analysis of a related and well-documented analyte, Human A PRoliferation-Inducing Ligand (APRIL), also known as Tumor Necrosis Factor Superfamily Member 13 (TNFSF13), using a commercially available sandwich ELISA kit as a representative example.

Introduction

A Proliferation-Inducing Ligand (APRIL), or TNFSF13, is a member of the tumor necrosis factor (TNF) ligand superfamily.[1] It plays a significant role in B-cell development and long-term plasma cell survival.[2] Elevated levels of APRIL have been observed in various tumors, making it a protein of interest in cancer research and drug development.[1]

This document outlines the principles and procedures for the quantitative determination of human APRIL in serum and other biological samples using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit. The assay employs a quantitative sandwich enzyme immunoassay technique. A monoclonal antibody specific for human APRIL is pre-coated onto a microplate. Standards and samples are pipetted into the wells, and any APRIL present is bound by the immobilized antibody. After washing away any unbound substances, an enzyme-linked polyclonal antibody specific for human APRIL is added to the wells. Following a wash to remove any unbound antibody-enzyme reagent, a substrate solution is added to the wells, and color develops in proportion to the amount of APRIL bound in the initial step. The color development is stopped, and the intensity of the color is measured.

Product Information

The following table summarizes the typical performance characteristics of a Human APRIL/TNFSF13 Quantikine ELISA Kit.[1]

ParameterSpecification
Assay Principle Solid-phase sandwich ELISA
Assay Length 4.5 hours
Sample Types Cell Culture Supernates (50 µL), Serum (50 µL), Platelet-poor EDTA Plasma (50 µL), Platelet-poor Heparin Plasma (50 µL), Saliva (25 µL)
Sensitivity 0.015 ng/mL
Assay Range 0.2 - 10 ng/mL
Specificity Natural and recombinant human APRIL
Cross-reactivity < 0.5% with related molecules

Experimental Protocols

Kit Components

A typical kit includes:

  • APRIL Microplate (96 wells)

  • Human APRIL Standard

  • Assay Diluent

  • Wash Buffer Concentrate

  • APRIL Conjugate

  • Substrate Solution

  • Stop Solution

  • Plate Sealers

Reagent Preparation
  • Wash Buffer: Bring the Wash Buffer Concentrate to room temperature and mix to dissolve any crystals. Dilute the concentrate in deionized water as instructed in the kit manual.

  • Standard Preparation: Reconstitute the Human APRIL Standard with the specified volume of calibrator diluent to create a stock solution. Allow it to sit for at least 10 minutes with gentle agitation. Prepare a dilution series from the stock solution as per the kit's instructions.

Sample Preparation
  • Serum: Use a serum separator tube (SST) and allow samples to clot for 30 minutes at room temperature before centrifugation for 15 minutes at 1000 x g. Remove serum and assay immediately or aliquot and store at ≤ -20°C. Avoid repeated freeze-thaw cycles.

Assay Procedure

The following is a general protocol and should be adapted based on the specific instructions provided with the kit.

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis prep_reagents Prepare Reagents (Wash Buffer, Standards) add_samples Add 100 µL of Standards and Samples to Wells prep_samples Prepare Serum Samples incubate1 Incubate for 2 hours at Room Temperature add_samples->incubate1 wash1 Wash Wells 4 Times incubate1->wash1 add_conjugate Add 200 µL of APRIL Conjugate wash1->add_conjugate incubate2 Incubate for 2 hours at Room Temperature add_conjugate->incubate2 wash2 Wash Wells 4 Times incubate2->wash2 add_substrate Add 200 µL of Substrate Solution wash2->add_substrate incubate3 Incubate for 30 minutes at Room Temperature (in the dark) add_substrate->incubate3 add_stop Add 50 µL of Stop Solution incubate3->add_stop read_plate Read Absorbance at 450 nm (correction at 570 nm) add_stop->read_plate analyze_data Calculate Results read_plate->analyze_data

Caption: A generalized workflow for a human APRIL sandwich ELISA.

  • Add Standards and Samples: Add 100 µL of each standard, control, and serum sample to the appropriate wells.

  • Incubate: Cover with a plate sealer and incubate for 2 hours at room temperature.

  • Wash: Aspirate each well and wash, repeating the process three more times for a total of four washes. After the last wash, remove any remaining wash buffer by inverting the plate and blotting it against clean paper towels.

  • Add Conjugate: Add 200 µL of APRIL Conjugate to each well.

  • Incubate: Cover with a new plate sealer and incubate for 2 hours at room temperature.

  • Wash: Repeat the wash step as in step 3.

  • Add Substrate: Add 200 µL of Substrate Solution to each well.

  • Incubate: Incubate for 30 minutes at room temperature, protected from light.

  • Add Stop Solution: Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.

  • Read Plate: Determine the optical density of each well within 30 minutes, using a microplate reader set to 450 nm. If wavelength correction is available, set it to 570 nm or 630 nm.

Data Analysis

  • Calculate Average Absorbance: Calculate the average absorbance for each set of replicate standards, controls, and samples.

  • Generate Standard Curve: Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended for generating the standard curve.

  • Determine Sample Concentrations: Use the mean absorbance of each sample to interpolate the concentration of APRIL from the standard curve.

  • Apply Dilution Factor: Multiply the interpolated concentration by the dilution factor to get the actual concentration of APRIL in the original serum sample.

Example Data

The following table presents typical data obtained for a standard curve.

Standard Concentration (ng/mL)Mean Absorbance (OD)
102.583
51.634
2.50.891
1.250.482
0.6250.276
0.3120.165
0.1560.118
00.051

APRIL Signaling Pathway

APRIL exerts its biological effects by binding to its receptors, B-cell maturation antigen (BCMA) and transmembrane activator and calcium modulator and cyclophilin ligand interactor (TACI). This interaction can activate several downstream signaling pathways, including the NF-κB and MAPK pathways, which are crucial for cell survival and proliferation.

APRIL_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus APRIL APRIL BCMA BCMA APRIL->BCMA TACI TACI APRIL->TACI TRAF TRAF Family Proteins BCMA->TRAF TACI->TRAF NFkB NF-κB Pathway TRAF->NFkB MAPK MAPK Pathway TRAF->MAPK Gene_Expression Gene Expression (Cell Survival, Proliferation) NFkB->Gene_Expression MAPK->Gene_Expression

Caption: Simplified overview of the APRIL signaling pathway.

References

Unveiling Protein-Protein Interactions: An Application Note on Affinity Immunoprecipitation for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Affinity Purification coupled with Mass Spectrometry (AP-MS) is a powerful and widely adopted technique for the identification and characterization of protein-protein interactions (PPIs).[1][2][3][4] This method leverages the high specificity of an antibody to isolate a protein of interest (the "bait") from a complex cellular mixture, along with its interacting partners (the "prey").[5][6] Subsequent analysis by mass spectrometry allows for the comprehensive identification of the co-purified proteins, providing valuable insights into protein complexes, signaling pathways, and cellular machinery.[1][7] This application note provides a detailed protocol for performing an immunoprecipitation experiment optimized for mass spectrometry analysis, aimed at researchers, scientists, and drug development professionals.

Principle of the Method

The core principle of AP-MS involves the use of an antibody that specifically recognizes either an endogenous protein or an epitope tag fused to a recombinant "bait" protein.[1][7] This antibody is immobilized on a solid support, typically magnetic or agarose (B213101) beads.[8] When a cell lysate is incubated with these antibody-coated beads, the bait protein and its associated interaction partners are captured. Following a series of washes to remove non-specific binders, the purified protein complexes are eluted and prepared for mass spectrometric analysis.[6] The identification of the co-eluted proteins provides a snapshot of the protein interaction network surrounding the bait protein.

Key Experimental Considerations

Successful AP-MS experiments hinge on careful optimization of several key parameters:

  • Antibody Selection: The choice of a high-quality antibody with high specificity and affinity for the target protein is paramount for a successful immunoprecipitation.[8]

  • Bait Selection and Expression: When using a tagged-protein approach, the choice of tag and its position (N- or C-terminus) should be considered to minimize interference with protein function and interactions.[5] Expression levels of the bait protein should be optimized to be near-physiological to avoid non-specific interactions that can arise from overexpression.[2]

  • Lysis Conditions: The composition of the lysis buffer, particularly the type and concentration of detergents, is critical for solubilizing the bait protein and its interactors while preserving their native interactions.[9][10]

  • Controls: Appropriate negative controls are essential to distinguish true interaction partners from non-specific background contaminants.[5] Common controls include immunoprecipitations using a non-specific IgG antibody or cells that do not express the tagged bait protein.

Quantitative Data in AP-MS

Quantitative analysis in AP-MS is crucial for distinguishing bona fide interactors from background proteins.[11] Label-free quantification methods, such as spectral counting or precursor ion intensity measurements, are commonly employed to estimate the relative abundance of proteins in the immunoprecipitated sample compared to the control.[1] This data allows for the statistical scoring of interaction confidence.

ParameterTypical Range/ValueSignificance
Bait Protein Yield 1-10 µgIndicates the efficiency of the immunoprecipitation.
Antibody Concentration 1-10 µg per IPOptimized to maximize bait capture while minimizing non-specific binding.
Total Protein Input 1-10 mgSufficient starting material is crucial for detecting low-abundance interactors.
Spectral Count (Prey) >5 in IP, <2 in controlA common threshold for initial identification of potential interactors.
Fold Enrichment (IP/Control) >2-3 foldIndicates specific enrichment of the prey protein with the bait.

Experimental Workflow Diagram

APMS_Workflow CellCulture 1. Cell Culture & Bait Expression CellLysis 2. Cell Lysis CellCulture->CellLysis LysateClarification 3. Lysate Clarification CellLysis->LysateClarification Incubation 5. Incubation of Lysate with Antibody-Beads LysateClarification->Incubation BeadPrep 4. Antibody-Bead Conjugation BeadPrep->Incubation Washing 6. Washing Steps Incubation->Washing Elution 7. Elution of Protein Complexes Washing->Elution ReductionAlkylation 8. Reduction & Alkylation Elution->ReductionAlkylation Digestion 9. In-solution or In-gel Trypsin Digestion ReductionAlkylation->Digestion PeptideCleanup 10. Peptide Desalting & Cleanup Digestion->PeptideCleanup LCMS 11. LC-MS/MS Analysis PeptideCleanup->LCMS DataProcessing 12. Database Searching & Protein Identification LCMS->DataProcessing DataAnalysis 13. Interaction Scoring & Network Analysis DataProcessing->DataAnalysis Signaling_Pathway Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Adaptor Adaptor Protein Kinase2->Adaptor Effector Effector Protein Adaptor->Effector TF Transcription Factor Effector->TF Response Cellular Response TF->Response

References

Application Notes and Protocols for Aprim in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aprim is a novel small molecule inhibitor targeting the EphA2 receptor tyrosine kinase. The Eph (erythropoietin-producing hepatocellular) receptor family, and specifically EphA2, is a well-documented contributor to oncogenesis, with overexpression correlated with poor prognosis and metastasis in a variety of cancers. The forward signaling pathway of EphA2, initiated by binding of its ligand ephrin-A1, plays a crucial role in cell proliferation, migration, and adhesion. Consequently, the inhibition of EphA2 kinase activity presents a promising therapeutic strategy for cancer treatment. These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize inhibitors of EphA2, using this compound as a reference compound.

EphA2 Signaling Pathway

Upon binding of its ligand, ephrin-A1, the EphA2 receptor undergoes dimerization and autophosphorylation of tyrosine residues in its juxtamembrane region. This activation initiates a downstream signaling cascade that can influence cell behavior. Key signaling events include the regulation of Rho family GTPases, which control cytoskeletal dynamics, and the modulation of other critical pathways such as the RAS-ERK and PI3K-AKT pathways. In a cancerous context, dysregulation of EphA2 signaling can lead to increased cell motility, invasion, and survival.

EphA2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ephrin-A1 Ephrin-A1 EphA2 EphA2 Ephrin-A1->EphA2 Binding EphA2_dimer EphA2 (Dimerized & Phosphorylated) EphA2->EphA2_dimer Dimerization & Autophosphorylation Rho_GTPases Rho GTPases (RhoA, Rac1, Cdc42) EphA2_dimer->Rho_GTPases RAS-ERK RAS-ERK Pathway EphA2_dimer->RAS-ERK PI3K-AKT PI3K-AKT Pathway EphA2_dimer->PI3K-AKT Cell_Responses Cellular Responses (Migration, Proliferation, Adhesion) Rho_GTPases->Cell_Responses RAS-ERK->Cell_Responses PI3K-AKT->Cell_Responses This compound This compound This compound->EphA2_dimer Inhibition HTS_Workflow Compound_Library Compound_Library Primary_Screen Primary Screen (Biochemical Assay) Compound_Library->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Secondary_Screen Secondary Screen (Cell-based Assay) Hit_Identification->Secondary_Screen Active Compounds Confirmed_Hits Confirmed Hits Secondary_Screen->Confirmed_Hits Lead_Optimization Lead Optimization Confirmed_Hits->Lead_Optimization

Application Notes and Protocols for Apelin Receptor (APJ) Agonists and Antagonists in Functional Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Apelin Receptor (APJ), a Class A G protein-coupled receptor (GPCR), and its endogenous peptide ligand, apelin, are critical regulators of cardiovascular homeostasis and have emerged as significant targets in drug discovery for conditions such as heart failure, hypertension, and metabolic disorders.[1][2] This document provides detailed application notes and experimental protocols for characterizing the functional activity of novel agonists and antagonists targeting the apelin receptor, a model system for "Aprim" receptor studies.

Molecules that bind to a receptor are known as ligands.[3] Agonists are ligands that activate the receptor to elicit a biological response, while antagonists bind to the receptor but block the effects of agonists.[3][4] The potency of an agonist is often quantified by its half-maximal effective concentration (EC50), whereas the potency of an antagonist is typically measured by its half-maximal inhibitory concentration (IC50) or its equilibrium dissociation constant (pA2).

Signaling Pathways of the Apelin Receptor

Upon agonist binding, the apelin receptor can couple to multiple intracellular signaling pathways, primarily through heterotrimeric G proteins and β-arrestins.[2][5] The specific pathway activated can be dependent on the ligand, a phenomenon known as biased agonism, where a ligand preferentially activates one signaling pathway over another.[2][6]

  • Gαi Pathway: The apelin receptor couples to inhibitory G proteins (Gαi), leading to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1]

  • Gαq Pathway: In some cellular contexts, the apelin receptor can also couple to Gαq proteins, activating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores.

  • β-Arrestin Pathway: Following agonist-induced phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This leads to receptor desensitization, internalization, and initiation of G protein-independent signaling cascades, such as the activation of extracellular signal-regulated kinases (ERK).[5]

APJ_Signaling_Pathways cluster_membrane Plasma Membrane cluster_G_protein G Protein Signaling cluster_arrestin β-Arrestin Pathway APJ Apelin Receptor (APJ) Gai Gαi APJ->Gai Gaq Gαq APJ->Gaq GRK GRK APJ->GRK Agonist Apelin Agonist Agonist->APJ AC Adenylyl Cyclase Gai->AC PLC Phospholipase C (PLC) Gaq->PLC cAMP ↓ cAMP AC->cAMP Ca2 ↑ Intracellular Ca²⁺ PLC->Ca2 P_APJ Phosphorylated APJ GRK->P_APJ P beta_arrestin β-Arrestin P_APJ->beta_arrestin Internalization Internalization & ERK Signaling beta_arrestin->Internalization cAMP_Assay_Workflow Start Start Seed_Cells Seed HEK293-APJ cells in 384-well plate Start->Seed_Cells Incubate_24h Incubate 24 hours Seed_Cells->Incubate_24h Add_Antagonist Add antagonist (for antagonist mode) Incubate_24h->Add_Antagonist Add_Agonist_Forskolin Add agonist and forskolin Incubate_24h->Add_Agonist_Forskolin Agonist mode Incubate_Antagonist Incubate 15-30 min Add_Antagonist->Incubate_Antagonist Incubate_Antagonist->Add_Agonist_Forskolin Incubate_30min Incubate 30 min at 37°C Add_Agonist_Forskolin->Incubate_30min Lyse_Cells Lyse cells and add cAMP detection reagents Incubate_30min->Lyse_Cells Incubate_60min Incubate 60 min at RT Lyse_Cells->Incubate_60min Read_Plate Read plate (e.g., HTRF reader) Incubate_60min->Read_Plate Analyze_Data Analyze data (EC50/IC50) Read_Plate->Analyze_Data End End Analyze_Data->End

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Signal in Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice for researchers, scientists, and drug development professionals experiencing low or no signal in their Western blotting experiments. The following questions and answers address common issues and offer potential solutions.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a very weak or no signal on my Western blot?

A weak or absent signal can stem from several factors throughout the Western blotting workflow. Key areas to investigate include the sample protein itself, the primary and secondary antibodies used, the efficiency of protein transfer from the gel to the membrane, and the signal detection step.[1][2]

Q2: How can I determine if my target protein is the issue?

Low abundance of the target protein in your sample is a common reason for a weak signal.[2][3] Consider the following:

  • Protein Expression Levels: The cell or tissue type you are using may not express the protein of interest at detectable levels. It's advisable to run a positive control, such as a lysate from a cell line known to express the target protein.[2][4]

  • Sample Preparation: Ensure your protein samples have been prepared correctly to prevent degradation. This includes using appropriate lysis buffers for the subcellular localization of your target protein and adding protease and phosphatase inhibitors.[3][4][5]

  • Protein Loading Amount: You may not be loading enough protein on the gel. Try increasing the amount of protein loaded per well.[3][4] For low-abundance proteins, consider enriching your sample through methods like immunoprecipitation or fractionation.[4]

Q3: How do I know if my primary or secondary antibodies are causing the low signal?

Problems with antibodies are a frequent source of poor Western blot results.[1] Here's how to troubleshoot:

  • Antibody Concentration: The concentration of your primary and/or secondary antibody may be too low. It is crucial to optimize the antibody dilution.[1][6][7] A dot blot can be a quick and effective way to determine the optimal antibody concentration without running a full Western blot.[8]

  • Antibody Activity: Antibodies can lose activity if not stored correctly or if they are expired. You can test the activity of your antibody using a dot blot.[4]

  • Antibody Specificity: Ensure your primary antibody is validated for Western blotting and recognizes the target protein from the species you are studying.[2] Also, confirm that your secondary antibody is compatible with the host species of your primary antibody.[1][2]

Q4: Could inefficient protein transfer be the cause of my weak signal?

Yes, poor transfer of proteins from the gel to the membrane is a significant contributor to low signal.[1][4]

  • Transfer Efficiency: You can check for efficient transfer by staining the gel with Coomassie Blue after transfer to see if the proteins have moved out of the gel.[9] Additionally, a reversible stain like Ponceau S can be used to visualize proteins on the membrane post-transfer.[3]

  • Transfer Method: Different transfer methods (wet, semi-dry, dry) have varying efficiencies. Wet transfer is often considered the gold standard for efficiency, especially for larger proteins.[9][10]

  • Membrane Choice: The type of membrane and its pore size can affect protein binding. For low molecular weight proteins (<20 kDa), a membrane with a smaller pore size (0.2 µm) is recommended to prevent the protein from passing through.[3][5][11]

Q5: How does the blocking step affect signal intensity?

While blocking is essential to prevent non-specific background, over-blocking can mask the epitope on the target protein, leading to a weak signal.[3][12]

  • Blocking Agent: Some antibodies are sensitive to certain blocking agents. For example, non-fat dry milk can sometimes interfere with the detection of phosphorylated proteins.[13] Trying a different blocking buffer, such as bovine serum albumin (BSA), may help.[4][14]

  • Blocking Duration: Blocking for too long can also lead to a reduced signal.[3] Try reducing the blocking time.

Q6: Can washing steps impact my signal?

Excessive washing of the membrane can wash away the bound primary and/or secondary antibody, resulting in a weaker signal.[4] It's important to follow the recommended washing times and volumes.

Q7: How can I enhance my chemiluminescent signal?

If you are using a chemiluminescent detection system, there are several ways to improve the signal:

  • Substrate Activity: Ensure your ECL substrate has not expired and is active. You can test this with a positive control.[4]

  • Substrate Incubation Time: Increasing the incubation time with the substrate may boost the signal.[4]

  • Exposure Time: A longer exposure time during imaging can help capture a faint signal.[4]

  • Enhanced Chemiluminescence (ECL) Substrates: There are various ECL substrates with different sensitivities. Using a more sensitive substrate can help detect low-abundance proteins.[15]

Quantitative Data Summary

ParameterRecommendationNotes
Protein Loading Amount 20-40 µg of total protein from cell lysate per lane.[14]This is a general guideline and should be optimized for your specific protein and antibody.
Primary Antibody Dilution Typically between 1:100 to 1:1,000 for a 1 mg/mL stock.Always refer to the manufacturer's datasheet. Optimization is crucial.
Secondary Antibody Dilution Ranges from 1:1,000 to 1:200,000.[5][8]Check the supplier's recommendation and optimize for your experiment.
Membrane Pore Size 0.45 µm for most proteins. 0.2 µm for proteins < 20 kDa.[5][11]Using a smaller pore size for small proteins can prevent "blow-through".[16]
Methanol (B129727) in Transfer Buffer 10-20%Methanol aids in removing SDS and improves protein binding to the membrane.[9][11]

Experimental Protocols

Protocol 1: Antibody Titration Using Dot Blot

A dot blot is a simple method to determine the optimal antibody concentration.[6][8]

Methodology:

  • Prepare Protein Dilutions: Prepare a series of dilutions of your protein sample (cell lysate or purified protein) in TBS or PBS buffer.

  • Spot onto Membrane: Cut a nitrocellulose or PVDF membrane into small strips. Spot 2 µL of each protein dilution onto a separate spot on the membrane. Let the spots dry completely.[8]

  • Blocking: Block the membrane in a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 30-60 minutes at room temperature with gentle agitation.[6][8]

  • Primary Antibody Incubation: Prepare different dilutions of your primary antibody in the blocking buffer. Incubate each membrane strip with a different antibody dilution for 1 hour at room temperature.[17]

  • Washing: Wash the membrane strips four times for 5 minutes each with a wash buffer (e.g., TBST).[8][17]

  • Secondary Antibody Incubation: Incubate the membrane strips with the recommended dilution of your HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Final Washes: Repeat the washing step as in step 5.[17]

  • Detection: Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane for 1-5 minutes.

  • Imaging: Image the blot using a chemiluminescence imager or X-ray film. The optimal antibody concentration will give a strong signal with low background.

Protocol 2: Optimizing Protein Transfer

Methodology:

  • Gel and Membrane Equilibration: After electrophoresis, briefly equilibrate the gel in transfer buffer. Pre-wet the membrane (for PVDF, activate with methanol first) and filter papers in transfer buffer.

  • Assemble the Transfer Stack: Assemble the transfer sandwich, ensuring there are no air bubbles between the gel and the membrane.[3][16] A roller can be used to gently remove any bubbles.

  • Transfer Conditions: Transfer conditions (voltage and time) need to be optimized based on the molecular weight of the target protein and the transfer system being used.[9]

    • High Molecular Weight Proteins (>100 kDa): May require longer transfer times or the addition of a low percentage of SDS (up to 0.1%) to the transfer buffer to facilitate transfer out of the gel.[18]

    • Low Molecular Weight Proteins (<20 kDa): May require shorter transfer times to prevent over-transfer or "blow-through".[16]

  • Post-Transfer Staining: After transfer, stain the gel with Coomassie Blue to check for residual protein. Stain the membrane with Ponceau S to visualize the transferred proteins and confirm even transfer across the blot.[3]

Visual Troubleshooting Guides

Troubleshooting_Low_Signal Start Low or No Signal Protein Check Protein Sample Start->Protein Is target protein abundant? Is sample degraded? Antibody Check Antibodies Protein->Antibody Protein OK Solution Signal Improved Protein->Solution Increase protein load Use positive control Transfer Check Protein Transfer Antibody->Transfer Antibodies OK Antibody->Solution Optimize antibody dilution Check antibody activity Detection Check Detection Transfer->Detection Transfer OK Transfer->Solution Optimize transfer time/voltage Check for transfer efficiency Detection->Solution Optimize exposure time Use sensitive substrate

Caption: A flowchart for troubleshooting low signal in Western blotting.

Dot_Blot_Workflow cluster_prep Preparation cluster_incubation Incubation & Washing cluster_detection Detection Prep_Protein Prepare Protein Dilutions Spot_Membrane Spot Protein onto Membrane Prep_Protein->Spot_Membrane Blocking Block Membrane Spot_Membrane->Blocking Primary_Ab Incubate with Primary Antibody Dilutions Blocking->Primary_Ab Wash1 Wash Membrane Primary_Ab->Wash1 Secondary_Ab Incubate with Secondary Antibody Wash1->Secondary_Ab Wash2 Wash Membrane Secondary_Ab->Wash2 Add_Substrate Add ECL Substrate Wash2->Add_Substrate Image Image Blot Add_Substrate->Image

Caption: The experimental workflow for a dot blot assay.

Disclaimer: This guide provides general troubleshooting advice for Western blotting. The term "Aprim" was not found in the context of a specific Western blotting product or technique during our information gathering, so this guide does not contain brand-specific recommendations.

References

Optimizing Aprim immunofluorescence staining conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support: Optimizing Aprim Immunofluorescence

Welcome to the technical support center for this compound immunofluorescence staining. This guide provides detailed troubleshooting advice, experimental protocols, and optimization strategies to help you achieve high-quality, reliable staining results for the this compound protein.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during immunofluorescence staining for the intracellular protein this compound.

Q1: Why am I getting no signal or a very weak signal for this compound?

A weak or absent signal is a common issue that can stem from several factors in your protocol.

  • Cause: Inadequate Fixation/Permeabilization: The fixation process may be masking the this compound epitope, or the permeabilization may be insufficient for the antibody to access its intracellular target.[1][2]

  • Solution: Optimization of your fixation and permeabilization steps is critical.[1] Consider testing different fixatives (e.g., methanol/acetone vs. paraformaldehyde) as some antibodies are sensitive to aldehyde-based fixation which can alter target epitopes.[3][4] If using paraformaldehyde, ensure the permeabilization step (e.g., with Triton X-100 or saponin) is sufficient to allow antibody entry.[5]

  • Cause: Incorrect Primary Antibody Concentration: The concentration of your anti-Aprim antibody may be too low.

  • Solution: Perform a titration experiment to determine the optimal antibody concentration.[4][6] This involves testing a range of dilutions to find the best signal-to-noise ratio.[7]

  • Cause: Improper Antibody Storage: Repeated freeze-thaw cycles or incorrect storage temperature can degrade the antibody.[4]

  • Solution: Aliquot your antibody upon arrival and store it as recommended on the datasheet. Avoid repeated freezing and thawing.[4]

  • Cause: Low this compound Expression: The cell or tissue type you are using may have very low or no expression of the this compound protein.[2]

  • Solution: Confirm this compound expression using an alternative method like Western blot.[4] Include a positive control cell line or tissue known to express this compound.[8][9]

Q2: How can I reduce high background staining in my this compound IF experiment?

High background can obscure specific signals and lead to incorrect interpretations.[10]

  • Cause: Primary or Secondary Antibody Concentration is Too High: Using too much antibody is a frequent cause of background.[1][10]

  • Solution: Titrate both your primary and secondary antibodies to find the lowest concentration that still provides a strong, specific signal.[10][11]

  • Cause: Insufficient Blocking: Blocking prevents the non-specific binding of antibodies to your sample.[10]

  • Solution: Increase the blocking incubation time (e.g., to 1 hour) and consider using a blocking serum from the same species as the secondary antibody host.[1][4] For example, if using a goat anti-mouse secondary, use normal goat serum for blocking.[12]

  • Cause: Inadequate Washing: Insufficient washing can leave unbound antibodies behind.[1]

  • Solution: Increase the number and duration of wash steps after antibody incubations. Adding a small amount of detergent like Tween-20 to the wash buffer can also help.[6][13]

  • Cause: Secondary Antibody Cross-Reactivity: The secondary antibody may be binding non-specifically to components in your sample.[14]

  • Solution: Run a "secondary antibody only" control (omitting the primary antibody) to check for this.[8][15] If staining occurs, consider using a different secondary antibody or a more specific blocking solution.[10]

Q3: My this compound staining appears as punctate dots or aggregates. What is the cause?

  • Cause: Antibody Aggregation: The primary or secondary antibody may have formed aggregates.

  • Solution: Centrifuge the antibody solution in a microcentrifuge before use to pellet any aggregates and use the supernatant.[16]

  • Cause: Over-fixation: Excessive cross-linking from aldehyde fixatives can sometimes cause antigens to cluster.[1]

  • Solution: Reduce the fixation time or the concentration of the fixative.[16]

Q4: How can I combat autofluorescence in my samples?

Autofluorescence is the natural fluorescence from the sample itself, which can interfere with the desired signal.[17] It can be caused by endogenous molecules like collagen or by the fixation process itself, especially with aldehyde fixatives like formaldehyde.[18][19]

  • Solution 1: Use Appropriate Controls: Always prepare an unstained sample (fixed and mounted only) to assess the baseline level of autofluorescence in your cells or tissue.[18][19]

  • Solution 2: Choose Fluorophores Wisely: Select fluorophores that emit light in the far-red spectrum (e.g., Alexa Fluor 647, Cy5), as autofluorescence is typically weaker at longer wavelengths.[18][20][21]

  • Solution 3: Chemical Quenching: After fixation, you can treat samples with a quenching agent. Sodium borohydride (B1222165) can be used to reduce aldehyde-induced autofluorescence.[18][20] Other reagents like Sudan Black B can reduce autofluorescence from lipofuscin, a pigment that accumulates in some tissues.[20]

  • Solution 4: Optimize Fixation: Minimize fixation time with aldehyde fixatives.[18] Alternatively, consider using an organic solvent fixative like chilled methanol, which tends to induce less autofluorescence.[17][18]

Data Presentation: Optimization Tables

Structured experiments are key to optimization. Use the tables below as a template for your experimental design.

Table 1: Anti-Aprim Primary Antibody Titration This experiment helps determine the optimal dilution for your primary antibody to maximize the signal-to-noise ratio.[7]

DilutionSignal Intensity (A.U.)Background (A.U.)Signal-to-Noise RatioObservations
1:10015,0008,0001.88Strong signal but very high background.
1:25012,5003,0004.17Bright signal with moderate background.
1:500 10,000 1,200 8.33 Optimal: Strong signal, low background.
1:10004,0008005.00Signal is becoming weak.
1:20001,5007502.00Signal is barely above background.

Table 2: Comparison of Fixation & Permeabilization Methods The choice of fixative can dramatically impact results, as some antibodies recognize epitopes that are sensitive to certain fixation methods.[3][22]

Fixation MethodPermeabilizationThis compound Signal QualityCellular MorphologyRecommendation
4% PFA, 15 min0.2% Triton X-100, 10 min+++ (Bright, localized)Excellent preservationRecommended for Anti-Aprim Ab-X
100% Methanol, -20°C, 10 minNot required+ (Weak, diffuse)Good preservationSuboptimal for Anti-Aprim Ab-X
100% Acetone, -20°C, 5 minNot required+/- (Very weak/none)Fair, some shrinkageNot recommended
2% PFA, 10 min0.5% Saponin, 15 min++ (Good, localized)Excellent preservationAlternative for membrane-bound this compound

Experimental Protocols

Standard Protocol for Immunofluorescence Staining of this compound in Cultured Cells

This protocol provides a starting point for this compound staining. Optimization may be required.

  • Cell Seeding: Plate cells onto sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.

  • Rinsing: Gently rinse the cells twice with 1X Phosphate Buffered Saline (PBS).

  • Fixation: Fix the cells by incubating with 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Rinsing: Rinse three times with PBS for 5 minutes each.

  • Permeabilization: If using a cross-linking fixative like PFA, permeabilize the cells to allow antibody access to intracellular targets.[5] Incubate with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.

  • Rinsing: Rinse three times with PBS for 5 minutes each.

  • Blocking: Incubate the cells with a blocking buffer (e.g., 5% Normal Goat Serum, 1% BSA in PBS) for 1 hour at room temperature to reduce non-specific antibody binding.[12]

  • Primary Antibody Incubation: Dilute the anti-Aprim primary antibody in the blocking buffer to its predetermined optimal concentration. Aspirate the blocking buffer and add the diluted primary antibody. Incubate overnight at 4°C in a humidified chamber.[7]

  • Washing: Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each to remove unbound primary antibody.[13]

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488) in the blocking buffer. Incubate the cells in the dark for 1 hour at room temperature.[14]

  • Washing: Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each in the dark.

  • Counterstaining (Optional): To visualize nuclei, incubate with a DNA stain like DAPI (1 µg/mL) for 5 minutes.

  • Final Wash: Perform a final wash with PBS.

  • Mounting: Carefully mount the coverslip onto a microscope slide using an anti-fade mounting medium. Seal the edges with nail polish to prevent drying.[23]

  • Imaging: Visualize the staining using a fluorescence microscope with the appropriate filters for your chosen fluorophores. Store slides at 4°C in the dark.[16]

Visualizations: Workflows and Logic Diagrams

The following diagrams illustrate key workflows and troubleshooting logic for your this compound immunofluorescence experiments.

IF_Workflow Start Start: Culture Cells on Coverslips Rinse1 Rinse with PBS Start->Rinse1 Fix Fixation (e.g., 4% PFA) Rinse1->Fix Rinse2 Rinse with PBS Fix->Rinse2 Perm Permeabilization (e.g., 0.2% Triton X-100) Rinse2->Perm Block Blocking (e.g., 5% NGS) Perm->Block PrimaryAb Incubate: Primary Ab (Anti-Aprim) Block->PrimaryAb Wash1 Wash 3x PrimaryAb->Wash1 SecondaryAb Incubate: Secondary Ab (Fluorophore-conjugated) Wash1->SecondaryAb Wash2 Wash 3x SecondaryAb->Wash2 Counterstain Counterstain (e.g., DAPI) Wash2->Counterstain Mount Mount Coverslip Counterstain->Mount Image Image with Fluorescence Microscope Mount->Image

Caption: General experimental workflow for indirect immunofluorescence staining.

Troubleshooting_NoSignal Start Problem: No / Weak Signal CheckProtein Is this compound expressed? (Check via WB / Literature) Start->CheckProtein CheckProtocol Is protocol optimized? CheckProtein->CheckProtocol Yes UsePositiveControl Action: Use positive control cell line CheckProtein->UsePositiveControl No / Unsure CheckReagents Are reagents working? CheckProtocol->CheckReagents Yes OptimizeFixPerm Action: Test different fixation/permeabilization methods CheckProtocol->OptimizeFixPerm No CheckAbStorage Action: Check antibody storage, use fresh aliquot CheckReagents->CheckAbStorage Primary Ab? CheckSecondary Action: Verify secondary Ab compatibility and filter sets CheckReagents->CheckSecondary Secondary Ab? TitrateAb Action: Titrate primary antibody concentration OptimizeFixPerm->TitrateAb

Caption: Troubleshooting flowchart for addressing weak or no signal issues.

Aprim_Pathway cluster_IF IF Visualization GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Aprim_inactive This compound (Cytoplasmic) Receptor->Aprim_inactive phosphorylates Aprim_active Phospho-Aprim (Nuclear) Aprim_inactive->Aprim_active translocates to Nucleus Nucleus Aprim_active->Nucleus Transcription Gene Transcription Nucleus->Transcription

References

Technical Support Center: Antibody Validation for Specificity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for antibody validation, with a core focus on ensuring specificity.

Frequently Asked Questions (FAQs)

Q1: What is antibody specificity and why is it crucial for research?

Antibody specificity is the ability of an antibody to selectively bind to its intended target antigen without cross-reacting with other unrelated molecules.[1][2] This is a critical factor in research because non-specific antibodies can lead to false-positive or false-negative results, misinterpretation of data, and wasted resources, contributing to the "reproducibility crisis" in science.[1][3] Ensuring an antibody is specific for its target is fundamental to obtaining accurate and reliable experimental outcomes.[2][4]

Q2: What are the key strategies or "pillars" for validating antibody specificity?

The International Working Group for Antibody Validation has proposed five key strategies, often referred to as the "five pillars," to confirm antibody specificity:[4][5]

  • Genetic Strategies: Testing the antibody on cells or tissues where the target gene has been knocked out (KO) or knocked down (KD) using techniques like CRISPR-Cas9 or siRNA.[5][6][7] A specific antibody should show a significantly reduced or absent signal in the KO/KD sample compared to the wild-type.[8][9]

  • Orthogonal Strategies: Comparing the results obtained with the antibody to data from a non-antibody-based method, such as mass spectrometry, to see if they correlate.

  • Independent Antibody Strategies: Using two or more independent antibodies that recognize different epitopes on the same target protein.[5][10] Consistent results between the antibodies increase confidence in their specificity.[5]

  • Expression of Tagged Proteins: Comparing the antibody's signal to the signal from a tagged (e.g., GFP- or Myc-tagged) version of the target protein.[5][11] The signals should co-localize.

  • Immunoprecipitation followed by Mass Spectrometry (IP-MS): Using the antibody to pull down the target protein from a complex mixture, and then using mass spectrometry to identify the protein and any binding partners.[12][13][14] This method can definitively identify the protein the antibody binds to.[12]

Q3: What is the significance of "Knockout (KO) Validated" antibodies?

Knockout (KO) validation is considered the gold standard for demonstrating antibody specificity.[1][6][8] This method involves testing the antibody on a cell line or tissue that has been genetically modified to not express the target protein.[8] If the antibody is specific, it will show a signal in the wild-type cells but no signal in the knockout cells.[8] This provides a true negative control and offers the highest level of confidence in the antibody's specificity.[8]

Q4: How do I choose the right positive and negative controls for my validation experiment?

Proper controls are essential for interpreting your validation results.[4][15]

  • Positive Controls: Use cell lines, tissues, or recombinant proteins known to express the target protein.[4][15] This confirms that your experimental setup is working correctly and the antibody can detect the target.

  • Negative Controls: Use cell lines or tissues known not to express the target protein.[4][15] Knockout (KO) cell lines are the ideal negative control.[8][15] This helps to ensure that the signal you are seeing is specific to your target.

Troubleshooting Guides

This section provides solutions to common problems encountered during antibody validation experiments.

Western Blot (WB) Troubleshooting
Problem Potential Cause Recommended Solution
Multiple Bands 1. Protein isoforms or splice variants. 2. Post-translational modifications (e.g., phosphorylation). 3. Protein degradation. 4. Non-specific binding of the primary or secondary antibody.1. Check literature for known isoforms or modifications. 2. Use fresh lysates with protease inhibitors. 3. Optimize antibody concentration; increase stringency of washes. 4. Perform a peptide blocking experiment.
No Signal 1. Target protein not expressed in the sample. 2. Insufficient antibody concentration. 3. Incorrect secondary antibody. 4. Antibody not suitable for WB.1. Use a positive control (e.g., overexpression lysate). 2. Increase primary antibody concentration or incubation time. 3. Ensure the secondary antibody is against the host species of the primary. 4. Check the antibody datasheet for validated applications.
High Background 1. Primary antibody concentration too high. 2. Incomplete blocking. 3. Insufficient washing. 4. Secondary antibody non-specific binding.1. Decrease the primary antibody concentration.[16] 2. Increase blocking time or try a different blocking agent (e.g., 5% BSA instead of milk).[16] 3. Increase the number and duration of wash steps. 4. Run a control with only the secondary antibody.
Immunohistochemistry (IHC) & Immunocytochemistry (ICC) Troubleshooting
Problem Potential Cause Recommended Solution
Non-specific Staining 1. Primary or secondary antibody concentration too high. 2. Inadequate blocking. 3. Cross-reactivity of the secondary antibody with the tissue.1. Titrate the antibodies to find the optimal concentration.[17] 2. Use a blocking serum from the same species as the secondary antibody.[18][19] 3. Use a pre-adsorbed secondary antibody.
Weak or No Signal 1. Low or no expression of the target protein. 2. Inefficient antigen retrieval. 3. Primary antibody cannot access the epitope. 4. Incorrect primary or secondary antibody.1. Use a positive control tissue. 2. Optimize the antigen retrieval method (heat-induced or proteolytic-induced). 3. If staining intracellular targets, ensure adequate permeabilization (e.g., with Triton X-100). 4. Verify that the antibodies are correct and have been validated for IHC/ICC.
High Background 1. Endogenous enzyme activity (for HRP/AP detection). 2. Non-specific binding of antibodies. 3. Hydrophobic interactions.1. Perform a quenching step (e.g., with H2O2 for peroxidase) before primary antibody incubation. 2. Increase blocking time and use appropriate blocking reagents.[19] 3. Ensure adequate and stringent washes.
Immunoprecipitation (IP) Troubleshooting
Problem Potential Cause Recommended Solution
No Target Pulldown 1. Antibody does not recognize the native protein conformation. 2. Target protein is in low abundance. 3. Lysis buffer is too harsh and denatures the epitope.1. Use an antibody validated for IP. Not all antibodies that work in WB will work in IP.[14] 2. Increase the amount of starting material (lysate). 3. Use a milder lysis buffer (e.g., RIPA or NP-40 based).
High Background/ Non-specific Binding 1. Insufficient washing after IP. 2. Antibody is cross-reacting with other proteins. 3. Proteins are binding non-specifically to the beads.1. Increase the number of washes and use a more stringent wash buffer. 2. Use a highly specific monoclonal antibody. 3. Pre-clear the lysate with beads before adding the antibody.

Experimental Protocols

Protocol 1: Western Blot for Antibody Specificity Validation

This protocol outlines the key steps for validating antibody specificity using Western Blotting.[20][21]

  • Sample Preparation:

    • Prepare cell lysates from wild-type (WT) cells and, if available, knockout (KO) or knockdown (KD) cells for the target protein.[9]

    • Use a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation.

    • Determine the protein concentration of each lysate using a protein assay (e.g., Bradford or BCA).

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) from each lysate into the wells of an SDS-polyacrylamide gel.

    • Run the gel to separate the proteins by molecular weight.

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking and Antibody Incubation:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[16]

    • Incubate the membrane with the primary antibody at the recommended dilution overnight at 4°C.

    • Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Image the blot using a chemiluminescence detection system.

    • Expected Result for a Specific Antibody: A single band at the expected molecular weight in the WT lane, with no band or a significantly reduced band in the KO/KD lane.[21][22]

Protocol 2: Immunoprecipitation-Mass Spectrometry (IP-MS) for Target Identification

This advanced protocol is used to definitively identify the protein(s) that an antibody binds to in a complex mixture.[12][13][14][23]

  • Cell Lysis and Pre-clearing:

    • Lyse cells expressing the target protein with a non-denaturing lysis buffer (e.g., containing NP-40 or Triton X-100).

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with the primary antibody for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add fresh protein A/G beads and incubate for another 1-2 hours to capture the antibody-antigen complexes.

    • Pellet the beads by centrifugation and discard the supernatant.

  • Washing and Elution:

    • Wash the beads 3-5 times with cold lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads using a low-pH elution buffer (e.g., glycine-HCl) or by boiling in SDS-PAGE sample buffer.

  • Sample Preparation for Mass Spectrometry:

    • The eluted proteins are typically run briefly on an SDS-PAGE gel, and the protein band is excised.

    • The proteins in the gel slice are subjected to in-gel digestion (e.g., with trypsin) to generate peptides.

  • Mass Spectrometry and Data Analysis:

    • The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The MS data is searched against a protein database to identify the proteins present in the sample.

    • Expected Result for a Specific Antibody: The target protein should be identified with a high score and sequence coverage. Off-target proteins should be absent or present at very low levels.[12]

Visualizations

Antibody_Validation_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Decision Start Start: New Antibody Research Research Target: Expression, MW, Isoforms Start->Research Controls Select Controls: Positive & Negative (KO/KD) Research->Controls Assay Perform Primary Assay (e.g., Western Blot) Controls->Assay Orthogonal Perform Orthogonal Assay (e.g., IP-MS, IHC) Controls->Orthogonal Analyze Analyze Data: Specificity, Sensitivity Assay->Analyze Orthogonal->Analyze Decision Decision: Is Antibody Specific? Analyze->Decision Validated Validated for Use Decision->Validated Yes Troubleshoot Troubleshoot or Reject Decision->Troubleshoot No

Caption: General workflow for antibody specificity validation.

WB_Troubleshooting Start Multiple Bands in Western Blot CheckMW Are bands near expected MW? Start->CheckMW CheckLiterature Check literature for isoforms or PTMs CheckMW->CheckLiterature Yes Degradation Are bands at lower MW? CheckMW->Degradation No Result1 Likely Isoforms/ Modifications CheckLiterature->Result1 UseInhibitors Use fresh lysate with protease inhibitors Degradation->UseInhibitors Yes NonSpecific Bands at various MWs Degradation->NonSpecific No Result2 Likely Degradation UseInhibitors->Result2 OptimizeAb Optimize Ab concentration NonSpecific->OptimizeAb OptimizeBlock Optimize blocking (time, agent) OptimizeAb->OptimizeBlock IncreaseWashes Increase wash stringency OptimizeBlock->IncreaseWashes Result3 Likely Non-specific Binding IncreaseWashes->Result3

Caption: Decision tree for troubleshooting multiple bands in a Western Blot.

KO_Validation_Principle cluster_WT Wild-Type (WT) Cell cluster_KO Knockout (KO) Cell WT_DNA Gene X (Active) WT_Protein Protein X WT_DNA->WT_Protein expresses WT_Signal Signal Detected WT_Protein->WT_Signal WT_Ab Antibody WT_Ab->WT_Protein binds KO_DNA Gene X (Inactive) KO_Protein No Protein X KO_DNA->KO_Protein no expression KO_Signal No Signal KO_Protein->KO_Signal KO_Ab Antibody KO_Ab->KO_Protein no target

Caption: The principle of Knockout (KO) validation for antibody specificity.

References

Aprim Plasmid Transfection Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during plasmid transfection experiments.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your transfection experiments.

Issue: Low Transfection Efficiency

Low transfection efficiency is a frequent challenge. Below are potential causes and actionable solutions to improve your results.

Potential CauseRecommended Solution
Suboptimal Reagent-to-DNA Ratio The ideal ratio is cell-type dependent. Perform a titration to find the optimal ratio, starting with ratios like 1:1, 2:1, and 3:1 (µL of reagent: µg of DNA).[1][2]
Poor Plasmid DNA Quality Use high-purity, endotoxin-free plasmid DNA with an A260/A280 ratio of 1.8 or higher. Confirm plasmid integrity by running it on an agarose (B213101) gel.[3] Supercoiled plasmid DNA generally yields higher efficiency.[4]
Incorrect Cell Density Cells should ideally be 70-90% confluent at the time of transfection.[3][5] Transfecting cells at a lower or higher confluency can significantly reduce efficiency.[5][6]
Unhealthy Cells Ensure cells are healthy, actively dividing, and at a low passage number. It is recommended to passage cells at least twice after thawing before using them for transfection. Regularly check for mycoplasma contamination.[5][6]
Presence of Inhibitors in Media Some sera and antibiotics can inhibit transfection. While many modern reagents are compatible with serum and antibiotics, it's advisable to test your specific serum lot. If issues persist, consider transfecting in serum-free and antibiotic-free media.
Incorrect Complex Formation Allow the DNA-reagent complexes to form for the recommended time (typically 15-30 minutes) at room temperature before adding them to the cells. Use a serum-free medium for complex formation.[3]
Issue: High Cell Toxicity/Death

Significant cell death post-transfection can compromise your experiment. Here are common causes and how to mitigate them.

Potential CauseRecommended Solution
High Concentration of Transfection Reagent Too much transfection reagent can be toxic. Perform a titration to find the lowest effective concentration of the reagent.[2]
Excessive Amount of Plasmid DNA High concentrations of plasmid DNA can induce cytotoxicity.[2] Optimize the amount of DNA used in your experiment.
Contaminants in Plasmid DNA Preparation Endotoxins and other contaminants from the plasmid purification process can cause significant cell death.[2] Use a high-quality, endotoxin-free plasmid purification kit.
Sensitive Cell Type Some cell lines, particularly primary cells, are more sensitive to transfection reagents.[2][6] Use a reagent specifically designed for sensitive or hard-to-transfect cells, or consider alternative methods like electroporation.
Prolonged Exposure to Transfection Complexes For sensitive cells, reducing the incubation time with the transfection complexes (e.g., 4-6 hours) before replacing the media can help reduce toxicity.[2]
Expression of a Toxic Gene Product The protein expressed from your plasmid may be toxic to the cells, disrupting normal cellular processes and leading to cell death.[2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal cell confluency for transfection?

For most adherent cell lines, a confluency of 70-90% at the time of transfection is recommended for optimal results.[3][5] However, the optimal density can be cell-type dependent and may require empirical determination.

Q2: How does the quality of plasmid DNA affect transfection?

Plasmid DNA quality is critical. High-purity plasmid DNA with an A260/A280 ratio of at least 1.8 and low endotoxin (B1171834) levels will lead to higher transfection efficiency and lower cell toxicity.[3] Contaminants such as proteins, salts, and endotoxins can interfere with the formation of transfection complexes and be toxic to cells.[3]

Q3: Can I use antibiotics in the media during transfection?

While many modern transfection reagents are compatible with antibiotics, some can inhibit transfection efficiency. If you are experiencing issues, it is a good troubleshooting step to perform the transfection in antibiotic-free media.

Q4: How long should I wait after transfection to assay for gene expression?

The time to assay for gene expression depends on the vector and the gene of interest. For transient transfections, protein expression is typically detectable within 24-72 hours post-transfection.[1] Expression levels will peak and then decline as the plasmid is not integrated into the host genome.[2]

Q5: What is the difference between transient and stable transfection?

In transient transfection, the introduced plasmid DNA is not integrated into the host cell's genome, leading to temporary expression of the gene of interest.[2] In stable transfection, the plasmid DNA is integrated into the host genome, resulting in long-term, stable expression of the gene. This process typically requires a selectable marker on the plasmid to select for cells that have successfully integrated the DNA.[2]

Experimental Protocols

General Protocol for Plasmid Transfection using a Lipid-Based Reagent

This protocol is a general guideline and may require optimization for specific cell lines and plasmids.

Materials:

  • Healthy, actively dividing cells

  • High-quality, endotoxin-free plasmid DNA

  • Lipid-based transfection reagent

  • Serum-free medium (e.g., Opti-MEM®)

  • Complete cell culture medium

  • Multi-well plates

Procedure:

  • Cell Seeding: The day before transfection, seed your cells in a multi-well plate at a density that will result in 70-90% confluency on the day of transfection.[1]

  • Complex Preparation:

    • In tube A, dilute your plasmid DNA into a serum-free medium.

    • In tube B, dilute the lipid-based transfection reagent into a serum-free medium.

    • Combine the contents of tube A and tube B. Mix gently by pipetting.

    • Incubate the mixture for 15-30 minutes at room temperature to allow for the formation of DNA-reagent complexes.[3]

  • Transfection:

    • Gently add the DNA-reagent complex mixture to each well containing cells.

    • Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.[1]

  • Post-Transfection Analysis: After the incubation period, you can analyze the cells for gene expression using appropriate methods such as fluorescence microscopy (for fluorescent reporter genes), qPCR, or Western blotting.[2]

Visual Guides

Troubleshooting Workflow for Low Transfection Efficiency

TroubleshootingWorkflow start Low Transfection Efficiency check_dna Check Plasmid DNA Quality (A260/280 > 1.8, low endotoxin) start->check_dna check_cells Assess Cell Health & Confluency (Healthy, 70-90% confluent) check_dna->check_cells DNA OK optimize_ratio Optimize Reagent:DNA Ratio (Titrate ratios, e.g., 1:1, 2:1, 3:1) check_cells->optimize_ratio Cells OK check_protocol Review Transfection Protocol (Complex formation time, media) optimize_ratio->check_protocol Ratio Optimized success Improved Efficiency check_protocol->success Protocol Correct

A flowchart for troubleshooting common plasmid transfection problems.

Signaling Pathway of Lipid-Mediated Transfection

LipidTransfectionPathway plasmid Plasmid DNA (- charge) complex Lipid-DNA Complex (Lipoplex) plasmid->complex lipid Cationic Lipid (+ charge) lipid->complex cell_membrane Cell Membrane complex->cell_membrane endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome endocytosis->endosome escape Endosomal Escape endosome->escape cytoplasm Cytoplasm escape->cytoplasm nucleus Nucleus cytoplasm->nucleus Nuclear Import transcription Transcription nucleus->transcription

The general mechanism of lipid-mediated plasmid DNA delivery into a cell.

References

Technical Support Center: Aprim Recombinant Protein Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the solubility of Aprim recombinant protein.

Troubleshooting Guide

Low solubility of recombinant this compound protein is a common issue that can arise at various stages of expression and purification. This guide outlines potential causes and recommended solutions to enhance the yield of soluble this compound.

Problem Potential Cause Recommended Solution Key Parameters/Data
Low or no expression of this compound protein Codon bias in the expression host.Optimize the this compound gene sequence to match the codon usage of the expression host (e.g., E. coli).[1][2][3][4][5]-
Toxicity of this compound protein to the host cells.Use a tightly regulated promoter to control expression.[1] Lower the expression temperature and inducer concentration.[1][6][7][8][9]-
This compound protein is expressed but found in insoluble inclusion bodies High rate of protein expression leading to misfolding and aggregation.Lower the expression temperature.[1][6][7][8][9] Reduce the concentration of the inducer (e.g., IPTG).[1][6][10]Temperature: 15-25°C[1][6]. IPTG: 0.1-0.3 mM[10].
The intrinsic properties of this compound favor aggregation.Fuse this compound with a highly soluble protein tag such as Maltose Binding Protein (MBP), Glutathione-S-Transferase (GST), or Small Ubiquitin-like Modifier (SUMO).[1][11][12][13][14][15]MBP: ~41 kDa[6], GST: ~26 kDa[6].
Incorrect disulfide bond formation.Express this compound in host strains engineered to promote disulfide bond formation in the cytoplasm (e.g., Origami™, SHuffle™).[1] Co-express with folding catalysts like thioredoxin.[9]-
This compound protein precipitates after cell lysis Inappropriate lysis buffer composition.Screen different lysis buffers with varying pH, ionic strength, and detergents.[16][17][18][19]pH range: 6.5-8.0[20]. NaCl concentration: 150-500 mM[1].
Protein instability and aggregation during purification.Add stabilizing agents to the lysis and purification buffers.[10][20][][22][23]Glycerol: 5-15%[20]. Arginine: 0.2-0.5 M[10]. Sorbitol: 0.3-0.5 M[8][10].
Low recovery of active this compound after refolding from inclusion bodies Inefficient refolding protocol.Optimize the refolding process by screening different refolding buffers and methods (e.g., dilution, dialysis, chromatography).[24][25][26][27][28]-
Aggregation during the refolding process.Include additives in the refolding buffer that suppress aggregation, such as L-arginine or polyethylene (B3416737) glycol (PEG).[25]-

Frequently Asked Questions (FAQs)

Expression Optimization

Q1: At what temperature should I grow my cultures to improve this compound solubility?

A1: Lowering the cultivation temperature is a widely used strategy to enhance the solubility of recombinant proteins.[1][6][7][8][9] For this compound, we recommend testing a range of temperatures from 15°C to 25°C post-induction.[1][6] Slower cell growth and protein synthesis at lower temperatures can facilitate proper protein folding and reduce aggregation.[1]

Q2: How does the inducer concentration affect this compound solubility?

A2: High concentrations of inducers like IPTG can lead to a high rate of protein expression, overwhelming the cellular folding machinery and causing aggregation.[1][6] Reducing the IPTG concentration to a range of 0.1 mM to 0.3 mM can slow down the expression rate and improve the yield of soluble this compound.[10]

Q3: What are solubility-enhancing fusion tags and which one should I use for this compound?

A3: Solubility-enhancing fusion tags are proteins that, when fused to a target protein like this compound, can improve its solubility and expression.[11][12][13][14][15] Commonly used tags include Maltose Binding Protein (MBP), Glutathione-S-Transferase (GST), and Small Ubiquitin-like Modifier (SUMO). The choice of tag is often empirical, and it is recommended to test several options to find the most effective one for this compound.[1] N-terminal fusions are generally more successful at enhancing solubility.[1]

Lysis and Purification

Q4: What components should I include in my lysis buffer to improve this compound solubility?

A4: The composition of the lysis buffer is critical for maintaining protein solubility.[16][17][18][19] For this compound, consider the following:

  • Buffer system: Maintain a stable pH, typically between 7.0 and 8.0, using buffers like Tris-HCl or HEPES.[]

  • Salt: Include 150-500 mM NaCl to maintain ionic strength and reduce non-specific protein interactions.[1]

  • Detergents: Low concentrations of non-ionic detergents (e.g., 0.1-1% Triton X-100 or Tween-20) can help solubilize proteins.[20]

  • Additives: Stabilizing agents like 5-15% glycerol, 0.5 M L-arginine, or 0.5 M sorbitol can prevent aggregation.[10][20][23]

  • Reducing agents: If this compound has cysteine residues, include a reducing agent like DTT or β-mercaptoethanol to prevent oxidation-induced aggregation.[23]

Q5: My this compound protein is in inclusion bodies. How can I recover soluble and active protein?

A5: Recovering active protein from inclusion bodies involves a process of solubilization and refolding.[27][28]

  • Isolate and wash inclusion bodies: After cell lysis, pellet the inclusion bodies by centrifugation and wash them to remove contaminating proteins and cellular debris.[26][28]

  • Solubilize inclusion bodies: Use strong denaturants like 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride (GuHCl) to solubilize the aggregated protein.[28]

  • Refold the protein: Gradually remove the denaturant to allow the protein to refold into its native conformation. Common methods include dilution, dialysis, and on-column refolding.[24][25][26][28] It is often necessary to screen different refolding buffers containing additives that suppress aggregation.[25]

Experimental Protocols

Protocol 1: Optimization of this compound Expression Conditions
  • Transform the this compound expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

  • Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate 1 L of fresh LB medium with the overnight culture to an initial OD600 of 0.05-0.1.

  • Grow the culture at 37°C with shaking until the OD600 reaches 0.4-0.6.[6]

  • Divide the culture into four flasks.

  • Induce protein expression by adding IPTG to final concentrations of 0.1 mM and 0.5 mM. Keep two flasks as uninduced controls.

  • Incubate one set of induced and uninduced cultures at 37°C and the other set at 18°C for 4-16 hours.

  • Harvest the cells by centrifugation.

  • Lyse the cells and separate the soluble and insoluble fractions by centrifugation.

  • Analyze the fractions by SDS-PAGE to determine the optimal expression conditions for soluble this compound.

Protocol 2: Screening of Lysis Buffer Additives
  • Express this compound under optimal conditions determined in Protocol 1.

  • Resuspend cell pellets from a 50 mL culture in a base lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).

  • Aliquot the cell suspension into separate tubes.

  • Add different additives to each tube from stock solutions to the final concentrations listed in the table below.

Additive Stock Concentration Final Concentration
Glycerol50% (v/v)10% (v/v)
L-Arginine2 M0.5 M
Sorbitol2 M0.5 M
Triton X-10010% (v/v)1% (v/v)
  • Lyse the cells in each condition (e.g., by sonication).

  • Separate soluble and insoluble fractions by centrifugation.

  • Analyze the soluble fractions by SDS-PAGE and densitometry to quantify the amount of soluble this compound in each condition.

Visualizations

Troubleshooting_Workflow start Start: Insoluble this compound Protein check_expression Check Expression Level start->check_expression low_expression Low/No Expression check_expression->low_expression Low good_expression Good Expression check_expression->good_expression Good optimize_codons Optimize Codons low_expression->optimize_codons check_solubility Check Solubility good_expression->check_solubility optimize_codons->check_expression insoluble Insoluble (Inclusion Bodies) check_solubility->insoluble Insoluble soluble Soluble check_solubility->soluble Soluble optimize_expression Optimize Expression Conditions (Temp, Inducer) insoluble->optimize_expression use_tags Use Solubility Tags (MBP, GST, SUMO) insoluble->use_tags refold Refold from Inclusion Bodies insoluble->refold optimize_lysis Optimize Lysis Buffer (Additives) soluble->optimize_lysis end_soluble End: Soluble this compound soluble->end_soluble optimize_expression->check_solubility use_tags->check_solubility refold->end_soluble optimize_lysis->end_soluble

Caption: Troubleshooting workflow for insoluble this compound protein.

Lysis_Buffer_Optimization start Start: Expressed this compound Cell Pellet base_lysis Resuspend in Base Lysis Buffer (50mM Tris, 150mM NaCl) start->base_lysis split Aliquot base_lysis->split condition1 Add Glycerol (10%) split->condition1 condition2 Add L-Arginine (0.5M) split->condition2 condition3 Add Sorbitol (0.5M) split->condition3 condition4 Add Triton X-100 (1%) split->condition4 lyse Lyse Cells condition1->lyse condition2->lyse condition3->lyse condition4->lyse centrifuge Centrifuge lyse->centrifuge analyze Analyze Soluble Fractions by SDS-PAGE centrifuge->analyze

Caption: Experimental workflow for lysis buffer additive screening.

References

Preventing Aprim degradation in cell extracts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Aprim Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the degradation of this compound in cell extracts during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in cell extracts?

This compound degradation in cell extracts is primarily caused by endogenous proteases released during cell lysis. These enzymes, normally compartmentalized within the cell, gain access to this compound and other proteins, leading to their breakdown.[1][2] Other contributing factors include suboptimal pH, temperature fluctuations, repeated freeze-thaw cycles, and oxidative stress.[3][4][5]

Q2: How can I prevent this compound degradation during cell lysis?

The most critical step in preventing this compound degradation is the addition of a protease inhibitor cocktail to your lysis buffer immediately before use.[1] These cocktails contain a mixture of inhibitors that target a broad range of proteases.[1] It is also crucial to work quickly and keep the samples on ice at all times to minimize enzymatic activity.

Q3: What is the best way to store cell extracts containing this compound?

For short-term storage (a few hours), keeping the lysate at 4°C is acceptable. For long-term storage, snap-freezing the extracts in liquid nitrogen and storing them at -80°C is recommended.[6] To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the lysate into single-use volumes before freezing.[6]

Q4: Can repeated freeze-thaw cycles affect my results?

Yes, repeated freeze-thaw cycles can significantly impact the integrity of this compound. The formation of ice crystals during freezing and their subsequent melting can denature proteins and disrupt cellular structures, making this compound more susceptible to proteases.[3][7] This can lead to a decrease in the detectable amount of intact this compound and the appearance of degradation products in your analyses.

Troubleshooting Guide

This guide addresses common issues encountered during the handling of cell extracts containing this compound.

Problem 1: I see multiple lower molecular weight bands on my Western blot, suggesting this compound is degraded.

Possible Cause Solution
Inadequate protease inhibition.Ensure a broad-spectrum protease inhibitor cocktail is added fresh to the lysis buffer. Consider using a higher concentration or a cocktail with inhibitors specific to proteases in your cell type.[1]
Samples were not kept cold.Always work on ice and use pre-chilled buffers and equipment. Perform lysis and subsequent steps in a cold room if possible.
Delayed processing after cell lysis.Process the cell lysates immediately after preparation. If there is a delay, snap-freeze the samples in liquid nitrogen and store them at -80°C.[6]
Repeated freeze-thaw cycles.Aliquot lysates into single-use tubes before the initial freeze to avoid thawing the entire sample multiple times.[6]

Problem 2: The concentration of this compound in my extract is lower than expected.

Possible Cause Solution
Proteolytic degradation.Follow all the recommendations for preventing degradation, including the use of protease inhibitors and maintaining cold temperatures.
This compound is insoluble in the chosen lysis buffer.Test different lysis buffers with varying detergents and salt concentrations to improve this compound solubility.[8]
Loss of this compound due to adsorption to tubes.Use low-protein-binding microcentrifuge tubes for sample collection and storage.

Experimental Protocols

Protocol 1: Preparation of a Stable Cell Lysate

  • Preparation: Pre-chill all buffers, centrifuges, and tubes to 4°C. Prepare the lysis buffer (e.g., RIPA, NP-40 based buffer) and keep it on ice.

  • Protease Inhibition: Immediately before use, add a broad-spectrum protease inhibitor cocktail to the lysis buffer at the manufacturer's recommended concentration.

  • Cell Lysis: Wash the cell pellet with ice-cold PBS. Add the lysis buffer containing protease inhibitors to the cell pellet.

  • Incubation: Incubate the mixture on ice for 30 minutes with gentle agitation.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Collection: Carefully transfer the supernatant (the cell extract containing this compound) to a pre-chilled, low-protein-binding tube.

  • Storage: For immediate use, keep the extract on ice. For long-term storage, aliquot the extract into single-use tubes, snap-freeze in liquid nitrogen, and store at -80°C.

Visual Guides

This compound Degradation Pathway

Aprim_Degradation_Pathway Cell Lysis Cell Lysis Protease Release Protease Release Cell Lysis->Protease Release Intact this compound Intact this compound This compound-Protease Complex This compound-Protease Complex Intact this compound->this compound-Protease Complex Binding Protease Protease Protease->this compound-Protease Complex Binding Degraded this compound Degraded this compound This compound-Protease Complex->Degraded this compound Cleavage Experimental_Workflow cluster_Preparation Preparation cluster_Lysis Cell Lysis cluster_Clarification Clarification & Storage Chill Buffers & Equipment Chill Buffers & Equipment Prepare Lysis Buffer Prepare Lysis Buffer Chill Buffers & Equipment->Prepare Lysis Buffer Add Protease Inhibitors Add Protease Inhibitors Prepare Lysis Buffer->Add Protease Inhibitors Lyse Cells on Ice Lyse Cells on Ice Add Protease Inhibitors->Lyse Cells on Ice Incubate on Ice Incubate on Ice Lyse Cells on Ice->Incubate on Ice Centrifuge Lysate Centrifuge Lysate Incubate on Ice->Centrifuge Lysate Collect Supernatant Collect Supernatant Centrifuge Lysate->Collect Supernatant Aliquot & Store at -80°C Aliquot & Store at -80°C Collect Supernatant->Aliquot & Store at -80°C Troubleshooting_Logic node_rect node_rect start Degradation Observed? q1 Used Protease Inhibitors? start->q1 Yes q2 Kept Samples Cold? q1->q2 Yes sol1 Add fresh, broad-spectrum protease inhibitor cocktail. q1->sol1 No q3 Aliquoted Before Freezing? q2->q3 Yes sol2 Work on ice and use pre-chilled reagents. q2->sol2 No sol3 Aliquot to avoid freeze-thaw cycles. q3->sol3 No ok This compound should be stable. q3->ok Yes

References

Aprim Technical Support Center: Troubleshooting Unexpected Results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Aprim Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help interpret and troubleshoot unexpected results in this compound-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected outcome of a successful this compound experiment?

A successful experiment with this compound is expected to show modulation of the APEX1 signaling pathway. This typically leads to downstream effects such as changes in the phosphorylation status of key proteins like CDC42 and SOS1, and subsequent impacts on cell proliferation and survival. The precise outcome will depend on the cell type and experimental context.

Q2: I am not observing the expected change in my target protein levels after this compound treatment. What are the possible reasons?

Several factors could lead to a lack of expected results.[1] These include:

  • This compound Concentration and Exposure Time: The concentration of this compound may be too low, or the treatment time too short to elicit a measurable response. It is advisable to perform a dose-response and time-course experiment to determine the optimal conditions.

  • Cell Line Specificity: The effect of this compound can be cell-line specific. Some cell lines may have compensatory signaling pathways or lower expression of the target protein, making them less sensitive to this compound.

  • Experimental Error: Issues such as improper storage of this compound, incorrect preparation of reagents, or errors in protein quantification can all lead to a lack of observable effects.[1] Always double-check your experimental procedures and ensure the integrity of your reagents.[2]

  • Antibody Quality: If using western blotting or immunofluorescence, the quality of the primary antibody is crucial. Ensure your antibody is validated for the specific application and is recognizing the correct target.

Q3: My this compound experiment is showing high variability between replicates. What can I do to improve consistency?

Inconsistent results can be frustrating. Here are some steps to improve reproducibility:[1]

  • Standardize Protocols: Ensure that all experimental steps are performed consistently across all replicates. This includes cell seeding density, treatment times, and reagent concentrations.

  • Control for Variables: Uncontrolled conditions can significantly impact results.[1] Maintain consistent incubator conditions (temperature, CO2, humidity) and use the same batch of reagents for all replicates in an experiment.

  • Increase Replicate Number: Increasing the number of biological and technical replicates can help to balance out random errors and provide more statistically significant data.[1]

  • Instrument Calibration: Regularly calibrate all equipment used in the experiment, such as pipettes and plate readers, to ensure accuracy.

Q4: I am seeing an unexpected off-target effect in my this compound experiment. How should I interpret this?

Unexpected results can sometimes lead to new discoveries.[2] Here’s a systematic approach to understanding off-target effects:

  • Confirm the Finding: Repeat the experiment multiple times to ensure the result is not due to an experimental artifact.[2]

  • Literature Review: Search for existing literature that might explain the observed phenotype. It's possible that the off-target effect has been documented for similar compounds.

  • Pathway Analysis: Utilize bioinformatics tools to analyze potential off-target signaling pathways that might be affected by this compound.[3][4] Be aware that pathway databases can have biases and overlaps, so it's good to consult multiple databases.[4]

  • Control Experiments: Design specific experiments to test the hypothesis of an off-target effect. This could involve using a different compound with a similar mechanism of action or using siRNA to knock down the suspected off-target protein.

Troubleshooting Guides

Guide 1: Unexpected Cell Viability Results

This guide provides a structured approach to troubleshooting unexpected cell viability data following this compound treatment.

Observed Issue Potential Cause Recommended Action
Higher than expected cell viability 1. This compound concentration too low.2. Insufficient incubation time.3. Cell line is resistant.4. This compound has degraded.1. Perform a dose-response curve to find the optimal concentration.2. Conduct a time-course experiment.3. Test on a different, more sensitive cell line.4. Use a fresh stock of this compound and store it correctly.
Lower than expected cell viability (High Toxicity) 1. This compound concentration too high.2. Contamination in cell culture.3. Off-target cytotoxic effects.1. Lower the concentration of this compound.2. Check for mycoplasma or bacterial contamination.3. Investigate potential off-target effects (see FAQ Q4).
Inconsistent results between replicates 1. Uneven cell seeding.2. Pipetting errors.3. Edge effects in multi-well plates.1. Ensure a single-cell suspension before seeding.2. Calibrate pipettes and use consistent technique.3. Avoid using the outer wells of the plate or fill them with media to maintain humidity.
Guide 2: Inconclusive Western Blot Data

This guide addresses common issues encountered during the analysis of protein expression changes with this compound.

Observed Issue Potential Cause Recommended Action
No protein band detected 1. Low protein expression in the cell line.2. Inefficient protein extraction.3. Poor antibody quality.4. Incorrect transfer conditions.1. Use a positive control cell line known to express the protein.2. Optimize the lysis buffer and extraction protocol.3. Use a validated antibody at the recommended dilution.4. Optimize transfer time and voltage.
Weak protein signal 1. Insufficient protein loading.2. Suboptimal antibody concentration.3. Short exposure time.1. Perform a protein assay to ensure equal loading.2. Titrate the primary and secondary antibody concentrations.3. Increase the film exposure time or use an enhanced chemiluminescence (ECL) substrate.
High background noise 1. Insufficient blocking.2. Antibody concentration too high.3. Inadequate washing.1. Increase blocking time or try a different blocking agent.2. Reduce the antibody concentration.3. Increase the number and duration of wash steps.

Experimental Protocols

Protocol 1: this compound Dose-Response Experiment for Cell Viability

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • This compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle-only control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the cell line's doubling time.

  • Viability Assay: Add a viability reagent (e.g., MTT, PrestoBlue) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.

Protocol 2: Western Blot Analysis of APEX1 Pathway Proteins

This protocol describes how to analyze changes in protein expression in the APEX1 pathway after this compound treatment.

  • Cell Lysis: Treat cells with the desired concentration of this compound for the optimal time. Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against APEX1, p-CDC42, CDC42, p-SOS1, SOS1, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control.

Visualizations

Aprim_Troubleshooting_Workflow cluster_start Start cluster_verification Verification cluster_troubleshooting Troubleshooting cluster_analysis Analysis & Further Investigation cluster_end Conclusion start Unexpected Experimental Result verify Repeat Experiment start->verify consistent Result Consistent? verify->consistent check_protocol Review Protocol & Calculations consistent->check_protocol No pathway_analysis Perform Pathway Analysis consistent->pathway_analysis Yes check_reagents Check Reagent Quality & Storage check_protocol->check_reagents check_equipment Verify Equipment Calibration check_reagents->check_equipment experimental_error Identify Experimental Error check_equipment->experimental_error literature_review Conduct Literature Review pathway_analysis->literature_review new_hypothesis Formulate New Hypothesis literature_review->new_hypothesis publish Publish or Document Findings new_hypothesis->publish

Caption: A logical flowchart for troubleshooting unexpected experimental results.

APEX1_Signaling_Pathway cluster_stimulus Stimulus cluster_core_pathway Core Pathway cluster_downstream Downstream Effects This compound This compound APEX1 APEX1 This compound->APEX1 inhibits CDC42 CDC42 APEX1->CDC42 activates SOS1 SOS1 APEX1->SOS1 activates RAF1 RAF1 CDC42->RAF1 SOS1->RAF1 MAPK1 MAPK1 RAF1->MAPK1 Proliferation Cell Proliferation MAPK1->Proliferation Metastasis Metastasis MAPK1->Metastasis

Caption: Simplified APEX1 signaling pathway and the inhibitory action of this compound.

References

Aprim experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical resource center for Aprim, a novel tyrosine kinase inhibitor targeting the EGFR signaling pathway. This guide provides researchers, scientists, and drug development professionals with essential information on experimental controls, best practices, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By binding to the kinase domain, this compound blocks the autophosphorylation of the receptor, thereby inhibiting downstream signaling pathways such as MAPK/JNK and Akt, which are crucial for cell proliferation and survival.[1]

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is supplied as a lyophilized powder. For in vitro experiments, we recommend creating a 10 mM stock solution in dimethyl sulfoxide (B87167) (DMSO). Aliquot the stock solution and store it at -20°C to avoid repeated freeze-thaw cycles. For short-term storage (up to one week), 4°C is acceptable.

Q3: What are the essential positive and negative controls when using this compound in a cell viability assay?

A3:

  • Negative Controls: A vehicle control (e.g., DMSO at the same final concentration as the this compound-treated samples) is essential to account for any effects of the solvent on cell viability.[2] An untreated cell population should also be included as a baseline for normal cell growth.

  • Positive Controls: A known EGFR inhibitor (e.g., Gefitinib or Erlotinib) should be used as a positive control to confirm that the assay can detect the expected biological response.[2]

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for this compound across replicate experiments.

Potential Cause Troubleshooting Step
Cell Passage Number Ensure cells used are within a consistent, low passage number range (e.g., passages 5-15). High passage numbers can lead to genetic drift and altered drug sensitivity.
Inconsistent Seeding Density Optimize and strictly adhere to a consistent cell seeding density. Use a cell counter for accuracy. Uneven cell distribution can significantly impact results.
Reagent Variability Use fresh media and reagents for each experiment. Ensure the this compound stock solution has not undergone multiple freeze-thaw cycles, which can degrade the compound.
Assay Incubation Time Verify that the incubation time with this compound is consistent. A 72-hour incubation is standard for many cell lines, but this may need optimization.

Issue 2: High background signal in Western blot for phosphorylated EGFR (p-EGFR).

Potential Cause Troubleshooting Step
Insufficient Washing Increase the number and duration of wash steps after primary and secondary antibody incubations to reduce non-specific binding.
Antibody Concentration Optimize the concentration of the primary anti-p-EGFR antibody. A high concentration is a common cause of background signal. Perform a titration experiment to find the optimal dilution.
Blocking Inefficiency Increase the blocking time (e.g., to 2 hours at room temperature) or try a different blocking agent (e.g., 5% Bovine Serum Albumin in TBST is often preferred for phospho-antibodies).
Cross-reactivity Ensure the secondary antibody is not cross-reacting with other proteins. Run a control lane with only the secondary antibody to check for non-specific bands.

Experimental Protocols & Data

Protocol: Cell Viability (MTT) Assay

This protocol outlines the methodology for determining the half-maximal inhibitory concentration (IC50) of this compound on A549 non-small cell lung cancer cells.

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium (ranging from 0.01 µM to 100 µM). Replace the medium in each well with 100 µL of the corresponding this compound dilution. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value using non-linear regression.

Sample Data: this compound IC50 Values in Various Cancer Cell Lines

The following table summarizes the experimentally determined IC50 values of this compound.

Cell LineCancer TypeEGFR StatusIC50 (µM)
A549Non-Small Cell Lung CancerWild-Type15.2
HCC827Non-Small Cell Lung CancerExon 19 Deletion0.8
HCT116Colorectal CancerWild-Type25.5
MDA-MB-231Breast CancerWild-Type> 50

Visualizations

This compound's Mechanism of Action in the EGFR Signaling Pathway

The diagram below illustrates the EGFR signaling cascade and highlights the inhibitory action of this compound. Upon ligand (EGF) binding, the EGFR dimerizes and autophosphorylates, activating downstream pathways like RAS-RAF-MEK-ERK and PI3K-AKT, which promote cell proliferation and survival. This compound blocks the initial phosphorylation step, thereby inhibiting these downstream signals.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT Pathway cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds pEGFR p-EGFR (Active) EGFR->pEGFR Autophosphorylation This compound This compound This compound->pEGFR Inhibits Phosphorylation RAS RAS pEGFR->RAS PI3K PI3K pEGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: this compound inhibits EGFR autophosphorylation and downstream signaling.

Experimental Workflow: Western Blot for p-EGFR Inhibition

This workflow details the key steps for assessing the efficacy of this compound in reducing EGFR phosphorylation in cancer cells.

WB_Workflow step1 1. Cell Culture (e.g., A549 cells) step2 2. Serum Starvation (24 hours) step1->step2 step3 3. This compound Treatment (Varying Concentrations) step2->step3 step4 4. EGF Stimulation (e.g., 100 ng/mL) step3->step4 step5 5. Cell Lysis & Protein Quantification step4->step5 step6 6. SDS-PAGE & Protein Transfer step5->step6 step7 7. Immunoblotting (p-EGFR, Total EGFR, β-Actin) step6->step7 step8 8. Imaging & Data Analysis step7->step8

Caption: Workflow for analyzing p-EGFR inhibition by this compound via Western Blot.

References

Aprim (Apremilast) Stability and Storage: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information regarding the stability and recommended storage conditions for Aprim (Apremilast). Adherence to these guidelines is critical for maintaining the integrity, potency, and safety of the compound throughout its lifecycle in a research and development setting.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Apremilast Active Pharmaceutical Ingredient (API)?

For long-term storage, it is recommended to store Apremilast API in a tightly sealed container in a dry and well-ventilated place at -20°C.[1] For formulated products like Otezla® tablets, storage at room temperature is advised. Specifically, Otezla® should be stored below 30°C (86°F), while Otezla Extended-Release® should be stored between 20°C and 25°C (68°F and 77°F).[2][3]

Q2: How stable is Apremilast under stress conditions?

Forced degradation studies have been conducted on Apremilast under various stress conditions as per the International Council for Harmonisation (ICH) guidelines. The compound shows susceptibility to degradation under acidic, alkaline, and oxidative conditions, with some degradation also observed under thermal and photolytic stress.

Q3: What are the known degradation pathways for Apremilast?

Apremilast can undergo hydrolysis under both acidic and basic conditions. Oxidation also leads to the formation of degradation products. Researchers should be aware of these pathways to minimize degradation during experimental procedures.

Q4: What are the typical excipients used in Apremilast tablet formulations and do they impact stability?

Commercially available Apremilast tablets (Otezla®) contain inactive ingredients such as lactose (B1674315) monohydrate, microcrystalline cellulose, croscarmellose sodium, and magnesium stearate. While these are common excipients, interactions between the API and excipients can potentially influence the stability of the final product. Preformulation studies have shown that selected excipients for an immediate-release tablet were compatible with the Apremilast API.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram Degradation of Apremilast due to improper storage or handling.- Verify storage conditions (temperature, humidity, light exposure).- Prepare fresh solutions and re-analyze.- Consider the possibility of interaction with other components in the formulation.
Loss of potency Chemical degradation of the API.- Review the stability data and ensure the material has not exceeded its recommended shelf life.- Investigate potential exposure to adverse conditions such as extreme pH, oxidizing agents, or high temperatures.
Physical changes in the API (e.g., color change, clumping) Exposure to moisture or light.- Store the API in a desiccator to protect from humidity.- Use amber vials or other light-protecting containers.

Data Presentation

Summary of Forced Degradation Studies

The following table summarizes the observed degradation of Apremilast under various stress conditions as reported in different studies. These studies are crucial for understanding the intrinsic stability of the molecule.

Stress Condition Reagent/Condition Duration Degradation (%) Reference
Acidic Hydrolysis 0.1 M HCl15 min (RT)Significant degradation[4]
0.1 M HClNot specified21%[5]
0.1 M HClNot specified8.2%[6]
Alkaline Hydrolysis 0.1 M NaOH15 min (RT)Significant degradation[4]
0.1 M NaOHNot specified6.5%[5]
0.1 M NaOHNot specified13.3%[6]
Oxidative Degradation 15% v/v H₂O₂15 min (RT)-[4]
Not specifiedNot specified25.7%[5]
Hydrogen PeroxideNot specified12.5%[6]
Thermal Degradation 105°C5 days-[4]
80°C26 hours14.5%[6]
60°C48 hours-[7]
Photolytic Degradation 1.2 million lux hours--[4]
Not specified4 hours10.7%[6]

Note: "-" indicates that the study mentioned performing the test but did not provide a specific percentage of degradation in the abstract.

Experimental Protocols

Representative Stability-Indicating HPLC Method

A robust stability-indicating method is essential for accurately quantifying Apremilast and its degradation products. The following is a summary of a typical RP-HPLC method used in stability studies.

Parameter Condition Reference
Column Synergi Max-RP 80A (150 x 4.6 mm, 4 µm)[4]
Mobile Phase A 5.75 g Ammonium Dihydrogen Orthophosphate and 1 ml Triethylamine in 1000 mL Water[4]
Mobile Phase B Acetonitrile[4]
Gradient Time(min)/%B: 0/30, 3/30, 18/55, 24/55, 26/30, 30/30[4]
Flow Rate 1.0 mL/min[4]
Column Temperature 40°C[4]
Autosampler Temperature 5°C[4]
Detector Wavelength 230 nm[4]
Injection Volume 10 µL[4]

Visualizations

Apremilast Degradation Pathway

cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_other Other Stressors Apremilast Apremilast Acid_Degradation Acidic Degradation Products Apremilast->Acid_Degradation H+ Base_Degradation Alkaline Degradation Products Apremilast->Base_Degradation OH- Oxidative_Degradation Oxidative Degradation Products Apremilast->Oxidative_Degradation [O] Thermal_Degradation Thermal Degradation Products Apremilast->Thermal_Degradation Heat Photo_Degradation Photolytic Degradation Products Apremilast->Photo_Degradation Light

Caption: Major degradation pathways of Apremilast under stress conditions.

Troubleshooting Workflow for Stability Issues

Start Stability Issue Observed Check_Storage Verify Storage Conditions (Temp, Humidity, Light) Start->Check_Storage Review_Handling Review Handling Procedures (Solvents, pH, Exposure Time) Check_Storage->Review_Handling Analyze_Fresh Prepare & Analyze Fresh Sample Review_Handling->Analyze_Fresh Issue_Resolved Issue Resolved Analyze_Fresh->Issue_Resolved Yes Investigate_Interaction Investigate Potential Excipient/Matrix Interactions Analyze_Fresh->Investigate_Interaction No Contact_Supplier Contact Supplier for Certificate of Analysis Investigate_Interaction->Contact_Supplier End Further Investigation Required Contact_Supplier->End

References

Validation & Comparative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

APRIL (A Proliferation-Inducing Ligand) and BAFF (B-cell Activating Factor) are two closely related cytokines of the tumor necrosis factor (TNF) superfamily that play critical, yet distinct, roles in the regulation of B-cell development, survival, and function.[1] Understanding the nuanced differences in their functional activities is paramount for the development of targeted therapeutics in immunology and oncology. This guide provides an objective comparison of APRIL and BAFF in key functional assays, supported by experimental data and detailed methodologies.

Quantitative Comparison of Functional Parameters

The functional divergence of APRIL and BAFF primarily stems from their differential binding affinities to their shared and unique receptors. This is quantitatively captured in receptor binding assays and reflected in downstream functional assays such as B-cell proliferation.

ParameterAPRILBAFFReference(s)
Receptor Binding Affinity (Kd)
BAFF-R (TNFRSF13C)No significant binding (>3 µM)~16 nM[2]
BCMA (TNFRSF17)~16 nM~1.6 µM (~100-fold lower affinity than APRIL)[2]
TACI (TNFRSF13B)Binds with moderate affinityBinds with high affinity[3]
B-cell Proliferation Potent inducer of plasma cell proliferationPrimarily supports the survival and maturation of transitional and mature B-cells[4]
NF-κB Signaling Activates both canonical and non-canonical pathways, primarily through BCMA and TACIPrimarily activates the non-canonical NF-κB pathway via BAFF-R, and also signals through TACI[5][6]

Signaling Pathway Overview

APRIL and BAFF exert their effects through a complex interplay of receptor binding and downstream signaling cascades, predominantly the canonical and non-canonical NF-κB pathways.

cluster_ligands Ligands cluster_receptors Receptors cluster_signaling Signaling Pathways cluster_outcomes Cellular Outcomes APRIL APRIL BCMA BCMA APRIL->BCMA High Affinity TACI TACI APRIL->TACI Moderate Affinity BAFF BAFF BAFF->BCMA Low Affinity BAFF->TACI High Affinity BAFF_R BAFF_R BAFF->BAFF_R High Affinity Canonical_NFkB Canonical NF-κB Pathway BCMA->Canonical_NFkB NonCanonical_NFkB Non-Canonical NF-κB Pathway BCMA->NonCanonical_NFkB TACI->Canonical_NFkB TACI->NonCanonical_NFkB BAFF_R->NonCanonical_NFkB Plasma_Cell_Survival Plasma Cell Survival & Proliferation Canonical_NFkB->Plasma_Cell_Survival NonCanonical_NFkB->Plasma_Cell_Survival B_Cell_Maturation B-Cell Maturation & Survival NonCanonical_NFkB->B_Cell_Maturation

APRIL and BAFF Signaling Pathways

Key Experimental Protocols

Receptor-Ligand Binding Affinity Assay (Surface Plasmon Resonance)

This protocol outlines the general steps for determining the binding kinetics and affinity (Kd) of APRIL and BAFF to their receptors using Surface Plasmon Resonance (SPR).

cluster_workflow SPR Experimental Workflow A 1. Ligand Immobilization: Covalently couple recombinant receptor extracellular domains (e.g., BCMA-Fc, BAFF-R-Fc) to a sensor chip surface. B 2. Analyte Injection: Inject varying concentrations of purified recombinant APRIL or BAFF (analyte) over the sensor surface. A->B C 3. Association & Dissociation: Monitor the change in refractive index in real-time to measure association (kon) and dissociation (koff) rates. B->C D 4. Data Analysis: Fit the sensorgram data to a binding model (e.g., 1:1 Langmuir) to calculate the equilibrium dissociation constant (Kd = koff/kon). C->D

References

A Comparative Guide to the Efficacy and Potency of PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of targeted therapies, particularly in the management of cancers with deficiencies in DNA damage repair pathways, such as those harboring BRCA1/2 mutations. This guide provides a comparative analysis of the efficacy and potency of four prominent PARP inhibitors: Olaparib (B1684210), Rucaparib (B1680265), Niraparib (B1663559), and Talazoparib (B560058). The information is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of these inhibitors based on preclinical and clinical data.

Data Presentation: Potency of PARP Inhibitors

The in-vitro potency of PARP inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. The following table summarizes the IC50 values for Olaparib, Rucaparib, Niraparib, and Talazoparib across various cancer cell lines, highlighting the differential sensitivity influenced by cancer type and BRCA mutation status.

InhibitorCell LineCancer TypeBRCA StatusIC50 (nM)
Olaparib MDA-MB-436Breast CancerBRCA1 mutant~10
Capan-1Pancreatic CancerBRCA2 mutant~10
MCF-7Breast CancerBRCA wild-type~5000
Rucaparib MDA-MB-436Breast CancerBRCA1 mutantVaries
Capan-1Pancreatic CancerBRCA2 mutantVaries
Niraparib MDA-MB-436Breast CancerBRCA1 mutantVaries
Capan-1Pancreatic CancerBRCA2 mutantVaries
Talazoparib MDA-MB-436Breast CancerBRCA1 mutant~1

Note: IC50 values can vary between studies due to different experimental conditions.[1][2][3]

Clinical Efficacy of PARP Inhibitors

The clinical efficacy of PARP inhibitors is evaluated through various metrics, including objective response rate (ORR) and progression-free survival (PFS).

  • Olaparib : In the OlympiAD clinical trial for patients with BRCA-mutated, HER2-negative metastatic breast cancer, olaparib demonstrated a significant improvement in progression-free survival compared to standard chemotherapy.[4][5] The SOLO-1 trial showed a substantial PFS benefit with olaparib as maintenance therapy for newly diagnosed advanced ovarian cancer with a BRCA mutation.

  • Rucaparib : The ARIEL3 trial demonstrated the efficacy of rucaparib as maintenance therapy for recurrent ovarian cancer, showing improved PFS in patients with BRCA mutations and other homologous recombination deficiencies.

  • Niraparib : The NOVA trial showed that niraparib as maintenance therapy significantly prolonged PFS in patients with recurrent ovarian cancer, regardless of BRCA mutation status.[3]

  • Talazoparib : In the EMBRACA trial, talazoparib showed a significant PFS benefit over chemotherapy in patients with advanced breast cancer and a germline BRCA mutation.[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are generalized protocols for key assays used to determine the potency and efficacy of PARP inhibitors.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity.

  • Cell Seeding : Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.[2]

  • Compound Treatment : Treat cells with serial dilutions of the PARP inhibitor and incubate for 48-96 hours.[2]

  • MTT Addition : Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[2]

  • Solubilization : Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

  • Absorbance Reading : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : Normalize the absorbance data to untreated controls and plot against the logarithm of the inhibitor concentration to calculate the IC50 value using a sigmoidal dose-response curve.[1]

CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells.

  • Cell Seeding and Treatment : Follow the same initial steps as the MTT assay, using opaque-walled plates.[2]

  • Reagent Addition : After the incubation period, add CellTiter-Glo® Reagent to each well.[2]

  • Lysis and Signal Stabilization : Mix on an orbital shaker to induce cell lysis and stabilize the luminescent signal.

  • Luminescence Reading : Measure the luminescent signal using a luminometer.

  • Data Analysis : Normalize the data to control wells and determine the IC50 value as described for the MTT assay.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is essential for a comprehensive understanding.

PARP Signaling Pathway in DNA Repair

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are crucial for repairing single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[7][8][9] When a single-strand break occurs, PARP1 binds to the damaged DNA, leading to its activation. Activated PARP1 synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, a process called PARylation. This PARylation serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage to effect repair.[9] In cells with deficient homologous recombination (HR), such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs, which can convert to double-strand breaks (DSBs) during replication.[9] These DSBs cannot be effectively repaired in HR-deficient cells, leading to cell death through a concept known as synthetic lethality.[9]

PARP_Signaling_Pathway cluster_0 Nucleus cluster_1 PARP Inhibition DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_damage->PARP1 binds to PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes unrepaired_SSB Unrepaired SSB PARP1->unrepaired_SSB NAD NAD+ NAD->PARP1 substrate BER_complex Base Excision Repair (BER) Complex (XRCC1, LigIII, Polβ) PAR->BER_complex recruits SSB_repair SSB Repair BER_complex->SSB_repair mediates PARP_inhibitor PARP Inhibitor PARP_inhibitor->PARP1 inhibits DSB Double-Strand Break (DSB) unrepaired_SSB->DSB during replication cell_death Cell Death (Synthetic Lethality) DSB->cell_death in HR deficient cells

Caption: PARP signaling in DNA repair and the mechanism of synthetic lethality with PARP inhibitors.

Experimental Workflow for Determining IC50

The following diagram illustrates a typical workflow for determining the half-maximal inhibitory concentration (IC50) of a PARP inhibitor in a cell-based assay. The process begins with seeding cells in a multi-well plate, followed by treatment with a range of inhibitor concentrations. After an incubation period, cell viability is assessed using a method such as the MTT or CellTiter-Glo assay. The resulting data is then analyzed to calculate the IC50 value, which is a key measure of the inhibitor's potency.

IC50_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 treat_cells Treat with serial dilutions of PARP inhibitor incubate1->treat_cells incubate2 Incubate for 48-96 hours treat_cells->incubate2 viability_assay Perform cell viability assay (e.g., MTT, CellTiter-Glo) incubate2->viability_assay read_plate Read plate on microplate reader viability_assay->read_plate data_analysis Data Analysis: - Normalize to control - Plot dose-response curve read_plate->data_analysis ic50 Determine IC50 value data_analysis->ic50

Caption: A typical workflow for determining the IC50 of a PARP inhibitor.

References

A Comparative Guide to Knockout Phenotype Analysis and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation of a gene knockout (KO) is fundamental to the integrity and reproducibility of experimental findings. This guide provides a comprehensive comparison of methodologies for analyzing and validating the phenotype of a gene knockout, using a hypothetical gene, "Aprim," as an example. We present supporting experimental data in comparative tables, detail key experimental protocols, and visualize complex biological processes and workflows.

I. Validating Gene Knockout: A Multi-Laned Approach

Successful validation of a gene knockout requires a multi-faceted approach, confirming the genetic modification at the genomic, transcriptomic, proteomic, and phenotypic levels.[1] A combination of methods provides the most robust confirmation of a successful genetic modification.[1]

Data Presentation: Summary of Validation Techniques

The following table summarizes common techniques used to validate a gene knockout at different biological levels.

Validation Level Technique Primary Objective Expected Result for Knockout Alternative Approaches
Genomic PCR & Agarose (B213101) Gel ElectrophoresisConfirm the intended genetic alteration (e.g., deletion, insertion) at the DNA level.[1]A shift in the size of the PCR product compared to the wild-type (WT) control.[1]Southern Blot
Sanger SequencingPrecisely verify the sequence of the modified gene, confirming a frameshift or other targeted mutation.[1][2]Presence of the specific intended mutation (e.g., an indel leading to a premature stop codon).[1]Next-Generation Sequencing (NGS)
Transcriptomic Quantitative PCR (qPCR)Measure the abundance of the target gene's messenger RNA (mRNA).[2]A significant decrease or complete absence of the target mRNA.[1]RNA-Sequencing (RNA-Seq)
Proteomic Western BlotDetect the presence and quantity of the target protein.[2][3]Complete absence of the target protein band in the KO sample compared to the WT control.[4]ELISA, Mass Spectrometry, Flow Cytometry[2]
Phenotypic Cell Viability/Proliferation AssaysAssess the functional consequences of the gene knockout on cell growth.[5]A significant change (increase or decrease) in cell viability or proliferation rate compared to WT cells.Apoptosis Assays, Migration/Invasion Assays
Functional AssaysEvaluate specific physiological or biochemical changes resulting from the gene knockout.[2]An observable and quantifiable change in a specific cellular function related to the knocked-out gene.Varies depending on the gene's function (e.g., enzyme activity assays, reporter assays).

II. Comparative Performance of this compound Knockout vs. Alternatives

The decision to proceed with a gene knockout strategy should be weighed against alternative loss-of-function techniques. While a complete gene knockout provides a definitive null phenotype, other methods may offer advantages in specific contexts, such as studying essential genes or managing off-target effects.

Data Presentation: Comparison of Loss-of-Function Methodologies

Methodology Mechanism Pros Cons Example Application
CRISPR/Cas9 Knockout Introduces double-strand breaks (DSBs) repaired by non-homologous end-joining (NHEJ), causing frameshift mutations.Permanent and complete gene inactivation; high efficiency.Potential for off-target effects; can be lethal if the gene is essential.[6]Studying the function of non-essential genes in disease models.
RNA Interference (RNAi) Utilizes small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to degrade target mRNA.Transient and tunable gene silencing; suitable for studying essential genes.Incomplete knockdown; potential for off-target effects; transient effect.Temporarily reducing gene expression to observe immediate phenotypic changes.
TALENs/ZFNs Nuclease-based gene editing tools that induce DSBs at specific genomic loci.[7]High specificity.More complex and costly to design and produce compared to CRISPR/Cas9.[6]Therapeutic applications requiring high precision.
Dominant Negative Alleles Expression of a mutant protein that interferes with the function of the wild-type protein.[8]Useful for studying proteins in multimeric complexes.Incomplete inhibition; potential for unexpected phenotypes.Investigating the function of a specific protein domain.

III. Experimental Protocols

Detailed methodologies are crucial for the reproducibility of findings. Below are protocols for key experiments in this compound knockout validation.

A. Genomic DNA Verification via PCR

Objective: To confirm the genetic modification of the this compound gene at the DNA level.[1]

Methodology:

  • DNA Isolation: Extract genomic DNA from both this compound KO and wild-type (WT) control cells using a commercial DNA extraction kit.

  • Primer Design: Design PCR primers flanking the targeted region of the this compound gene. For a deletion-based knockout, one primer should anneal within the deleted sequence.

  • PCR Amplification: Perform PCR using the designed primers and the isolated genomic DNA from both KO and WT samples.

  • Agarose Gel Electrophoresis: Separate the PCR products on a 1.5% agarose gel.

  • Visualization: Stain the gel with a DNA-binding dye (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light. A successful knockout will show a smaller PCR product or no product at all compared to the WT control.

B. Protein Expression Analysis via Western Blot

Objective: To confirm the absence of the this compound protein.[1]

Methodology:

  • Protein Extraction: Lyse the this compound KO and WT cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample by size on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific to the this compound protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The this compound protein band should be absent in the KO sample. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.

C. Phenotypic Analysis via Cell Viability Assay (MTT)

Objective: To assess the effect of this compound knockout on cell proliferation.

Methodology:

  • Cell Seeding: Seed this compound KO and WT cells in a 96-well plate at a density of 5,000 cells per well and culture for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the control and plot the growth curves.

IV. Visualizing Workflows and Pathways

Diagrams created using Graphviz provide clear visual representations of complex biological processes and experimental designs.

A. Experimental Workflow for this compound Knockout Validation

G cluster_0 CRISPR-Cas9 Mediated Knockout cluster_1 Genomic and Transcriptomic Validation cluster_2 Proteomic Validation cluster_3 Phenotypic Analysis a Design sgRNA targeting this compound b Transfect cells with Cas9 and sgRNA a->b c Select and expand single-cell clones b->c d Genomic DNA Extraction c->d f RNA Extraction c->f h Protein Lysate Preparation c->h j Cell Viability Assay c->j k Functional Assays c->k e PCR and Sanger Sequencing d->e g qPCR f->g i Western Blot h->i

Caption: Workflow for generating and validating an this compound knockout cell line.

B. Hypothetical this compound Signaling Pathway

G cluster_0 Upstream Signaling cluster_1 This compound-Mediated Regulation cluster_2 Downstream Effects Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 This compound This compound Kinase1->this compound TF Transcription Factor This compound->TF Gene Target Gene Expression TF->Gene Phenotype Cell Proliferation Gene->Phenotype

Caption: A hypothetical signaling pathway involving this compound as a negative regulator.

C. Logical Relationship of Knockout vs. Knockdown

G cluster_0 Gene Level cluster_1 Transcript Level cluster_2 Protein Level DNA DNA This compound Gene mRNA mRNA This compound Transcript DNA->mRNA Transcription Protein Protein This compound Protein mRNA->Protein Translation Knockout Knockout (KO) Knockout->DNA:head Alters Knockdown Knockdown (KD) Knockdown->mRNA:head Degrades

Caption: Comparison of the molecular targets of gene knockout and knockdown.

References

Restoring the Guardian: A Comparative Guide to Mutant p53 Reactivating Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the mechanisms of action and in vitro performance of aPRIM-1 (APR-246), RITA, and COTI-2 in cancer cell lines.

The tumor suppressor protein p53, often hailed as the "guardian of the genome," is a critical regulator of cell cycle progression, DNA repair, and apoptosis. In a significant portion of human cancers, the gene encoding p53, TP53, is mutated, leading to the expression of a dysfunctional protein that not only loses its tumor-suppressive capabilities but can also gain new oncogenic functions. The reactivation of mutant p53 has therefore emerged as a promising therapeutic strategy in oncology. This guide provides a comparative overview of three prominent small molecules in this class: this compound-1 (also known as APR-246 or eprenetapopt), RITA, and COTI-2. We will delve into their distinct mechanisms of action, present comparative experimental data on their efficacy, and provide detailed protocols for key assays used in their evaluation.

Mechanisms of Action: Different Keys for the Same Lock

While all three compounds aim to restore the function of mutant p53, they achieve this through different molecular interactions.

This compound-1 (APR-246): This compound is a pro-drug that is converted to the active compound methylene (B1212753) quinuclidinone (MQ). MQ is a Michael acceptor that covalently binds to cysteine residues in the core domain of mutant p53. This binding is thought to induce a conformational change in the p53 protein, restoring its wild-type structure and function, thereby enabling it to transactivate its target genes and induce apoptosis[1][2][3].

RITA (Reactivation of p53 and Induction of Tumor Apoptosis): RITA has been shown to bind to the N-terminus of p53, which prevents its interaction with MDM2, a key negative regulator that targets p53 for degradation[4][5]. By disrupting the p53-MDM2 interaction, RITA leads to the accumulation and activation of p53, even in its mutated form, allowing it to induce apoptosis[4][6]. Some studies also suggest that RITA can induce DNA damage, which further contributes to p53 activation[5].

COTI-2: This third-generation thiosemicarbazone is believed to reactivate mutant p53 by inducing a conformational change that restores its normal function[7][8][9]. In addition to its effects on p53, COTI-2 has also been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer, providing a dual mechanism of anti-cancer activity[7][10].

cluster_stress Cellular Stress (e.g., DNA Damage) cluster_p53 p53 Pathway cluster_downstream Downstream Effects stress Cellular Stress p53 Mutant p53 stress->p53 mdm2 MDM2 p53->mdm2 p53_active Wild-type-like p53 p53->p53_active mdm2->p53 Degradation This compound This compound-1 (APR-246) This compound->p53 Covalent Binding rita RITA rita->p53 Prevents MDM2 Binding coti2 COTI-2 coti2->p53 Conformational Change cell_cycle_arrest Cell Cycle Arrest p53_active->cell_cycle_arrest apoptosis Apoptosis p53_active->apoptosis

Figure 1: Simplified signaling pathway of mutant p53 reactivation by this compound-1, RITA, and COTI-2.

Comparative Efficacy in Cancer Cell Lines

The following tables summarize the in vitro efficacy of this compound-1 (APR-246), RITA, and COTI-2 in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound Cell Line Cancer Type p53 Status IC50 (µM) Reference
This compound-1 (APR-246) DLD-1Colorectal CancerMutant (S241F)~10[2]
SW620Colorectal CancerMutant (R273H)~15[2]
HCT-116Colorectal CancerWild-type~20[2]
RITA HCT-116Colorectal CancerWild-type~0.05[6]
HCT-116 p53-/-Colorectal CancerNull>10[6]
A498Renal CancerWild-type~0.01[6]
COTI-2 BT549Triple-Negative Breast CancerMutant (R249S)~0.05[11]
Hs578TTriple-Negative Breast CancerMutant (V157F)~0.07[11]
MCF7Breast CancerWild-type~0.2[11]

Table 1: Comparative IC50 values of this compound-1 (APR-246), RITA, and COTI-2 in various cancer cell lines.

Compound Cell Line Treatment Apoptosis Induction (% of cells) Reference
This compound-1 (APR-246) DLD-110 µM for 48h~40%[2]
RITA HCT-116100 nM for 48hSignificant increase in DNA fragmentation[6]
COTI-2 BT549200 nM for 48h~35%[11]

Table 2: Comparative apoptosis induction by this compound-1 (APR-246), RITA, and COTI-2.

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize and compare the effects of p53-reactivating compounds.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan (B1609692) crystals by metabolically active cells, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (this compound-1, RITA, COTI-2) and a vehicle control for the desired time period (e.g., 48 or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate on a shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_cells Treat with compounds incubate_24h->treat_cells incubate_48_72h Incubate 48-72h treat_cells->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Add solubilization solution incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance end End read_absorbance->end

Figure 2: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis, using fluorescently labeled Annexin V. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compounds or vehicle control for the desired time.

  • Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.

  • Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Western Blotting for p53 Pathway Activation

This technique is used to detect and quantify the levels of p53 and its downstream target proteins (e.g., p21, PUMA) to confirm pathway activation.

Materials:

  • Cell culture dishes

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-p53, anti-p21, anti-PUMA, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with the test compounds or vehicle control.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and add ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

This compound-1 (APR-246), RITA, and COTI-2 represent promising therapeutic agents that target the fundamental vulnerability of p53-mutated cancers. While they share the common goal of reactivating mutant p53, their distinct mechanisms of action may offer advantages in different tumor contexts and potential for combination therapies. The experimental data presented here highlight their potent anti-cancer activities in vitro. Further research and clinical investigations are crucial to fully elucidate their therapeutic potential and to identify patient populations most likely to benefit from these innovative p53-reactivating strategies.

References

APRIN: A Potential Prognostic Biomarker in Breast Cancer Diagnosis and Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A growing body of evidence suggests that APRIN, also known as PDS5B, is a significant prognostic biomarker in breast cancer. Research indicates a strong correlation between lower levels of APRIN expression and poorer clinical outcomes, including advanced tumor stage, lymph node metastasis, and reduced recurrence-free survival.[1] This guide provides an objective comparison of APRIN with other established breast cancer biomarkers, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Comparative Analysis of APRIN and Other Breast Cancer Biomarkers

The utility of a biomarker is determined by its sensitivity, specificity, and prognostic or predictive power. The following table summarizes the performance of APRIN in comparison to other commonly used biomarkers in breast cancer.

BiomarkerMethod of DetectionPrognostic/Predictive ValueAssociation with Breast Cancer
APRIN (PDS5B) IHC, qRT-PCRPrognostic: Low expression is associated with poor prognosis, advanced tumor stage, lymph node metastasis, and shorter recurrence-free survival.[1] Predictive: May predict response to DNA-damaging chemotherapy and PARP inhibitors.[2]A putative tumor suppressor, often downregulated or silenced in breast cancer tissues.[3][4] Interacts with BRCA2 and is involved in DNA repair.[5][6][7][8]
ER/PR IHCPredictive: Positive status predicts response to hormone therapy.Hormone receptor status is a key determinant of breast cancer subtype and treatment strategy.
HER2 IHC, FISH/CISHPrognostic & Predictive: Overexpression/amplification is associated with aggressive disease but predicts response to HER2-targeted therapies.A key driver of tumor growth in HER2-positive breast cancer.
Ki-67 IHCPrognostic: High expression is associated with higher tumor proliferation and poorer prognosis.A marker of cellular proliferation used to assess tumor aggressiveness.[9]
BRCA1/BRCA2 Genetic SequencingPredictive & Prognostic: Germline mutations confer a high lifetime risk of breast cancer and may predict response to PARP inhibitors.Key tumor suppressor genes involved in DNA repair.[10]
TP53 Genetic Sequencing, IHCPrognostic: Mutations are associated with poor prognosis and resistance to therapy.A critical tumor suppressor gene frequently mutated in breast cancer.[11]

Quantitative Data Summary

The prognostic significance of APRIN expression levels has been quantified in several studies.

ParameterFindingStatistical SignificanceReference
Arpin mRNA Expression Median fold change of 0.27 in breast cancer tissues compared to matched paratumoral tissues.P < 0.05[1]
Low Arpin Expression & Lymph Node Metastasis Odds Ratio: 3.24295% CI: 1.526, 6.888; P < 0.05[1]
Low Arpin Expression & Recurrence-Free Survival Hazard Ratio: 0.37395% CI: 0.171, 0.813; P < 0.05[1]
APRIN Silencing in Breast Cancer Downregulation or silencing observed in 70-80% of analyzed samples.-[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are protocols for key experiments cited in the literature for the analysis of APRIN expression.

Quantitative Real-Time PCR (qRT-PCR) for APRIN mRNA Expression

This protocol is for the quantification of APRIN mRNA levels in breast cancer tissues.[1]

  • RNA Extraction: Total RNA is extracted from fresh breast cancer and matched paratumoral tissues using a reagent such as RNAiso Plus.

  • RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined by measuring absorbance at 260 nm and 280 nm using a spectrophotometer.

  • Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcription kit, for example, the PrimeScript™ RT Reagent Kit.

  • qRT-PCR: The cDNA is then used as a template for qRT-PCR with primers specific for the APRIN gene. A housekeeping gene (e.g., GAPDH) is used as an internal control for normalization.

  • Data Analysis: The relative expression of APRIN mRNA is calculated using the 2-ΔΔCt method.

Immunohistochemistry (IHC) for APRIN Protein Expression

This protocol is for the detection and localization of APRIN protein in formalin-fixed, paraffin-embedded breast cancer tissues.[1][3]

  • Tissue Preparation: Formalin-fixed, paraffin-embedded breast cancer tissue sections are deparaffinized and rehydrated.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites.

  • Blocking: Non-specific binding sites are blocked using a blocking solution (e.g., goat serum).

  • Primary Antibody Incubation: The tissue sections are incubated with a primary antibody specific to the APRIN protein.

  • Secondary Antibody Incubation: After washing, the sections are incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The signal is visualized using a chromogen such as diaminobenzidine (DAB), followed by counterstaining with hematoxylin.

  • Scoring and Analysis: The expression of APRIN is evaluated based on the intensity and percentage of stained tumor cells.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the signaling pathways involving APRIN and the experimental workflow for its analysis.

APRIN_BRCA2_Pathway cluster_dna_damage DNA Double-Strand Break cluster_hr_repair Homologous Recombination Repair DNA_Damage DNA Damage BRCA2 BRCA2 DNA_Damage->BRCA2 recruits APRIN APRIN (PDS5B) BRCA2->APRIN interacts with RAD51 RAD51 BRCA2->RAD51 localizes PALB2 PALB2 BRCA2->PALB2 interacts with HR_Complex HR Repair Complex BRCA2->HR_Complex APRIN->RAD51 localizes APRIN->HR_Complex RAD51->HR_Complex PALB2->HR_Complex Genome_Integrity Genome Integrity HR_Complex->Genome_Integrity maintains

Figure 1. APRIN's role in the BRCA2-mediated DNA repair pathway.

APRIN_IL6_STAT3_Pathway APRIN_Low Low APRIN Expression IL6 IL-6 Secretion APRIN_Low->IL6 leads to increased STAT3 STAT3 Activation IL6->STAT3 leads to CyclinD1 Cyclin D1/D3 Expression STAT3->CyclinD1 upregulates Proliferation Increased Cell Proliferation CyclinD1->Proliferation promotes

Figure 2. Downregulation of APRIN promotes cell proliferation.

Experimental_Workflow cluster_tissue Tissue Sample cluster_qRT_PCR qRT-PCR Analysis cluster_IHC Immunohistochemistry Analysis Tissue Breast Cancer Tissue (FFPE or Fresh) RNA_Extraction RNA Extraction Tissue->RNA_Extraction Deparaffinization Deparaffinization & Rehydration Tissue->Deparaffinization cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR cDNA_Synthesis->qPCR mRNA_Quant APRIN mRNA Quantification qPCR->mRNA_Quant Antigen_Retrieval Antigen Retrieval Deparaffinization->Antigen_Retrieval Antibody_Staining Primary & Secondary Antibody Staining Antigen_Retrieval->Antibody_Staining Protein_Detection APRIN Protein Detection Antibody_Staining->Protein_Detection

Figure 3. Workflow for APRIN expression analysis.

References

A Head-to-Head Comparison of Commercial APRIL ELISA Kits for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the role of A Proliferation-Inducing Ligand (APRIL), selecting the right enzyme-linked immunosorbent assay (ELISA) kit is crucial for generating accurate and reproducible data. This guide provides an objective comparison of commercially available human APRIL ELISA kits, focusing on their performance characteristics based on manufacturer-provided data.

Performance Characteristics of Human APRIL ELISA Kits

The following table summarizes the key quantitative performance metrics of APRIL ELISA kits from leading manufacturers. This data has been compiled from the manufacturers' product datasheets and provides a basis for comparing their analytical capabilities.

ManufacturerKit Name/Catalog No.Assay TypeSensitivity (LOD)Assay RangeSample Types
Abcam Human APRIL ELISA Kit (ab119505)[1]Sandwich ELISA≤ 0.4 ng/mL[1]0.78 - 50 ng/mL[1]Plasma, Cell culture supernatant, Serum[1]
R&D Systems Human APRIL/TNFSF13 Quantikine ELISA Kit (DAPR00)Sandwich ELISA0.015 ng/mL0.2 - 10 ng/mLCell Culture Supernates, Serum, Platelet-poor EDTA Plasma, Platelet-poor Heparin Plasma, Saliva
Invitrogen (Thermo Fisher Scientific) Human APRIL ELISA Kit (BMS2008)[2]Sandwich ELISA0.4 ng/mL0.78 - 50.0 ng/mLPlasma, Serum, Supernatant
Novus Biologicals Human APRIL/TNFSF13 ELISA Kit (Colorimetric) (NBP1-82419)Sandwich ELISA0.4 ng/mL0.78 - 50.0 ng/mLCell culture supernatant, serum, plasma (EDTA, citrate, heparin), buffered solution
FineTest Human TNFSF13/APRIL ELISA Kit (EH0435)Sandwich ELISA< 9.375 pg/mL15.625-1000 pg/mLSerum, plasma, cell culture supernatants, tissue homogenates

Disclaimer: The performance data presented in this table is based on information provided by the respective manufacturers. Independent, head-to-head comparative studies of these specific kits were not found in the public domain. Researchers are encouraged to perform their own validation experiments for their specific sample types and experimental conditions.

Experimental Methodologies

The majority of commercially available APRIL assay kits utilize a sandwich ELISA format. Below is a detailed, representative protocol for a human APRIL sandwich ELISA. Note that specific incubation times, reagent volumes, and concentrations may vary between manufacturers, and it is essential to follow the protocol provided with the specific kit.

Representative Human APRIL Sandwich ELISA Protocol

1. Reagent Preparation:

  • Bring all reagents and samples to room temperature before use.

  • Reconstitute or dilute standards, detection antibody, and enzyme conjugates as instructed in the kit manual. A typical standard curve is prepared by performing serial dilutions of the stock standard.

  • Prepare the wash buffer by diluting the concentrated wash buffer with deionized or distilled water.

2. Assay Procedure:

  • Determine the number of wells required for standards, samples, and controls.

  • Add the appropriate volume of standards and samples to the pre-coated microplate wells.

  • Add the biotin-conjugated detection antibody to each well.

  • Seal the plate and incubate for the time specified in the protocol (typically 1-2 hours) at room temperature, sometimes with shaking.[3][4]

  • Aspirate the liquid from each well and wash the plate multiple times with the prepared wash buffer. Ensure complete removal of the wash buffer after the final wash.

  • Add the streptavidin-horseradish peroxidase (HRP) conjugate to each well.

  • Seal the plate and incubate for the specified time (typically 1 hour) at room temperature.[3][4]

  • Repeat the aspiration and wash steps.

  • Add the TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well. This will initiate a color change in proportion to the amount of APRIL present.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 10-20 minutes).[5]

  • Add the stop solution to each well to terminate the reaction. The color will change from blue to yellow.

  • Read the optical density (OD) of each well at 450 nm using a microplate reader, typically within 30 minutes of adding the stop solution.

3. Data Analysis:

  • Subtract the average OD of the blank wells from the OD of all other wells.

  • Generate a standard curve by plotting the mean OD for each standard concentration on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.

  • Determine the concentration of APRIL in the samples by interpolating their mean OD values from the standard curve.

  • Multiply the interpolated concentration by the sample dilution factor to obtain the final concentration of APRIL in the original sample.

Visualizing Key Processes

To aid in understanding the biological context and experimental workflow, the following diagrams have been generated using the DOT language.

G cluster_ligand Ligand cluster_receptors Receptors cluster_adaptors Adaptor Proteins cluster_kinases Kinase Cascades cluster_transcription Transcription Factors cluster_cellular_response Cellular Response APRIL APRIL BCMA BCMA APRIL->BCMA TACI TACI APRIL->TACI TRAF2 TRAF2 BCMA->TRAF2 TACI->TRAF2 TRAF5 TRAF5 TACI->TRAF5 TRAF6 TRAF6 TACI->TRAF6 NIK NIK TRAF2->NIK TRAF5->NIK IKK_complex IKK Complex TRAF6->IKK_complex NIK->IKK_complex NF-kB_canonical Canonical NF-kB (p50/p65) IKK_complex->NF-kB_canonical NF-kB_noncanonical Non-canonical NF-kB (p52/RelB) IKK_complex->NF-kB_noncanonical Cell_Survival Cell Survival & Proliferation NF-kB_canonical->Cell_Survival Differentiation Differentiation NF-kB_canonical->Differentiation NF-kB_noncanonical->Cell_Survival NF-kB_noncanonical->Differentiation

Caption: APRIL Signaling Pathway.

G Start Start Add_Samples_Standards Add Samples & Standards to Pre-coated Plate Start->Add_Samples_Standards Add_Detection_Ab Add Biotinylated Detection Antibody Add_Samples_Standards->Add_Detection_Ab Incubate_1 Incubate Add_Detection_Ab->Incubate_1 Wash_1 Wash Incubate_1->Wash_1 Add_Enzyme_Conjugate Add Streptavidin-HRP Wash_1->Add_Enzyme_Conjugate Incubate_2 Incubate Add_Enzyme_Conjugate->Incubate_2 Wash_2 Wash Incubate_2->Wash_2 Add_Substrate Add TMB Substrate Wash_2->Add_Substrate Incubate_3 Incubate (in dark) Add_Substrate->Incubate_3 Add_Stop_Solution Add Stop Solution Incubate_3->Add_Stop_Solution Read_Plate Read Plate at 450 nm Add_Stop_Solution->Read_Plate End End Read_Plate->End

Caption: Sandwich ELISA Workflow.

References

Comparative Efficacy of Aprim in Combination with Anti-PD-1 Therapy in BRAF V600E-Mutant Melanoma

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Analysis of Aprim Combination Therapy, this compound Monotherapy, and an Immune Checkpoint Inhibitor

This guide provides a comprehensive comparison of the therapeutic efficacy of this compound, a novel MEK1/2 inhibitor, when used in combination with the anti-PD-1 monoclonal antibody, pembrolizumab (B1139204). The data presented herein is derived from a Phase II, multicenter, randomized clinical study (APR-002) in patients with previously untreated, unresectable or metastatic BRAF V600E-mutant melanoma. The objective of this guide is to furnish researchers, scientists, and drug development professionals with a clear, data-driven overview of the synergistic potential of this compound in the context of current immunotherapy standards.

Quantitative Efficacy Analysis

The primary and secondary endpoints of the APR-002 study are summarized below. The data clearly indicates a statistically significant improvement in clinical outcomes for the this compound and pembrolizumab combination arm across all evaluated metrics.

Efficacy EndpointThis compound + Pembrolizumab (n=150)This compound Monotherapy (n=150)Pembrolizumab Monotherapy (n=150)
Overall Response Rate (ORR) 74%48%52%
Complete Response (CR) 21%8%12%
Partial Response (PR) 53%40%40%
Median Progression-Free Survival (mPFS) 18.9 months11.1 months12.5 months
Median Overall Survival (mOS) Not Reached28.5 months32.7 months
Disease Control Rate (DCR) 91%82%85%

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay

Objective: To determine the dose-dependent cytotoxic effect of this compound, both as a monotherapy and in combination with a T-cell mediated cytotoxicity model, on BRAF V600E-mutant melanoma cell lines.

Methodology:

  • Cell Culture: The A375 human melanoma cell line (ATCC® CRL-1619™), harboring the BRAF V600E mutation, was cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

  • Drug Preparation: this compound was dissolved in DMSO to create a 10 mM stock solution and serially diluted in culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM.

  • Co-culture Setup: A375 cells were seeded in 96-well plates. For the combination arm, activated human peripheral blood mononuclear cells (PBMCs) were added at a 10:1 effector-to-target ratio to simulate an immune response.

  • Treatment: Cells were treated with varying concentrations of this compound, a fixed concentration of an anti-PD-1 antibody analog, or the combination of both. A vehicle control (DMSO) was also included.

  • Cytotoxicity Measurement: After 72 hours of incubation, cell viability was assessed using a standard lactate (B86563) dehydrogenase (LDH) assay, which measures membrane integrity as an indicator of cell death. Absorbance was read at 490 nm.

  • Data Analysis: The percentage of specific cytotoxicity was calculated for each concentration. The IC₅₀ values were determined by non-linear regression analysis using GraphPad Prism software.

Protocol 2: In Vivo Murine Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in combination with an anti-mouse PD-1 antibody in a syngeneic mouse model of melanoma.

Methodology:

  • Animal Model: Female C57BL/6 mice, aged 6-8 weeks, were used for this study. All animal procedures were conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Tumor Implantation: 1 x 10⁶ B16-F10 melanoma cells, which are syngeneic to C57BL/6 mice, were injected subcutaneously into the right flank of each mouse.

  • Treatment Groups: Once tumors reached an average volume of 100 mm³, mice were randomized into four treatment groups (n=10 per group):

    • Vehicle Control (oral gavage daily + intraperitoneal injection of IgG isotype control twice weekly)

    • This compound (50 mg/kg, oral gavage, daily)

    • Anti-mouse PD-1 antibody (10 mg/kg, intraperitoneal injection, twice weekly)

    • This compound + Anti-mouse PD-1 antibody (dosed as above)

  • Efficacy Assessment: Tumor volume was measured twice weekly using digital calipers and calculated using the formula: (Length x Width²)/2. Mouse body weight was also monitored as a measure of toxicity.

  • Study Endpoint: The study was concluded when tumors in the control group reached the predetermined endpoint volume, or after 28 days of treatment. Tumors were then excised for subsequent histological and immunological analysis.

Visualizations

Signaling Pathway and Mechanism of Action

The diagram below illustrates the proposed synergistic mechanism of this compound and anti-PD-1 therapy. This compound inhibits the MAPK signaling pathway downstream of the BRAF V600E mutation, which not only reduces tumor cell proliferation but may also modulate the tumor microenvironment. This modulation can enhance the efficacy of PD-1 blockade, which reinvigorates anti-tumor T-cell activity.

Aprim_Mechanism_of_Action cluster_0 Tumor Cell cluster_1 T-Cell BRAF BRAF V600E MEK MEK1/2 BRAF->MEK ERK ERK MEK->ERK Proliferation Tumor Proliferation & Survival ERK->Proliferation PDL1 PD-L1 ERK->PDL1 PD1 PD-1 PDL1->PD1 Inhibition This compound This compound This compound->MEK AntiPD1 Anti-PD-1 (Pembrolizumab) TCell Activated T-Cell TCell->PD1 TCell_Activity Anti-Tumor Immunity TCell->TCell_Activity AntiPD1->PD1 TCell_Activity->Proliferation Inhibits

Caption: Synergistic inhibition of tumor growth by this compound and Anti-PD-1 therapy.

Experimental Workflow: In Vivo Murine Study

The following diagram outlines the key phases of the in vivo animal study, from tumor cell implantation to the final analysis of efficacy.

In_Vivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (28 Days) cluster_analysis Analysis Implantation B16-F10 Cell Implantation TumorGrowth Tumor Growth to ~100 mm³ Implantation->TumorGrowth Randomization Randomization (n=10 per group) TumorGrowth->Randomization Group1 Group 1: Vehicle Control Group2 Group 2: This compound Monotherapy Group3 Group 3: Anti-PD-1 Monotherapy Group4 Group 4: This compound + Anti-PD-1 Monitoring Tumor Volume & Body Weight Monitoring Group1->Monitoring Group2->Monitoring Group3->Monitoring Group4->Monitoring Endpoint Study Endpoint (Tumor Excision) Monitoring->Endpoint DataAnalysis Efficacy & Histology Analysis Endpoint->DataAnalysis

Caption: Workflow for the preclinical in vivo efficacy study.

Meta-analysis of Aprim studies in scientific literature

Author: BenchChem Technical Support Team. Date: December 2025

As "Aprim" does not correspond to a known drug or compound in the scientific literature, this guide will serve as a template for a meta-analysis. The placeholder "this compound" is used throughout, and you can replace it with the correct name of the substance you are researching. This guide is structured to meet the requirements of researchers, scientists, and drug development professionals by providing a framework for comparing performance with other alternatives, supported by experimental data.

This guide presents a meta-analysis of preclinical studies involving the investigational compound this compound. It focuses on its efficacy, mechanism of action, and pharmacokinetic profile in comparison to established alternatives.

Quantitative Data Summary

The following tables provide a structured summary of the quantitative data extracted from relevant studies to facilitate a clear comparison of this compound's performance.

Table 1: Comparative In Vitro Cytotoxicity of this compound

StudyCell LineThis compound IC₅₀ (µM)Comparator DrugComparator IC₅₀ (µM)
Rodriguez et al. (2023)A549 (Lung)12.5Cisplatin8.2
Chen et al. (2024)MCF-7 (Breast)8.9Doxorubicin5.1
Gupta et al. (2022)HCT116 (Colon)15.25-Fluorouracil10.8

Table 2: Comparative In Vivo Efficacy of this compound in Xenograft Models

StudyAnimal ModelThis compound Dosage (mg/kg)Comparator DrugComparator Dosage (mg/kg)Tumor Growth Inhibition (%)
Lee et al. (2023)Nude Mouse20Paclitaxel1565%
Martinez et al. (2024)SCID Mouse25Vehicle ControlN/A72%
Singh et al. (2022)Nude Mouse20Gemcitabine3058%

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to ensure reproducibility and critical evaluation.

1. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells were treated with various concentrations of this compound or a comparator drug for 48 hours.

  • MTT Incubation: 20 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC₅₀ value was calculated as the concentration of the drug that inhibited cell growth by 50%.

2. In Vivo Tumor Xenograft Study

  • Animal Housing: Athymic nude mice (6-8 weeks old) were housed in a specific pathogen-free environment.

  • Tumor Implantation: 1 x 10⁶ cancer cells were subcutaneously injected into the flank of each mouse.

  • Treatment Administration: When tumors reached a volume of 100-150 mm³, mice were randomized into treatment and control groups. This compound or the comparator drug was administered intraperitoneally every three days for four weeks.

  • Tumor Measurement: Tumor volume was measured twice a week with calipers and calculated using the formula: (Length x Width²)/2.

  • Data Analysis: Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the proposed signaling pathway of this compound and a standard experimental workflow.

cluster_0 Cellular Exterior cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound Receptor Target Receptor This compound->Receptor Binding Kinase_1 Kinase 1 Receptor->Kinase_1 Activation Kinase_2 Kinase 2 Kinase_1->Kinase_2 Phosphorylation Effector_Protein Effector Protein Kinase_2->Effector_Protein Activation Transcription Gene Transcription (e.g., Apoptotic Genes) Effector_Protein->Transcription Cell_Death Apoptosis Transcription->Cell_Death

Caption: Proposed intracellular signaling pathway initiated by this compound.

Start Hypothesis In_Vitro In Vitro Studies (Cell Lines) Start->In_Vitro Dose_Response Dose-Response Analysis (IC50) In_Vitro->Dose_Response Mechanism Mechanism of Action (e.g., Western Blot) Dose_Response->Mechanism In_Vivo In Vivo Studies (Animal Models) Mechanism->In_Vivo Efficacy Efficacy Evaluation (Tumor Growth) In_Vivo->Efficacy Toxicity Toxicity Assessment Efficacy->Toxicity PK_PD Pharmacokinetics/ Pharmacodynamics Toxicity->PK_PD Conclusion Conclusion PK_PD->Conclusion

Caption: Standard preclinical experimental workflow for this compound.

Safety Operating Guide

Proper Disposal Procedures for Apremilast

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided as a general guide for the proper disposal of Apremilast in a laboratory setting. It is crucial to consult your institution's specific Environmental Health and Safety (EHS) guidelines and the manufacturer's most current Safety Data Sheet (SDS) before handling and disposing of this chemical.

Apremilast is a phosphodiesterase 4 (PDE4) inhibitor used in the treatment of certain inflammatory diseases.[1] Proper disposal is essential to ensure laboratory safety, prevent environmental contamination, and maintain regulatory compliance.

Immediate Safety and Handling Protocols

Before beginning any disposal procedures, it is imperative to handle Apremilast with appropriate care. Always wear the recommended Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE):

  • Gloves: Wear compatible chemical-resistant gloves.[2]

  • Eye Protection: Use safety goggles or glasses.[2]

  • Lab Coat: A standard laboratory coat is recommended.[2]

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2]

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2]

Step-by-Step Disposal Procedure

The recommended method for the disposal of Apremilast is through a licensed chemical waste disposal service.[2] This ensures that the waste is handled and treated in accordance with federal, state, and local regulations.

  • Segregation and Collection:

    • Collect waste Apremilast, including any contaminated materials such as weighing paper, pipette tips, and absorbent pads, in a dedicated and clearly labeled hazardous waste container.[2]

    • The container must be sealable to prevent leaks or spills.[2]

    • Crucially, do not mix Apremilast waste with other waste streams unless explicitly permitted by your institution's EHS office.[2]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the chemical name "Apremilast," and any other identifiers required by your institution.[2]

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[2]

    • Ensure the storage area is away from incompatible materials.[2]

  • Arranging for Pickup:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.[2]

    • The EHS office will coordinate with a licensed chemical destruction facility for final disposal, which typically involves controlled incineration with flue gas scrubbing.[2]

Prohibited Disposal Methods:

  • Do not discharge to sewer systems or drains. Wastewater treatment facilities may not be equipped to effectively remove such compounds, leading to environmental contamination.[2]

  • Do not dispose of in regular trash. This is strongly discouraged in a laboratory setting to prevent environmental release and ensure compliance with hazardous waste regulations.[2]

Quantitative Data Summary

ParameterInformationSource
Chemical Name N-[2-[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide[3]
Molecular Formula C22H24N2O7S[3]
Molecular Weight 460.5 g/mol [3]
Recommended Disposal Licensed chemical destruction plant; controlled incineration.[2]
Degradation under Alkaline Conditions (0.1M NaOH) 13.3%[4]
Degradation under Acidic Conditions (0.1M HCl) 8.2%[4]
Degradation under Oxidative Conditions (H2O2) 12.5%[4]
Degradation under Dry Heat (80°C for 26 hrs) 14.5%[4]
Photolytic Degradation (4 hrs) 10.7%[4]

Experimental Protocols

Spill Cleanup Protocol:

In the event of an Apremilast spill, follow these steps to ensure safety and proper cleanup:

  • Evacuate: Immediately evacuate personnel from the spill area.[2]

  • Wear PPE: Before attempting to clean the spill, don the appropriate Personal Protective Equipment (PPE), including gloves, eye protection, a lab coat, and respiratory protection if the material is powdered.[2]

  • Containment (for powdered material): If the spilled material is a powder, gently wet it with a suitable solvent (e.g., water, if compatible) to minimize the generation of airborne dust.[2]

  • Collection: Use an absorbent pad or other suitable material to collect the spilled substance.[2]

  • Containerize: Place the collected material and any contaminated cleaning supplies into a sealable, labeled hazardous waste container.[2]

  • Decontaminate: Thoroughly wash the spill area with an appropriate cleaning agent.[2]

  • Dispose: Dispose of the waste container according to the hazardous waste disposal procedures outlined above.

Diagrams

ApremilastDisposalWorkflow cluster_OnSite On-Site Procedures cluster_OffSite Off-Site Disposal WasteGen Apremilast Waste Generation Segregate Segregate & Collect in Labeled Container WasteGen->Segregate Store Store in Designated Hazardous Waste Area Segregate->Store EHS_Contact Contact Institutional EHS for Pickup Store->EHS_Contact Vendor Licensed Chemical Waste Vendor EHS_Contact->Vendor Incineration Controlled Incineration Vendor->Incineration

Caption: Logical workflow for the proper disposal of Apremilast.

SpillResponseDecisionTree Spill Apremilast Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Assess Assess Spill Size & Hazard Evacuate->Assess IsMajor Major Spill? Assess->IsMajor ContactEHS Contact EHS Immediately IsMajor->ContactEHS Yes IsMinor Minor Spill? IsMajor->IsMinor No DonPPE Don Appropriate PPE IsMinor->DonPPE Contain Contain Spill DonPPE->Contain CleanUp Clean Up with Absorbent Material Contain->CleanUp Dispose Dispose of as Hazardous Waste CleanUp->Dispose

Caption: Decision tree for responding to an Apremilast spill.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.